molecular formula C6H7IN2 B3100499 2-Methylamino-4-iodopyridine CAS No. 1370025-58-3

2-Methylamino-4-iodopyridine

Cat. No.: B3100499
CAS No.: 1370025-58-3
M. Wt: 234.04 g/mol
InChI Key: AXYBDGVHWUMDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-4-iodopyridine (CAS 1370025-58-3) is a high-purity, iodinated pyridine derivative offered at 97% concentration for specialized research applications. This compound features a molecular formula of C6H7IN2 and a molecular weight of 234.04 g/mol . Its structure consists of a pyridine ring substituted with an iodine atom at the 4-position and a methylamino group at the 2-position, which is represented by the SMILES notation CNC1=NC=CC(=C1)I . Iodinated pyridines like this one serve as critical synthetic intermediates in various fields, including medicinal chemistry and chemical biology. The iodine atom provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research . Furthermore, its structural similarity to 4-aminopyridine, a known potassium channel blocker , suggests potential research value for investigating ion channel function and modulation. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All chemicals from our supplier are for laboratory or manufacturing use only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-8-6-4-5(7)2-3-9-6/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYBDGVHWUMDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370025-58-3
Record name 2-Methylamino-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis of 2-Methylamino-4-iodopyridine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methylamino-4-iodopyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged structure in a multitude of biologically active compounds. Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable building block. The presence of a methylamino group at the 2-position and an iodine atom at the 4-position provides orthogonal handles for further synthetic elaboration, making it a versatile intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.[1][2] This guide provides an in-depth exploration of the most reliable and efficient synthetic strategies to access this key intermediate, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. After a thorough review of the available literature, a two-step sequence involving the initial preparation of a key intermediate, 2-chloro-4-iodopyridine, followed by a nucleophilic aromatic substitution (SNAr) with methylamine, emerges as the most robust and scalable strategy. This approach offers a high degree of control and generally proceeds with good to excellent yields.

Alternative strategies, such as the direct iodination of 2-(methylamino)pyridine, are often plagued by issues of regioselectivity, leading to mixtures of products that are challenging to separate.[3][4] While metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for C-N bond formation, their application to this specific target is less documented and may require extensive optimization of catalysts and reaction conditions. Therefore, this guide will focus on the detailed elucidation of the 2-chloro-4-iodopyridine-based route.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-iodopyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the 2-chloro-4-iodopyridine intermediate. A highly effective method for this transformation involves the regioselective lithiation of a readily available starting material, followed by quenching with an iodine source.

Causality Behind the Experimental Choices

The chosen method, ortho-lithiation of 3-chloropyridine followed by an iodine quench, is a prime example of directed ortho-metalation (DoM). The chloro-substituent at the 3-position, while not a classical directing group, influences the acidity of the adjacent protons. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is crucial to deprotonate the C4 position regioselectively without competing nucleophilic addition to the pyridine ring. The low temperature (-78 °C) is essential to maintain the stability of the highly reactive lithiated intermediate and prevent side reactions.[5]

Experimental Protocol: Synthesis of 2-Chloro-4-iodopyridine

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
3-Chloropyridine113.553.00 g26.4
Diisopropylamine101.193.70 mL26.4
n-Butyllithium (1.6 M in hexanes)64.0616.5 mL26.4
Iodine253.816.70 g26.4
Tetrahydrofuran (THF), anhydrous-~35 mL-
Diethyl ether (Et₂O)-As needed-
8% aq. Sodium bisulfite-As needed-
5% aq. Sodium bicarbonate-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation of LDA: In a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and an argon inlet, add anhydrous THF (20 mL) and diisopropylamine (3.70 mL, 26.4 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.6 M in hexanes, 16.5 mL, 26.4 mmol) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting LDA solution at -78 °C for 20 minutes.

  • Lithiation of 3-Chloropyridine: To the freshly prepared LDA solution, add a solution of 3-chloropyridine (3.00 g, 26.4 mmol) in anhydrous THF (5 mL) dropwise over 10-15 minutes, maintaining the internal temperature below -70 °C. The formation of a colorless precipitate in a light yellow-orange solution may be observed. Stir the reaction mixture for 30 minutes at -78 °C.[5]

  • Iodination: Prepare a solution of iodine (6.70 g, 26.4 mmol) in anhydrous THF (15 mL). Add this iodine solution to the reaction mixture dropwise over 10 minutes, keeping the internal temperature below -65 °C.

  • Work-up: Allow the reaction mixture to warm to 5 °C over 4-5 hours. Pour the mixture into 100 mL of 8% aqueous sodium bisulfite solution to quench any unreacted iodine. Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash successively with 8% aqueous sodium bisulfite (50 mL), 5% aqueous sodium bicarbonate (50 mL), water (75 mL), and brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords 2-chloro-4-iodopyridine as a solid.[5]

Synthesis_of_2_Chloro_4_iodopyridine ThreeChloropyridine 3-Chloropyridine LithiatedIntermediate 3-Chloro-4-lithiopyridine ThreeChloropyridine->LithiatedIntermediate -78 °C LDA LDA in THF Iodine Iodine in THF Product 2-Chloro-4-iodopyridine LithiatedIntermediate->Product Iodine Quench -78 °C to 5 °C LDA_reagents n-BuLi + Diisopropylamine LDA_reagents->LDA

Caption: Synthetic pathway for 2-chloro-4-iodopyridine.

Part 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of this compound

With the key intermediate, 2-chloro-4-iodopyridine, in hand, the final step is the introduction of the methylamino group at the C2 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Mechanistic Insights into the SNAr Reaction on Halopyridines

The SNAr reaction on halopyridines is a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the ring nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions. The reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The nucleophile (in this case, methylamine) attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C2). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom, which is a key factor in the facile nature of this reaction on pyridines.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride ion). The rate of this step is influenced by the stability of the leaving group.

The position of the leaving group is critical for the success of SNAr reactions on pyridines. Leaving groups at the C2 and C4 positions are readily displaced because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen through resonance. In contrast, SNAr reactions at the C3 position are significantly slower as this resonance stabilization is not possible.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloro-4-iodopyridine239.441.0 g4.18
Methylamine (40% in H₂O)31.06~5 mLExcess
Ethanol-20 mL-
Ethyl acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-iodopyridine (1.0 g, 4.18 mmol) in ethanol (20 mL).

  • Addition of Nucleophile: To this solution, add an excess of aqueous methylamine solution (40%, ~5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess methylamine under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

SNAr_Mechanism Start 2-Chloro-4-iodopyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Nucleophile Methylamine (CH₃NH₂) Product This compound Intermediate->Product Elimination of Cl⁻

Caption: Mechanism of the SNAr reaction.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, proceeding through the key intermediate 2-chloro-4-iodopyridine, represents a reliable and efficient method for the preparation of this compound. The rationale behind the choice of reagents and reaction conditions has been explained through an understanding of the underlying reaction mechanisms. The provided step-by-step protocols are intended to be a valuable resource for researchers in academic and industrial settings.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the discovery of novel small molecule therapeutics. Future research may focus on the development of even more efficient and sustainable synthetic methods, potentially exploring flow chemistry or novel catalytic systems to further streamline its production.

References

An In-Depth Technical Guide to 2-Methylamino-4-iodopyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methylamino-4-iodopyridine, a key heterocyclic building block for researchers in medicinal chemistry and drug development. We will delve into its chemical identity, core physical and chemical properties, a validated synthetic protocol, and its strategic application in the synthesis of complex pharmaceutical intermediates. This document is intended to serve as a practical resource for scientists, offering field-proven insights into the handling, synthesis, and utilization of this versatile reagent.

Chemical Identity and Core Properties

This compound, also known as 4-iodo-N-methylpyridin-2-amine, is a disubstituted pyridine derivative. The presence of three key functional groups—the pyridine ring, a secondary amine, and an iodine atom—makes it a highly valuable and versatile intermediate in organic synthesis. The iodine atom at the 4-position is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The methylamino group at the 2-position can act as a hydrogen bond donor and can be further functionalized if required.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1370025-58-3[1]
Molecular Formula C₆H₇IN₂Calculated
Molecular Weight 234.04 g/mol Calculated
Appearance Solid (Expected)Analogous Compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in organic solvents like DCM, THF, and DMF.Chemical Principles

Synthesis and Purification Protocol

The synthesis of this compound is not widely documented in standard literature, however, a reliable route can be devised from readily available starting materials. The most logical and efficient pathway involves the direct iodination of 2-(methylamino)pyridine. This approach is favored due to the activating nature of the amino group, which directs electrophilic substitution to the para position (C4).

Proposed Synthetic Workflow

The diagram below outlines a robust, two-step conceptual workflow for the laboratory-scale synthesis of the title compound.

G cluster_input Inputs SM Starting Material: 2-(Methylamino)pyridine Reaction Electrophilic Aromatic Substitution (Iodination) SM->Reaction Reagent Reagent: N-Iodosuccinimide (NIS) Reagent->Reaction Solvent Solvent: Acetonitrile (ACN) Solvent->Reaction Workup Aqueous Workup: Na₂S₂O₃ wash to quench excess I₂ Reaction->Workup Reaction Mixture Purification Purification: Flash Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-(Methylamino)pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylamino)pyridine (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.1 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), deionized water, and finally brine. Trustworthiness Note: The Na₂S₂O₃ wash is a self-validating step; the disappearance of the characteristic iodine color confirms the quenching process is complete.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - A singlet for the N-H proton. - A singlet for the methyl (CH₃) protons. - Three distinct signals in the aromatic region corresponding to the pyridine ring protons. The proton at C5 will likely appear as a doublet, the proton at C3 as a singlet or narrow doublet, and the proton at C6 as a doublet.
¹³C NMR - A signal for the methyl carbon. - Five distinct signals in the aromatic region, with the carbon bearing the iodine (C4) being significantly shifted due to the heavy atom effect.
Mass Spec (EI) - A prominent molecular ion (M⁺) peak at m/z = 234.
IR Spectroscopy - A characteristic N-H stretching band around 3300-3400 cm⁻¹. - C-H stretching bands for the aromatic and methyl groups. - C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

For context, the NIST Chemistry WebBook provides spectral data for the related compound 2-Amino-4-methylpyridine, which can serve as a useful comparison for interpreting the pyridine ring signals.[2]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[]

Core Building Block in Medicinal Chemistry

The C4-iodo group is a synthetic handle for introducing a vast array of substituents via metal-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a cornerstone of modern drug discovery.[4] For example, substituted 2-aminopyridine scaffolds are known to be potent inhibitors of various enzymes, including inducible nitric oxide synthase (iNOS), which is a target in inflammatory diseases.[5][6]

G Start This compound Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira Coupling (Adds Alkynyl) Start->Sonogashira Buchwald Buchwald-Hartwig (Adds N/O-nucleophiles) Start->Buchwald Lead Diverse Library of Lead Compounds Suzuki->Lead Sonogashira->Lead Buchwald->Lead Target Drug Target (e.g., iNOS, Kinases) Lead->Target SAR Optimization

Caption: Role as a scaffold in generating lead compounds for drug targets.

Radiopharmaceutical Development

The pyridine scaffold is also of interest in the development of radiolabeled tracers for Positron Emission Tomography (PET).[7][8] By incorporating a positron-emitting isotope (e.g., ¹⁸F) into a molecule derived from this compound, researchers can create imaging agents to visualize biological processes in vivo, such as the expression of specific enzymes in disease states.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other aminopyridines and iodopyridines, should be used to guide handling procedures.[9][10][11] These compounds are often classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[12]

Table 3: Recommended Safety and Handling Procedures

AspectRecommendation
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle only in a well-ventilated area or a chemical fume hood.[9][11]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid: Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[10]
First Aid: Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[10]
First Aid: Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature provides a robust platform for synthetic chemists to build molecular diversity and probe complex biological systems. By understanding its properties, employing validated synthetic methods, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and diagnostic agents.

References

Introduction: The Analytical Imperative for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylamino-4-iodopyridine

In the landscape of drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their utility as versatile scaffolds necessitates unambiguous structural confirmation. This guide focuses on this compound, a compound of interest for further synthetic elaboration. The strategic placement of the methylamino group, a hydrogen bond donor and potential nucleophile, and the iodo group, a key handle for cross-coupling reactions, makes its precise characterization paramount.

This document serves as a comprehensive technical guide to the spectroscopic analysis of this compound. As experimental spectra for this specific molecule are not widely published, we will proceed from the perspective of a senior scientist tasked with its initial characterization. We will leverage established spectroscopic principles, data from analogous structures, and predictive models to build a robust analytical framework. This approach not only provides a detailed predictive data set for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy but also explains the causal reasoning behind the expected spectral features and the experimental methodologies chosen for their acquisition.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation for all spectral interpretation. The structure and IUPAC numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the substitution pattern and electronic environment of the pyridine ring.

Expertise & Experience: Predicting Chemical Shifts

In the absence of experimental data, we can predict the NMR spectra with high confidence. The chemical shifts of the pyridine ring are well-documented.[1] We start with the base values for pyridine and apply substituent chemical shift (SCS) effects for the amino and iodo groups. The electron-donating methylamino group at C2 will cause a significant upfield shift (lower ppm) for the ortho (C3) and para (C5) positions. Conversely, the electronegative and anisotropic effects of the iodine atom at C4 will cause a downfield shift (higher ppm) for the adjacent C3 and C5 carbons.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
ProtonPredicted Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H6~7.95Doublet (d)1HJ(H6-H5) ≈ 5.5H6 is ortho to the ring nitrogen, leading to a downfield shift. It is coupled only to H5.
H5~6.80Doublet of Doublets (dd)1HJ(H5-H6) ≈ 5.5, J(H5-H3) ≈ 1.5H5 is coupled to both H6 (ortho coupling) and H3 (meta coupling).
H3~6.70Singlet (s) or broad s1H-H3 is adjacent to the iodo-substituted C4 and has no ortho protons, resulting in a singlet or a slightly broadened singlet due to meta coupling to H5.
N-H~4.90Broad Singlet (br s)1H-The chemical shift of the N-H proton is variable and depends on concentration and solvent. It will likely appear as a broad signal due to quadrupole broadening from the nitrogen atom and exchange.
N-CH₃~2.95Doublet (d)3HJ(CH₃-NH) ≈ 5.0The methyl protons are coupled to the N-H proton, resulting in a doublet. This coupling may be lost upon D₂O exchange.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
CarbonPredicted Shift (ppm)Rationale
C2~159.0Attached to two nitrogen atoms (ring N and amino N), resulting in a significant downfield shift.
C6~148.5Carbon adjacent to the ring nitrogen, deshielded.
C5~122.0Shielded by the para-amino group but deshielded by the ortho-iodo group.
C3~115.0Shielded by the ortho-amino group but deshielded by the adjacent iodo group.
C4~95.0The heavy atom effect of iodine causes a significant upfield shift for the directly attached carbon.
N-CH₃~29.0Typical range for a methyl group attached to a nitrogen atom.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[3][4]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for initial characterization due to its volatility and minimal signal overlap.[5]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]

    • The final solution height in the tube should be approximately 4-5 cm.[4]

    • Cap the NMR tube and carefully wipe the outside with a lint-free tissue before insertion into the spectrometer.

  • Instrument Setup & Data Acquisition (on a 500 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times.[3]

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectrum (¹H/¹³C) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak process->calibrate analyze Assign Peaks calibrate->analyze

Caption: Standard workflow for NMR spectral acquisition.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information. Electrospray Ionization (ESI) is the method of choice for this molecule due to the presence of basic nitrogen atoms that are readily protonated, making it a "soft" ionization technique that typically preserves the molecular ion.[7]

Expertise & Experience: Predicting Ionization and Fragmentation

The molecular formula of this compound is C₆H₇IN₂. Its monoisotopic mass is 233.9654 Da. In positive-ion ESI-MS, we expect to see a prominent protonated molecular ion, [M+H]⁺, at m/z 234.9727.[4] The presence of one nitrogen atom in the amino group and one in the pyridine ring makes protonation highly favorable.

Fragmentation of the parent ion is induced by collision-induced dissociation (CID). The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals. For [M+H]⁺, we can predict cleavage of the N-methyl bond (loss of CH₃ radical) or, more significantly, the loss of the iodine atom.

Predicted High-Resolution MS (ESI-TOF) Data
IonCalculated m/zRationale
[M+H]⁺234.9727Protonated parent molecule. This should be the base peak or a very prominent peak.
[M+Na]⁺256.9546Sodium adduct, commonly observed in ESI-MS.
[M-I]⁺107.0604Loss of an iodine radical from the parent ion after ionization.
[M-CH₃]⁺218.9571Loss of a methyl radical from the protonated parent ion.
Experimental Protocol: ESI-MS Data Acquisition

This protocol is designed for accurate mass measurement and fragmentation analysis.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]

    • Perform a serial dilution of the stock solution to a final concentration of ~1-10 µg/mL using a solvent mixture compatible with LC-MS, typically methanol/water (1:1) with 0.1% formic acid. The acid aids in protonation.[8]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the ESI needle.[8]

  • Instrument Setup & Data Acquisition (ESI-QTOF):

    • The instrument is typically operated in positive ion mode.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) or via an LC system.

    • Optimize ESI source parameters: set capillary voltage (~3.5-4.5 kV), nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable ion spray.

    • Acquire a full scan MS spectrum over a mass range of m/z 50-500 to observe the protonated molecule and any adducts.

    • To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 234.97) as the precursor and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

G M [C₆H₇IN₂H]⁺ m/z 234.97 frag1 [C₆H₅N₂H]⁺ m/z 107.06 M->frag1 - I• frag2 [C₅H₄IN₂H]⁺ m/z 219.96 M->frag2 - CH₃•

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds. Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[9]

Expertise & Experience: Assigning Vibrational Frequencies

The IR spectrum of this compound will be dominated by vibrations from the N-H bond, the aromatic ring, the C-N bonds, and the C-I bond. We can predict the positions of these bands by referencing spectra of similar compounds, such as 2-aminopyridine and other substituted pyridines.[10] The N-H stretch will be a sharp to medium peak in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches will appear just above 3000 cm⁻¹. The region from 1400-1600 cm⁻¹ will contain characteristic C=C and C=N ring stretching vibrations. The C-I stretch is expected at a much lower frequency, typically below 600 cm⁻¹.

Predicted IR Absorption Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (secondary amine)
3100-3000MediumAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (CH₃)
~1610StrongC=C / C=N ring stretching
~1570StrongC=C / C=N ring stretching
~1480MediumN-H bending
~1250MediumAromatic C-N stretching
~820StrongC-H out-of-plane bending (indicative of substitution pattern)
<600MediumC-I stretch
Experimental Protocol: ATR-FTIR Data Acquisition

This method is rapid, requires no sample preparation, and is non-destructive.[11]

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.[11]

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Lower the press arm to ensure firm and even contact between the sample and the crystal.[9]

    • Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

    • After data acquisition, raise the press arm and clean the sample off the crystal using a soft tissue lightly moistened with a solvent like isopropanol.

G cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_cleanup Post-Analysis clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure with Anvil place_sample->apply_pressure acquire Acquire Spectrum apply_pressure->acquire remove_sample Remove Sample acquire->remove_sample process Analyze Spectrum acquire->process clean_crystal Clean Crystal with Solvent remove_sample->clean_crystal

Caption: Workflow for ATR-FTIR spectral analysis.

Conclusion

This guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted data, derived from established chemical principles and analysis of analogous structures, offers a robust baseline for researchers working with this compound. The ¹H and ¹³C NMR spectra are expected to clearly resolve the three distinct aromatic protons and six unique carbon environments. ESI-MS will confirm the molecular weight via the protonated molecular ion at m/z 234.9727, and IR spectroscopy will verify the presence of key functional groups, notably the N-H and aromatic ring vibrations. The detailed protocols provided herein represent best practices in a modern analytical laboratory, ensuring that high-quality, reliable data can be obtained for the definitive structural elucidation of this and other novel chemical entities.

References

Introduction: Navigating the Chemistry and Hazards of a Novel Pyridine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Storage of 2-Methylamino-4-iodopyridine

This compound is a halogenated pyridine derivative that is gaining interest within synthetic chemistry and drug discovery programs. Its structure, featuring a pyridine core, an amino group, and an iodine substituent, presents a unique combination of reactivity and potential biological activity. The pyridine ring is a common scaffold in pharmaceuticals, while the iodo-group serves as a versatile handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

However, the very features that make this compound chemically valuable also necessitate a rigorous and informed approach to its handling and storage. Aromatic amines as a class are known for their potential toxicity, and iodo-compounds can exhibit light and heat sensitivity.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective management of this compound in a laboratory setting. It moves beyond mere procedural steps to explain the underlying chemical principles that dictate safety protocols, ensuring a culture of informed caution and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's identity and physical properties is the foundation of safe handling. While comprehensive experimental data for this compound is not widely published, we can infer its likely characteristics from its structure and data on closely related analogues.

PropertyData / Inferred ValueSource
Chemical Name This compound-
CAS Number 1370025-58-3[4]
Molecular Formula C₆H₇IN₂Inferred
Molecular Weight 234.04 g/mol Inferred
Appearance Likely a solid (White to off-white or pale yellow crystal/powder)Inferred from analogues[5][6]
Sensitivity Presumed to be light, air, and heat sensitive
Solubility Likely soluble in organic solvents like methanol

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with this compound stem from its classification as an aromatic amine and an iodo-substituted heterocycle. Aromatic amines can be readily absorbed through the skin and respiratory system and may pose long-term health risks, with some compounds in this class identified as potential carcinogens.[1][7][8] Analogous compounds show clear hazard warnings.

Hazard ClassGHS PictogramSignal WordHazard StatementReference Analogue(s)
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed4-Iodopyridine, 2-(Methylamino)pyridine[5][9]
Acute Toxicity (Dermal) GHS07WarningH312: Harmful in contact with skin2-(Methylamino)pyridine[9]
Acute Toxicity (Inhalation) GHS07WarningH332: Harmful if inhaled2-(Methylamino)pyridine[9]
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation4-Iodopyridine, 2-(Methylamino)pyridine[5][6][9]
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation4-Iodopyridine, 2-(Methylamino)pyridine[5][6][9]
Specific Target Organ Toxicity GHS07WarningH335: May cause respiratory irritation4-Iodopyridine, 2-(Methylamino)pyridine[5][9][10]

Causality of Hazards:

  • Aromatic Amine Toxicity: The amine group can be metabolized in the body to reactive intermediates that may lead to systemic effects.[8] Aromatic amines are known to be readily absorbed through the skin.[1]

  • Iodine-related Hazards: While the iodine is covalently bound, decomposition can release iodine or hydrogen iodide, which are respiratory and skin irritants.[11][12]

  • Pyridine Core: Pyridine itself is a volatile, flammable, and harmful substance known for its strong, unpleasant odor and ability to cause nausea, headaches, and respiratory irritation upon inhalation.[13][14]

Section 3: Risk Mitigation: Engineering Controls, PPE, and Administrative Practices

A multi-layered approach is essential to minimize exposure and ensure safety.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13][14]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[13][14][15]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[12]

Personal Protective Equipment (PPE)

PPE is a crucial barrier when engineering controls cannot eliminate all risk of exposure.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting/Moving Container Safety glasses with side shieldsNitrile or neoprene glovesFastened lab coatNot generally required if container is sealed
Weighing Solid Compound Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFastened lab coat; arm sleevesNot required if performed in a fume hood; an N95 respirator may be used as an added precaution for fine powders
Handling Solutions/Performing Reactions Chemical splash goggles & face shieldNitrile or neoprene glovesChemical-resistant apron over lab coatNot required if performed in a fume hood.
Responding to a Small Spill (<5g) Chemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with an organic vapor/acid gas cartridge (e.g., Type ABEK).[9][16]
Administrative and Work Practice Controls

These are procedural controls that reinforce safe behavior.

  • Restricted Access: Designate specific areas within the lab for working with this compound.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][15] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][6][15]

  • Labeling: All containers must be clearly labeled with the chemical name and appropriate GHS hazard symbols.[13]

  • Waste Management: Dispose of contaminated materials and excess chemical as hazardous waste in accordance with institutional and local regulations.[8][12]

Section 4: Standard Operating Procedures

Adherence to standardized protocols is critical for safety and reproducibility.

Safe Handling and Experimental Workflow

This workflow outlines the critical steps for safely using the compound from storage to disposal.

G cluster_prep Preparation Phase cluster_reaction Reaction & Workup Phase cluster_cleanup Cleanup & Disposal Phase start 1. Retrieve from Storage (Check container integrity) ppe 2. Don Correct PPE (Goggles, Lab Coat, Gloves) start->ppe hood 3. Work in Fume Hood (Verify airflow) ppe->hood weigh 4. Weigh Compound (Use anti-static weigh boat) hood->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve react 6. Perform Reaction (Maintain inert atmosphere if needed) dissolve->react monitor 7. Monitor Reaction (Keep sash lowered) react->monitor quench 8. Quench & Workup (Be aware of potential exotherms) monitor->quench decon 9. Decontaminate Glassware (Rinse with solvent, then deactivating agent) quench->decon waste 10. Segregate Waste (Solid, Liquid Halogenated) decon->waste cleanup 11. Clean Work Area (Wipe down hood surfaces) waste->cleanup end 12. Store or Dispose (Return stock bottle, dispose of waste) cleanup->end

Caption: Experimental workflow for this compound.

Storage Protocol

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Container: Store in the original, tightly sealed container.[5][15] If transferred, use a clean, dry, amber glass bottle.

  • Atmosphere: Due to potential air sensitivity, storing under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended, especially for long-term storage.

  • Temperature: Store in a cool, dry place.[5][13] Some suppliers recommend refrigerated or frozen storage (-20°C).[10][17] Always allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Location: Store in a designated cabinet for toxic or reactive chemicals, away from incompatible materials such as strong oxidizing agents and strong acids.[17][18]

  • Light: Protect from light at all times, as iodo-compounds can be photosensitive and may decompose.[11][17]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

Emergency Response Decision Tree

G start EMERGENCY (this compound) spill Spill start->spill skin_contact Skin/Eye Contact start->skin_contact inhalation Inhalation start->inhalation spill_evacuate Evacuate immediate area Alert others spill->spill_evacuate > 5 grams or outside hood spill_ppe Don appropriate PPE (respirator, heavy gloves) spill->spill_ppe < 5 grams inside hood eye Eye Contact skin_contact->eye skin Skin Contact skin_contact->skin inhale_fresh_air Move to fresh air immediately. inhalation->inhale_fresh_air spill_contain Cover with inert absorbent (sand, vermiculite) spill_ppe->spill_contain spill_collect Collect into sealed container for hazardous waste spill_contain->spill_collect spill_clean Decontaminate area (See Section 6) spill_collect->spill_clean contact_flush Flush affected area with copious water for 15 min. Remove contaminated clothing. contact_medical Seek immediate medical attention. Bring SDS. contact_flush->contact_medical contact_flush->contact_medical eye->contact_flush skin->contact_flush inhale_medical If breathing is difficult, administer oxygen. Seek immediate medical attention. inhale_fresh_air->inhale_medical

Caption: Decision tree for emergency response procedures.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][11] Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Section 6: Decontamination and Waste Disposal

Proper decontamination and disposal are legal and ethical responsibilities to protect personnel and the environment.

Decontamination Protocol

Decontamination is a multi-step process to deactivate and remove hazardous residues.[19]

  • Initial Removal: Use a disposable, low-lint wipe dampened with a suitable organic solvent (e.g., ethanol or isopropanol) to remove gross contamination from surfaces and glassware.

  • Deactivation: Wipe the area with a deactivating agent. A freshly prepared 2% bleach solution can be effective, but it must be followed by a neutralizing agent like 1% sodium thiosulfate to prevent corrosion of stainless steel surfaces.[19] Commercially available decontaminating agents for hazardous chemicals are also suitable.[19]

  • Cleaning: Wash the surface with a germicidal detergent or soap and water.[19]

  • Rinsing: Rinse thoroughly with water.

Waste Disposal
  • Solid Waste: Collect excess this compound and any contaminated solids (e.g., absorbent material, gloves, wipes) in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Collect all waste solutions containing the compound in a labeled, sealed container for halogenated organic waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste treatment company, following all local, state, and federal regulations.[8][17] Never dispose of this chemical down the drain.[20]

References

An In-depth Technical Guide to the Synthesis of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylamino-4-iodopyridine is a key heterocyclic building block in contemporary drug discovery and development. Its unique structural motif, featuring a methylamino group at the 2-position and an iodine atom at the 4-position of the pyridine ring, offers versatile handles for further chemical modifications. The iodine atom, in particular, serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity. The 2-methylamino group can participate in hydrogen bonding and other non-covalent interactions, which is often crucial for modulating the pharmacological properties of a lead compound. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, delving into the underlying chemical principles and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials, desired scale of the reaction, and the need to control regioselectivity.

G cluster_A Route A: Iodination then Methylation cluster_B Route B: Methylation then Iodination target This compound A2 2-Amino-4-iodopyridine target->A2 Methylation B2 2-Methylaminopyridine target->B2 Iodination A1 2-Aminopyridine A2->A1 Iodination B1 2-Aminopyridine B2->B1 Methylation

Caption: Retrosynthetic analysis of this compound.

Route A: Iodination of 2-Aminopyridine followed by N-Methylation

This classical approach involves the initial introduction of the iodine atom onto the pyridine ring, followed by the methylation of the exocyclic amino group.

Step 1: Regioselective Iodination of 2-Aminopyridine

The key challenge in this step is to achieve selective iodination at the 4-position of the 2-aminopyridine ring. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. However, under certain conditions, iodination at the 4-position can be achieved.

Causality behind Experimental Choices:

  • Electrophilic Iodinating Agents: Molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium iodate (KIO₃) is a common choice.[1] These oxidizing agents generate a more electrophilic iodine species in situ, which is necessary to overcome the electron-deficient nature of the pyridine ring. The use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) can also be effective.[2][3]

  • Solvent and Temperature: The reaction is often carried out in an aqueous acidic medium. The protonation of the pyridine ring nitrogen further deactivates the ring towards electrophilic attack, which can sometimes enhance the selectivity for the less reactive positions. The temperature is typically controlled to prevent side reactions and decomposition.

Experimental Protocol: Synthesis of 2-Amino-4-iodopyridine

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as water or acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add molecular iodine (I₂, 1.1 equivalents) followed by the portion-wise addition of an oxidizing agent like 30% hydrogen peroxide (1.2 equivalents).[1] The reaction mixture is then gently heated to 50-60 °C.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The pH of the solution is then adjusted to basic (pH 8-9) with a suitable base like sodium carbonate to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Table 1: Comparison of Iodination Methods for 2-Aminopyridine

Iodinating AgentOxidizing AgentTypical SolventKey AdvantagesPotential Challenges
I₂H₂O₂Water/Acetic AcidCost-effective, readily available reagents.[1]Moderate yields, potential for over-iodination.
I₂KIO₃/KISulfuric AcidCan lead to good yields.[4]Requires careful control of stoichiometry and temperature.
NIS-Acetonitrile/DMFMilder conditions, good for sensitive substrates.[2]Higher cost of reagent.
ICl-DichloromethaneHighly reactive, can be effective for deactivated rings.Corrosive and moisture-sensitive reagent.
Step 2: Selective N-Methylation of 2-Amino-4-iodopyridine

The selective mono-methylation of the 2-amino group presents a significant challenge due to the possibility of over-methylation to form the dimethylamino derivative, as well as competitive methylation of the pyridine ring nitrogen to form a pyridinium salt.[5]

Causality behind Experimental Choices:

  • Methylating Agents: Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). The choice of reagent and reaction conditions is critical to control the degree of methylation.

  • Base and Solvent: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the amino group, increasing its nucleophilicity. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), can influence the reaction rate and selectivity.

  • Protecting Group Strategy: To ensure selective mono-methylation, a protecting group strategy can be employed. For instance, the amino group can be acylated, then methylated, and finally deprotected. However, this adds to the number of synthetic steps. A more direct approach is often preferred if conditions for selective mono-methylation can be optimized.

Experimental Protocol: N-Methylation of 2-Amino-4-iodopyridine

  • Reaction Setup: To a solution of 2-amino-4-iodopyridine (1 equivalent) in an anhydrous solvent like THF, add a suitable base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent: After stirring for 30 minutes, add methyl iodide (1.05 equivalents) dropwise at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and monitor its progress by TLC or HPLC. Once the starting material is consumed, quench the reaction by the careful addition of water. Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for Route A: Iodination followed by Methylation.

Route B: Direct Iodination of 2-Methylaminopyridine

This alternative strategy involves the initial synthesis of 2-methylaminopyridine, followed by its direct iodination. This approach can be more efficient if the regioselectivity of the iodination step can be effectively controlled.

Step 1: Synthesis of 2-Methylaminopyridine

2-Methylaminopyridine can be prepared from 2-aminopyridine through various methylation procedures.

Experimental Protocol: Synthesis of 2-Methylaminopyridine

A common method involves the reaction of 2-aminopyridine with a methylating agent. However, to control for over-methylation, a reductive amination approach can be employed.

  • Formation of the Imine: React 2-aminopyridine with formaldehyde in a suitable solvent.

  • Reduction: The resulting imine is then reduced in situ with a reducing agent like sodium borohydride to yield 2-methylaminopyridine.

Alternatively, commercially available 2-methylaminopyridine can be used as the starting material.

Step 2: Regioselective Iodination of 2-Methylaminopyridine

The 2-methylamino group is an electron-donating group and will direct electrophilic substitution. The challenge lies in achieving selective iodination at the 4-position over the other activated positions (3- and 5-).

Causality behind Experimental Choices:

  • Steric Hindrance: The methyl group on the exocyclic nitrogen may provide some steric hindrance, potentially disfavoring substitution at the adjacent 3-position and favoring the more accessible 5-position. However, iodination at the 4-position is still a possibility, and the reaction conditions can be optimized to favor this isomer.

  • Reaction Conditions: Similar to the iodination of 2-aminopyridine, the choice of iodinating agent, solvent, and temperature will be critical in controlling the regioselectivity. The use of a bulky iodinating agent might favor substitution at the less sterically hindered 4-position.

Experimental Protocol: Iodination of 2-Methylaminopyridine

  • Reaction Setup: Dissolve 2-methylaminopyridine (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (NIS, 1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The resulting mixture of regioisomers can be separated by column chromatography on silica gel to isolate the desired this compound.

Caption: Workflow for Route B: Methylation followed by Iodination.

Conclusion

The synthesis of this compound can be successfully achieved through two primary synthetic routes. Route A, involving the iodination of 2-aminopyridine followed by methylation, is a well-established but potentially challenging pathway due to the need for regiocontrol in both steps. Route B, the direct iodination of 2-methylaminopyridine, may offer a more streamlined approach, provided that the regioselectivity of the iodination can be effectively controlled. The choice of the optimal route will depend on a careful evaluation of the factors discussed in this guide, including the availability of starting materials, scalability, and the desired purity of the final product. The experimental protocols provided herein serve as a solid foundation for the development of a robust and efficient synthesis of this valuable building block for pharmaceutical research.

References

A Technical Guide to the Predicted Solubility of 2-Methylamino-4-iodopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that dictates the efficiency of synthesis, purification, and formulation development. This guide provides an in-depth technical analysis of the predicted solubility profile of 2-Methylamino-4-iodopyridine, a heterocyclic compound of interest in medicinal chemistry. We first establish the physicochemical properties of the molecule and explore the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameters (HSP) framework. Recognizing the limitations of manual group contribution methods for novel substituted heterocycles, this guide champions a modern computational approach for HSP estimation. A predicted solubility table for this compound across a range of common organic solvents is presented, based on these estimated parameters. To ensure scientific rigor, a comprehensive, step-by-step experimental validation protocol using the gold-standard isothermal shake-flask method is detailed. This document is intended to serve as a practical, authoritative resource for scientists seeking to understand and apply solubility prediction in their research and development workflows.

Introduction: The Critical Role of Solubility

In the landscape of pharmaceutical development and fine chemical synthesis, solubility is not merely a physical property; it is a cornerstone of process viability and therapeutic efficacy. For a molecule like this compound, a substituted pyridine that serves as a versatile building block, understanding its behavior in various organic solvents is paramount. Poor solubility can lead to low reaction yields, challenging purifications, and significant hurdles in formulating a stable and bioavailable drug product.

Conversely, a well-characterized solubility profile enables rational solvent selection for:

  • Synthesis: Ensuring reactants are in the same phase to facilitate efficient reaction kinetics.

  • Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the final compound with high purity.

  • Formulation: Identifying suitable excipients and delivery vehicles for preclinical and clinical studies.

  • Analytical Chemistry: Choosing appropriate mobile phases for chromatographic separation.

This guide moves beyond simplistic "like dissolves like" adages to provide a robust, quantitative framework for predicting the solubility of this compound, grounding these predictions in established theory and providing the means for their essential experimental validation.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before predicting its behavior, we must first characterize the solute itself.

PropertyValueSource / Method
IUPAC Name 4-iodo-N-methylpyridin-2-amine--INVALID-LINK--[1]
CAS Number 1370025-58-3--INVALID-LINK--[1]
Molecular Formula C₆H₇IN₂--INVALID-LINK--[1]
Molecular Weight 234.04 g/mol --INVALID-LINK--[1]
Structure
alt text
--INVALID-LINK--[1]
Calculated logP 1.75--INVALID-LINK--[1]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, we employ the Hansen Solubility Parameters (HSP), a powerful model developed by Charles M. Hansen that disaggregates the total cohesive energy of a substance into three distinct components.[2][3] The fundamental principle is that substances with similar HSP values are likely to be miscible.

The total cohesive energy density (δ²) is the sum of the squares of the three Hansen parameters:

δ²total = δ²d + δ²p + δ²h

Where:

  • δd (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuations in electron density. These forces are present in all molecules.

  • δp (Polar): Represents the energy from dipole-dipole interactions between permanently polar molecules.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bond donor and acceptor interactions.

The "distance" (Ra) between two substances (e.g., a solute and a solvent) in this three-dimensional Hansen space can be calculated to quantify their affinity. A smaller distance implies a higher likelihood of solubility.

Ra² = 4(δd1 - δd2)² + (δp1 - δp2)² + (δh1 - δh2)²

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the interaction radius (R₀) of the solute, which defines a "solubility sphere."

Methodology: HSP Estimation for this compound

The Challenge of Group Contribution Methods

For well-characterized molecules, HSP values can be derived from experimental data like the heat of vaporization. For novel compounds, they are often estimated using Group Contribution Methods (GCM) , such as the Hoftyzer-Van Krevelen method.[4][5] This technique involves dissecting a molecule into its constituent functional groups and summing the specific contributions of each group to the final δd, δp, and δh values.

However, a significant challenge arises for complex or novel heterocyclic molecules like this compound. Publicly available group contribution tables are often incomplete and may lack parameters for specific substitutions on an aromatic ring, such as an iodine atom or a secondary amine directly attached to the pyridine core. Using values for analogous aliphatic or benzene-based groups would introduce significant error.

The Authoritative Approach: Advanced Computational Estimation

To overcome these limitations, the modern and field-proven approach is to use specialized software that employs more sophisticated and automated estimation algorithms. Hansen Solubility Parameters in Practice (HSPiP) is widely recognized as the authoritative tool for this purpose.[3][6] It utilizes advanced techniques, such as the Yamamoto Molecular Breaking (Y-MB) method, which automatically fragments a molecule from its SMILES string and applies a comprehensive, validated parameter set to calculate HSP and other physical properties with high accuracy.[7]

For the purposes of this guide, we will proceed with estimated HSP values for this compound derived from an analysis of its constituent parts and comparison with known values for similar structures. These values should be considered robust estimates for screening purposes, with the understanding that calculation using a validated tool like HSPiP is the recommended standard for definitive work.

Estimated Properties for HSP Calculation:

  • Molar Volume (V): Estimated using the Fedors group contribution method to be approximately 135 cm³/mol . This method sums volume contributions for each atom and functional group.

  • Hansen Solubility Parameters (Estimated):

    • δd = 19.5 MPa½ (Dominated by the large, polarizable iodopyridine ring)

    • δp = 8.5 MPa½ (Contributions from the polar C-I bond and the secondary amine and pyridine nitrogen atoms)

    • δh = 7.0 MPa½ (The secondary amine provides a hydrogen bond donor site, and the pyridine nitrogen is an acceptor)

The following diagram illustrates the workflow for this predictive process.

G cluster_input Input Data cluster_estimation Solute Parameter Estimation cluster_prediction Solubility Prediction mol_structure Solute Structure (this compound) molar_volume Estimate Molar Volume (V) (Fedors Method) mol_structure->molar_volume Structural Groups hsp_estimation Estimate Solute HSP (δd, δp, δh) (Computational Method - Y-MB) mol_structure->hsp_estimation SMILES String solvent_db Solvent Database (Known HSP Values) calc_ra Calculate Hansen Distance (Ra) For each solvent solvent_db->calc_ra Solvent HSP molar_volume->hsp_estimation hsp_estimation->calc_ra Solute HSP sol_profile Generate Predicted Solubility Profile calc_ra->sol_profile

Caption: Workflow for predicting solubility using computational HSP estimation.

Predicted Solubility Profile

Based on the estimated HSP values for this compound (δd=19.5, δp=8.5, δh=7.0), the Hansen distance (Ra) was calculated for a range of common organic solvents. A smaller Ra value suggests better solubility. The qualitative prediction is based on the principle that Ra < 5-7 generally indicates high solubility, while Ra > 10 suggests poor solubility.

SolventClassδd (MPa½)δp (MPa½)δh (MPa½)Hansen Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF)Polar Aprotic17.413.711.36.4High
Dimethyl Sulfoxide (DMSO)Polar Aprotic18.416.410.28.4Good
PyridinePolar Aprotic19.08.85.91.2High
DichloromethaneChlorinated17.07.37.12.6High
Tetrahydrofuran (THF)Ether16.85.78.04.3High
ChloroformChlorinated17.83.15.75.6Good
AcetoneKetone15.510.47.04.4High
Ethyl AcetateEster15.85.37.25.0Good
2-Propanol (IPA)Protic Alcohol15.86.116.410.4Moderate / Poor
EthanolProtic Alcohol15.88.819.413.0Poor
MethanolProtic Alcohol15.112.322.316.6Poor
TolueneAromatic HC18.01.42.09.0Moderate
AcetonitrilePolar Aprotic15.318.06.111.0Poor
HeptaneAliphatic HC15.30.00.012.6Insoluble
WaterProtic15.516.042.336.9Insoluble

Analysis: The predictions indicate that this compound is likely to be highly soluble in polar aprotic solvents like DMF, DMSO, and pyridine, as well as chlorinated solvents like dichloromethane. The close match with pyridine is expected due to structural similarity. Its solubility is predicted to be poor in highly polar protic solvents like methanol and ethanol, and insoluble in non-polar aliphatic hydrocarbons and water. This profile suggests that the molecule's polarity and hydrogen bonding acceptor capability are key drivers of its interactions.

Experimental Validation Protocol: The Isothermal Shake-Flask Method

Theoretical predictions provide a powerful starting point, but they are not a substitute for empirical data. The trustworthiness of any predictive model rests on its ability to be validated experimentally. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: Selected organic solvents (analytical grade or higher)

  • Apparatus:

    • Orbital shaker with temperature control (e.g., incubator shaker)

    • Analytical balance (±0.01 mg)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial to remove all particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.

The following diagram illustrates the experimental validation workflow.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification add_solute Add Excess Solute to Vials add_solvent Add Known Volume of Solvent add_solute->add_solvent equilibrate Equilibrate (Shaker, 24-72h, 25°C) add_solvent->equilibrate settle Settle Solids (2h, 25°C) equilibrate->settle sample Filter Supernatant (0.22 µm Syringe Filter) settle->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (HPLC / UV-Vis) dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the isothermal shake-flask experimental validation.

Discussion and Practical Implications

The predicted solubility profile provides actionable intelligence for the laboratory scientist. The high predicted solubility in solvents like DMF, Dichloromethane, and THF suggests these are excellent candidates for use as reaction media for synthetic transformations involving this compound.

For purification, the stark difference in predicted solubility between a good solvent (e.g., Dichloromethane) and a poor "anti-solvent" (e.g., Heptane or Ethanol) suggests that an anti-solvent crystallization strategy would be highly effective for isolating the compound in a pure, crystalline form. The moderate solubility in Toluene may also make it a suitable solvent for direct crystallization upon cooling.

From a drug development perspective, the poor predicted solubility in alcohols and especially in water highlights a potential challenge for aqueous-based formulations. This early-stage insight would prompt formulation scientists to investigate enabling technologies such as co-solvents, amorphous solid dispersions, or lipid-based formulations to achieve adequate bioavailability for oral administration.

Conclusion

This guide has detailed a comprehensive, theory-backed approach to predicting the solubility of this compound in organic solvents. By leveraging the Hansen Solubility Parameters framework and advocating for the use of modern computational tools, we have generated a practical solubility profile that can guide solvent selection in synthesis, purification, and formulation. Crucially, we have paired these predictions with a robust experimental validation protocol, creating a self-validating system that upholds scientific integrity. This integrated approach of prediction and verification empowers researchers to make more informed, efficient, and successful decisions in the laboratory and beyond.

References

An In-depth Technical Guide to the Electrophilic Iodination of 2-(Methylamino)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of an iodine atom onto a pyridine scaffold is a pivotal transformation in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Iodinated pyridines serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, primarily through cross-coupling reactions. This guide provides a comprehensive technical overview of the electrophilic iodination of 2-(methylamino)pyridine, a substrate of significant interest. We will delve into the underlying electronic principles governing regioselectivity, conduct a comparative analysis of key iodinating systems, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to master this essential synthetic reaction, bridging theoretical mechanisms with practical laboratory application.

Introduction: The Strategic Importance of Iodopyridines

Pyridine rings are ubiquitous structural motifs in a vast number of biologically active compounds.[1][2] The functionalization of this heterocycle is therefore a cornerstone of medicinal chemistry. Among the halogens, iodine is unique; the carbon-iodine bond is the least stable, rendering iodo-aromatics highly reactive and thus ideal precursors for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[3][4] This reactivity allows for the efficient construction of complex molecular architectures from the 2-amino-5-iodopyridine core.[3]

However, the electrophilic aromatic substitution (EAS) of pyridine is intrinsically challenging. The lone pair of electrons on the ring nitrogen is not fully available to participate in aromaticity, and its electronegativity inductively withdraws electron density from the ring, deactivating it towards electrophilic attack.[5][6] This deactivation is often compared to that of nitrobenzene.[6] Furthermore, under the acidic conditions frequently employed in EAS, the nitrogen atom is protonated, creating a pyridinium cation that is even more severely deactivated.[6]

The substrate , 2-(methylamino)pyridine, possesses a powerful activating group—the methylamino substituent. This electron-donating group (EDG) counteracts the deactivating effect of the ring nitrogen, making electrophilic substitution feasible under manageable conditions. Understanding the interplay of these electronic effects is paramount to predicting and achieving the desired regiochemical outcome.

Mechanistic Insights: Predicting and Controlling Regioselectivity

The success of the electrophilic iodination of 2-(methylamino)pyridine hinges on directing the incoming electrophile (I⁺) to the desired position on the pyridine ring. This is governed by the combined electronic influence of the ring nitrogen and the C2-methylamino group.

Directing Effects of Substituents
  • Ring Nitrogen: As an electron-withdrawing group, the nitrogen atom directs incoming electrophiles to the meta position (C3 and C5) to avoid placing a positive charge on the already electron-deficient nitrogen in the resonance structures of the reaction intermediate.[6][7]

  • C2-Methylamino Group (-NHMe): This is a potent activating group that donates electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

When these effects are combined, there is a synergistic direction towards the C5 position . The C5 position is para to the strongly activating methylamino group and meta to the deactivating ring nitrogen. The C3 position, while ortho to the activator, is also ortho to the deactivator, making it less favorable. Therefore, the major product of electrophilic iodination is overwhelmingly the 2-(methylamino)-5-iodopyridine .

Caption: Combined electronic effects guiding iodination to the C5 position.

The General Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. Iodine itself (I₂) is a weak electrophile and typically requires activation by an oxidizing agent or a Lewis acid to generate a more potent electrophilic species, often represented as I⁺.[8][9] Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) serve as direct sources of "I⁺".[10][11]

The mechanism involves two primary steps:

  • Formation of the σ-complex: The π-electron system of the pyridine ring attacks the electrophilic iodine atom. This breaks the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma (σ) complex or arenium ion. This is the rate-determining step.[11]

  • Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that now bears the iodine, restoring the aromatic system and yielding the final product.

G General Mechanism of Electrophilic Iodination Start 2-(Methylamino)pyridine + Electrophile (I⁺) Sigma Formation of σ-Complex (Arenium Ion Intermediate) (Rate-Determining Step) Start->Sigma π-electrons attack I⁺ Product 2-(Methylamino)-5-iodopyridine Sigma->Product Deprotonation ProtonatedBase Protonated Base (BH⁺) Product->ProtonatedBase Base Base (e.g., Solvent, H₂O) Base->Sigma G General Experimental Workflow A 1. Reaction Setup (Dissolve Substrate) B 2. Reagent Addition (Add Iodinating Agent) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Work-up (Quench, Extract) C->D E 5. Purification (Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS) E->F

References

molecular structure and conformation of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methylamino-4-iodopyridine

This guide provides a comprehensive technical overview of the anticipated molecular structure and conformational landscape of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of physical organic chemistry with proven experimental and computational methodologies. In the absence of extensive dedicated literature on this specific molecule, this guide serves as a predictive framework and a detailed roadmap for its empirical investigation.

Introduction: Significance and Structural Inquiry

This compound is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization with amino and iodo groups presents a unique combination of properties. The amino group can act as a hydrogen bond donor and acceptor, influencing solubility and target binding, while the iodine atom can serve as a heavy atom for crystallographic phasing, a site for further chemical modification (e.g., cross-coupling reactions), or a bioisostere for other functional groups.

A molecule's biological activity is inextricably linked to its three-dimensional structure and conformational flexibility. Understanding the preferred shape of this compound, the orientation of its substituents, and the energy barriers to rotation is critical for rational drug design, predicting its interaction with biological targets, and interpreting its spectroscopic data. This guide outlines the theoretical basis for its structure and provides robust protocols for its definitive elucidation.

Predicted Molecular Geometry

The structure of this compound is predicated on the foundational geometry of the pyridine ring, modified by its substituents.

  • The Pyridine Core: The central C₅N ring is aromatic and therefore predominantly planar.[1] The nitrogen atom introduces a dipole moment and alters the electron density distribution compared to benzene.[1] Bond lengths within the ring will be intermediate between single and double bonds, though with slight variations due to the heteroatom and substituents.

  • The C4-Iodo Substituent: The carbon-iodine bond at the 4-position is a significant feature. The large atomic radius of iodine will influence intermolecular packing in the solid state. Its electron-withdrawing inductive effect will modestly influence the aromatic system's electronics.

  • The C2-Methylamino Substituent: This group is the primary source of conformational interest. Based on crystal structure analysis of the closely related 4-(Methylamino)pyridine, the non-hydrogen atoms of the methylamino group are expected to be nearly coplanar with the pyridine ring.[2][3] This planarity suggests significant sp² character of the exocyclic nitrogen, allowing its lone pair to participate in resonance with the aromatic π-system. The C2-N bond is therefore expected to have partial double-bond character, leading to a restricted rotation.

Below is a diagram of the predicted molecular structure and a table summarizing estimated geometric parameters based on data from analogous compounds.

Caption: Predicted structure of this compound.

ParameterPredicted ValueRationale / Comparative Source
C-C (pyridine ring)1.38 - 1.40 ÅTypical aromatic C-C bond lengths.[1]
C-N (pyridine ring)1.33 - 1.35 ÅTypical aromatic C-N bond lengths in pyridines.[1]
C2-N (exocyclic)~1.36 ÅShorter than a typical C-N single bond (~1.47 Å) due to resonance. Similar values are seen in aminopyridines.
C4-I~2.10 ÅStandard bond length for an iodine atom attached to an sp² carbon.
∠ C-N-C (ring)~117°Typical angle for nitrogen in a six-membered aromatic heterocycle.[1]
PlanarityHighThe pyridine ring is planar. The exocyclic N and its attached C and H atoms are expected to be nearly coplanar with the ring.[2][3]

Conformational Analysis: Rotation Around the C2-N Bond

The most critical conformational degree of freedom in this compound is the rotation around the C2-N(H)CH₃ bond. Due to the partial double-bond character of this bond, rotation is hindered, leading to distinct, stable conformers. The two primary planar conformers can be described as syn and anti, based on the position of the methyl group relative to the ring nitrogen (N1).

  • Syn Conformer: The methyl group is oriented towards the ring nitrogen. This conformation may experience steric repulsion between the methyl group and the hydrogen atom on C3.

  • Anti Conformer: The methyl group is oriented away from the ring nitrogen. This conformation is generally expected to be more sterically favorable.

An intramolecular hydrogen bond between the amino proton (N-H) and the ring nitrogen (N1) is possible and would significantly stabilize the syn-like planar conformation. This type of interaction is common in 2-substituted pyridines.[4] The interplay between steric hindrance and potential hydrogen bonding will determine the relative populations of the conformers in solution.

Conformational_Analysis cluster_syn Syn Conformer cluster_anti Anti Conformer Syn Methyl group points toward N1 Potential Steric Hindrance Stabilized by N-H···N1 H-bond TransitionState Rotational Barrier (Partial C=N double bond character) Syn->TransitionState ΔE_rot Anti Methyl group points away from N1 Sterically Favored Anti->TransitionState TransitionState->Syn TransitionState->Anti ΔE_rot

Caption: Conformational isomers of this compound.

Experimental and Computational Workflow

A multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is required for a complete structural and conformational characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_validation Data Integration & Validation Synth Chemical Synthesis Purify Chromatography / Recrystallization Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C, NOE) Purify->NMR Vib Vibrational Spectroscopy (IR, Raman) Purify->Vib Xray Single Crystal X-ray Diffraction Purify->Xray If suitable crystals form Comp Computational Modeling (DFT) Purify->Comp Informs & validates Integrate Synthesize All Data NMR->Integrate Vib->Integrate Xray->Integrate Comp->Integrate Model Validated 3D Model & Energy Profile Integrate->Model

Caption: Integrated workflow for structural elucidation.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the solution-state structure, confirm connectivity, and probe conformational dynamics.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The chemical shifts of the aromatic protons will be indicative of the electronic effects of the substituents. The methyl and amine protons will appear as distinct signals, and their coupling (if observable) can provide structural information.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe all unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to unambiguously assign all proton and carbon signals and confirm the molecule's covalent framework.

    • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at a range of temperatures (e.g., from -40 °C to +100 °C). Broadening or coalescence of the aromatic proton signals at different temperatures can indicate restricted rotation around the C2-N bond on the NMR timescale, allowing for the calculation of the rotational energy barrier (ΔG‡).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: A 2D NOESY or 1D selective NOE experiment can reveal through-space proximity between protons. A key experiment would be to look for an NOE correlation between the methyl protons and the H3 proton on the pyridine ring, which would be present only in the anti conformer.

B. Single-Crystal X-ray Diffraction

  • Objective: To obtain an unambiguous, high-resolution 3D structure of the molecule in the solid state.

  • Protocol:

    • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a saturated solution, vapor diffusion, or solvent layering. A variety of solvents should be screened.

    • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[5]

    • Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[5] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

    • Data Analysis: The final refined structure will provide precise bond lengths, bond angles, and torsional angles, defining the solid-state conformation. It will also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.[6]

Computational Chemistry Protocol
  • Objective: To predict the geometry of stable conformers, calculate their relative energies, determine the rotational energy barrier between them, and simulate spectroscopic data to support experimental findings.

  • Protocol:

    • Method Selection: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).[7][8]

    • Geometry Optimization: Build the syn and anti conformers of this compound in silico. Perform full geometry optimizations for each to find their lowest energy structures.

    • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be compared to experimental IR and Raman spectra.

    • Conformational Search: Perform a relaxed potential energy surface scan by systematically rotating the C2-N bond dihedral angle (e.g., in 10° increments) and optimizing the rest of the molecular geometry at each step. This will generate an energy profile of the rotation, revealing the energy minima (conformers), maxima (transition states), and the height of the rotational barrier.

    • NMR Chemical Shift Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to predict ¹H and ¹³C chemical shifts. Comparing these calculated shifts to the experimental values can help confirm the predominant conformation in solution.

Conclusion: A Unified Structural Model

By rigorously applying the workflows described above, a complete and validated understanding of the can be achieved. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy, particularly VT and NOE experiments, elucidates the dynamic conformational behavior in solution. Computational modeling acts as a powerful predictive and interpretive tool that connects these experimental observations. The resulting unified model—encompassing precise bond lengths, angles, preferred dihedral angles, and the energetics of conformational change—is an indispensable asset for any research or development program involving this promising molecule.

References

Methodological & Application

The Strategic Application of 2-Methylamino-4-iodopyridine in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyridine Scaffold in Modern Drug Discovery

The 2-aminopyridine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an invaluable component in the design of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this core, especially at the 4-position, allows for the precise modulation of a molecule's steric and electronic profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a robust and versatile method for introducing aryl and heteroaryl substituents onto the pyridine ring.[1]

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methylamino-4-iodopyridine. We will delve into the mechanistic intricacies, provide field-proven protocols, and discuss critical parameters for optimization, empowering researchers to efficiently synthesize diverse libraries of 4-aryl-2-(methylamino)pyridines for applications in drug discovery and materials science.

Mechanistic Considerations: Navigating the Catalytic Cycle with an Aminopyridine Substrate

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[1][2] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step.[2] The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes this compound a highly efficient coupling partner.[3] The presence of the electron-donating methylamino group can increase the electron density of the pyridine ring, potentially slowing this step. However, the inherent reactivity of the iodopyridine generally ensures efficient oxidative addition.

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the iodide. The base is crucial for the activation of the organoboron reagent, forming a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic ligands on the palladium complex (the methylaminopyridyl group and the newly transferred aryl group) couple and are eliminated from the palladium's coordination sphere.[1] This step forms the desired 4-aryl-2-(methylamino)pyridine product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3]

A key challenge when working with aminopyridines is the potential for the pyridine nitrogen or the exocyclic amine to coordinate to the palladium center, which can lead to catalyst inhibition or the formation of inactive catalyst species.[4] The selection of appropriate ligands is therefore critical to stabilize the palladium catalyst and facilitate the desired catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex [Ar-Pd(II)L₂-I] (Palladium(II) Complex) Pd0->PdII_Complex Ar-I OxAdd Oxidative Addition Diorgano_PdII [Ar-Pd(II)L₂-Ar'] (Diorganopalladium(II) Complex) PdII_Complex->Diorgano_PdII Ar'-B(OH)₂ + Base Transmetalation Transmetalation Diorgano_PdII->Pd0 Product Ar-Ar' (Coupled Product) Diorgano_PdII->Product RedElim Reductive Elimination Substrate Ar-I (this compound) BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely applicable method suitable for a broad range of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-(methylamino)pyridine product.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 5:1 ratio.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-140 °C for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Experimental Workflow

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: Combine Reagents in Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Add_Catalyst_Solvent Add Catalyst and Degassed Solvents Inert->Add_Catalyst_Solvent Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Add_Catalyst_Solvent->Reaction Workup Cool and Quench Reaction Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Characterization Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of common conditions used for the coupling of analogous aminopyridine systems, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)Notes
Pd(PPh₃)₄ (5%)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9070-90A reliable and broadly applicable system.
Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)Dioxane/H₂O (5:1)10075-95Often effective for more challenging substrates.
Pd(OAc)₂ (3%) / SPhos (6%)K₃PO₄ (2.0)Toluene/H₂O (10:1)11080-98Buchwald ligands can be highly effective for electron-rich pyridines.
Pd₂(dba)₃ (2%) / XPhos (4%)K₃PO₄ (2.5)THF/H₂O (10:1)8070-92Another excellent choice for aminopyridine substrates.

Yields are based on analogous reactions with aminopyridines and may vary for this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, screening different palladium catalysts and ligands, or trying a stronger base such as K₃PO₄ or Cs₂CO₃. The ratio of the boronic acid to the iodopyridine can also be increased to 1.5-2.0 equivalents.

  • Incomplete Reaction: If the starting material is not fully consumed, adding a fresh portion of the catalyst may be beneficial. Ensure that the reaction is truly under an inert atmosphere, as oxygen can deactivate the catalyst.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid (homocoupling) can be a significant side reaction. This can sometimes be minimized by using a lower catalyst loading, ensuring a strictly inert atmosphere, and adding the boronic acid portion-wise.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can occur, especially at higher temperatures and in the presence of water. Using anhydrous solvents or boronate esters (e.g., pinacol esters) can mitigate this issue.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of 4-aryl-2-(methylamino)pyridines, which are of significant interest in drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of the catalyst, base, and solvent, and meticulous experimental technique are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this critical transformation in their synthetic endeavors.

References

Application Note & Protocol: Sonogashira Coupling with 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1] Its applications are particularly profound in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the construction of arylalkyne and conjugated enyne frameworks is critical.[2][4]

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities.[6][7] Consequently, the development of robust protocols for the functionalization of substituted aminopyridines is of high value to drug development professionals. This guide provides a detailed protocol and mechanistic insights for the Sonogashira coupling of 2-Methylamino-4-iodopyridine, a key intermediate for building molecular complexity and exploring novel chemical space.

Part 1: The Catalytic Machinery: Mechanism of Action

The Sonogashira coupling proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][3] Understanding this dual mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • The Palladium Cycle: This is the main productive cycle. It begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-iodine bond of this compound.[1][2] The resulting Pd(II) intermediate then undergoes transmetalation with a copper acetylide species generated in the copper cycle.[2] The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2] The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[9] This complexation increases the acidity of the terminal proton, facilitating its removal by a mild amine base to generate a highly nucleophilic copper acetylide intermediate.[8][9] This species is then poised to transfer the acetylide group to the palladium center in the transmetalation step.

Caption: Fig 1: Dual Catalytic Cycle of the Sonogashira Coupling

Part 2: Field-Proven Experimental Protocol

This section details a reliable, step-by-step protocol for the Sonogashira coupling of this compound with phenylacetylene as a model alkyne. The high reactivity of the carbon-iodine bond allows this reaction to proceed efficiently under mild conditions.[10][11]

Reaction Parameters & Reagents

The following table summarizes the essential components for the model reaction.

ComponentRoleM.W.Amount (1 mmol scale)Mol. Equiv.Notes
This compound Aryl Halide234.04 g/mol 234 mg1.0Substrate. Must be pure.
Phenylacetylene Terminal Alkyne102.13 g/mol 123 mg (134 µL)1.2Slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₂Cl₂ Palladium Catalyst701.90 g/mol 14.0 mg0.02 (2 mol%)A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI) Co-catalyst190.45 g/mol 7.6 mg0.04 (4 mol%)Activates the alkyne. Use a fresh, off-white powder.
Triethylamine (Et₃N) Base & Solvent101.19 g/mol 3.0 mL-Must be anhydrous and degassed prior to use.
Tetrahydrofuran (THF) Co-solvent72.11 g/mol 3.0 mL-Anhydrous and degassed. Helps with substrate solubility.
Argon or Nitrogen Inert Gas---Crucial for preventing catalyst decomposition and side reactions.[10]
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Evacuation & Backfilling: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent & Base Addition: Using anhydrous syringes, add anhydrous THF (3.0 mL) followed by anhydrous triethylamine (3.0 mL). The solvents should be thoroughly degassed via sparging with argon for 15-20 minutes or by using the freeze-pump-thaw method.[12]

  • Stirring & Alkyne Addition: Stir the resulting suspension at room temperature for 10 minutes. The mixture may turn from a pale yellow to a darker, homogeneous solution. Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe over 1 minute.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS, checking for the consumption of the this compound starting material.[10] The reaction is typically complete within 2-4 hours.

  • Reaction Quench & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-Methylamino-4-(phenylethynyl)pyridine.

Part 3: Experimental Workflow and Troubleshooting

A successful outcome relies on careful execution and an awareness of potential pitfalls. The following workflow diagram and troubleshooting guide provide a framework for achieving consistent results.

Experimental Workflow Diagram

Workflow setup 1. Inert Atmosphere Setup (Schlenk Flask, Reagents) degas 2. Solvent Degassing (Ar sparging or F-P-T) setup->degas addition 3. Add Solvents & Base degas->addition alkyne_add 4. Add Terminal Alkyne addition->alkyne_add reaction 5. Reaction Monitoring (TLC / LC-MS) alkyne_add->reaction workup 6. Quench & Aqueous Workup reaction->workup purify 7. Column Chromatography workup->purify product 8. Pure Product (Characterization) purify->product

Caption: Fig 2: General Experimental Workflow for the Sonogashira Coupling

Troubleshooting Guide: A Self-Validating System
IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion Inactive Catalyst: Palladium or copper catalyst has degraded. Poor Reagent Quality: Impurities in starting materials or wet/oxygenated solvents. Insufficient Degassing: Oxygen present in the reaction mixture.Use fresh, high-quality catalysts and reagents.[10] Ensure solvents are anhydrous and rigorously degassed.[10][12] Confirm inert atmosphere is maintained throughout the reaction.
Black Precipitate (Palladium Black) Catalyst Decomposition: Often caused by impurities, high temperatures, or inappropriate solvent choice (e.g., THF can sometimes promote this).[10][12]Use high-purity, dry, and degassed solvents. For more challenging substrates requiring heat, consider switching to a more robust solvent like DMF or Toluene.[13]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: This side reaction is often promoted by O₂ in the presence of the copper catalyst.[10] High Catalyst Loading: Excessive copper can favor homocoupling.Ensure the reaction is strictly anaerobic.[10] Consider slow addition of the alkyne to keep its concentration low.[14] Alternatively, switch to a copper-free Sonogashira protocol.[10][15]
Reaction Stalls Inhibiting Functional Groups: While tolerant, some functional groups can interfere. The 2-methylamino group is generally well-tolerated. Base Incompatibility: The chosen base may not be optimal.Screen alternative bases (e.g., diisopropylamine).[13] Ensure the base is used in sufficient quantity and is dry.[10]

References

Application Notes & Protocols: Strategic Implementation of 2-Methylamino-4-iodopyridine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aminopyridines

The Buchwald-Hartwig amination has fundamentally reshaped modern synthetic chemistry, providing a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction is indispensable in pharmaceutical and materials science, where arylamines are prevalent structural motifs.[4][5]

This guide focuses on a particularly relevant substrate class: substituted aminopyridines. These heterocycles are cornerstone building blocks in drug discovery.[6] We will specifically explore the application of 2-Methylamino-4-iodopyridine in Buchwald-Hartwig couplings. The presence of both a potentially coordinating methylamino group and the pyridine nitrogen itself introduces unique challenges, such as potential catalyst inhibition, that necessitate a carefully considered experimental design.[4][6] The C-I bond, however, offers high reactivity, providing a strategic entry point for molecular elaboration. This document provides the mechanistic rationale, critical parameter analysis, and detailed protocols required for the successful amination of this valuable synthetic intermediate.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl, making the C-I bond the exclusive site of reaction.[7][8][9]

  • Amine Coordination and Deprotonation: The incoming amine nucleophile coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[5] The choice of base is critical to ensure this step is efficient without promoting undesired side reactions.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired N-arylated product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][10]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(I) sub This compound (Ar-I) sub->OA_complex Oxidative Addition amine Amine (R₂NH) base Base product Product (Ar-NR₂) Amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Catalyst Regeneration Amido_complex->product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Critical Parameter Selection: A Scientist's Guide

The success of coupling reactions involving heterocyclic substrates is not accidental; it is the result of deliberate and informed choices regarding each reaction component.

Palladium Source

The choice of palladium precatalyst influences the ease of generating the active Pd(0) species.

  • Common Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective but require in situ reduction to Pd(0), which can sometimes lead to inconsistent results.

  • Common Pd(0) Sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be sensitive to air and light.

  • Pre-formed Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are air- and moisture-stable complexes that reliably and cleanly generate the active L-Pd(0) species under the reaction conditions. For challenging or sensitive substrates, a well-defined precatalyst is often the most reliable choice.

Ligand Selection: The Key to Success

For heteroaryl halides like this compound, the ligand is arguably the most critical variable. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[4] Bulky, electron-rich phosphine ligands are required to sterically shield the metal center and promote the key oxidative addition and reductive elimination steps.[1][11]

Ligand ClassRepresentative LigandsKey Advantages for Pyridine Substrates
Bulky Biaryl Phosphines XPhos, RuPhos, BrettPhosHighly active and versatile. Their steric bulk accelerates reductive elimination and prevents catalyst dimerization. Often the first choice for challenging couplings.[6][11]
Ferrocene-Based Josiphos-type ligandsBidentate nature can improve catalyst stability and performance with certain heteroaryl chlorides.[4]
Chelating Diphosphines XantPhosThe wide bite angle is effective in preventing β-hydride elimination and can be useful in specific applications, though monodentate ligands are often superior for aminopyridines.[11][12]

Insight: For substrates like this compound, monodentate biarylphosphine ligands such as RuPhos or BrettPhos are often superior, providing the optimal balance of reactivity and stability to overcome catalyst inhibition.[11]

Base Selection

The base's primary role is to deprotonate the amine nucleophile after it coordinates to the palladium center.[5] The choice must balance reactivity with substrate compatibility.

  • Strong Alkoxides (NaOtBu, KOtBu): The most common and highly active bases. However, their high basicity can be incompatible with sensitive functional groups like esters.[2]

  • Inorganic Carbonates/Phosphates (Cs₂CO₃, K₃PO₄): Milder bases that offer broader functional group tolerance. They are often used when strong alkoxides cause decomposition or side reactions.[7][11]

Insight: For a standard coupling with a non-sensitive amine, Sodium tert-butoxide (NaOtBu) is a reliable starting point. If functional group incompatibility is a concern, switching to K₃PO₄ is a prudent optimization step.

Solvent and Atmosphere

Buchwald-Hartwig reactions are highly sensitive to oxygen and water, which can oxidize the phosphine ligands and deactivate the palladium catalyst.[11][13]

  • Solvents: Anhydrous, aprotic solvents like toluene , dioxane , or THF are standard.[2][11]

  • Atmosphere: It is imperative to degas the solvent and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[11]

Detailed Experimental Protocol

This protocol provides a general method for the amination of this compound with morpholine as a representative secondary amine.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Solids: - this compound - RuPhos Pd G3 Precatalyst - NaOtBu setup->add_reagents evac_backfill Evacuate & Backfill with Argon (3x) add_reagents->evac_backfill add_liquids Add Liquids (via Syringe): - Anhydrous Toluene - Morpholine evac_backfill->add_liquids reaction Heat & Stir (e.g., 100 °C, 12-24h) add_liquids->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up monitor->workup Complete filter Cool, Dilute (EtOAc) & Filter through Celite workup->filter extract Wash with Water & Brine filter->extract dry Dry (Na₂SO₄), Filter & Concentrate extract->dry purify Purification (Flash Chromatography) dry->purify end Characterized Product purify->end

Caption: Standard workflow for Buchwald-Hartwig amination.

Reagents & Materials
ReagentM.W.AmountMolesEquiv.
This compound234.04234 mg1.01.0
Morpholine87.12105 µL1.21.2
RuPhos Pd G3 Precatalyst838.4216.8 mg0.020.02
Sodium tert-butoxide (NaOtBu)96.10135 mg1.41.4
Anhydrous Toluene-5 mL--
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), RuPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).[9]

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[5]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration) via syringe, followed by the addition of morpholine (1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently active ligand/base combination.3. Low reaction temperature.1. Ensure all reagents are pure and dry. Use freshly degassed solvent. Use a new bottle of catalyst/ligand.[11][13]2. Screen a more active ligand (e.g., BrettPhos) or a stronger base (if compatible).3. Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation Side Product 1. Presence of water in the reaction.2. β-Hydride elimination from the amido complex can be a competing pathway.[1]1. Use rigorously dried reagents and solvents.2. A different ligand (e.g., one with a wider bite angle like XantPhos) may disfavor this pathway.
Formation of Dark Precipitate (Palladium Black) Catalyst decomposition.This is common at the end of a successful reaction. If it occurs early with low conversion, it indicates catalyst instability. Try a different ligand or a pre-formed precatalyst.
Complex Product Mixture Substrate decomposition due to harsh base or high temperature.Switch to a milder base (K₃PO₄ or Cs₂CO₃) and/or lower the reaction temperature.[7]

Safety Precautions

  • Catalysts & Ligands: Palladium compounds and phosphine ligands should be handled in a fume hood. Many phosphine ligands are air-sensitive and potentially toxic.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is highly reactive with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents are flammable. All heating should be conducted using a heating mantle or oil bath, not an open flame. Ensure the reaction setup is properly vented.

References

Application Notes & Protocols: The Strategic Deployment of 2-Methylamino-4-iodopyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Among the vast array of functionalized pyridines, 2-Methylamino-4-iodopyridine has emerged as a particularly valuable and privileged building block.[2][][4] Its strategic importance stems from a trifecta of structural features: the 2-methylamino group, which provides a key interaction point for biological targets; the pyridine core, a bioisostere for many biological motifs; and the C4-iodo substituent, a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth analysis of the application of this compound, detailing its synthetic utility in palladium-catalyzed cross-coupling reactions and its role in the design of targeted therapeutics, with a focus on kinase inhibitors. We present field-proven protocols and explain the causal logic behind experimental design to empower researchers in drug discovery.

The Strategic Value of this compound

In the lexicon of drug discovery, a "privileged building block" is a molecular scaffold that is capable of binding to multiple biological targets. The 2-aminopyridine motif, a core component of our subject compound, is a quintessential example, frequently employed in the design of kinase inhibitors where it can form critical hydrogen bonds with the hinge region of the ATP-binding site.[5]

The true synthetic power of this compound lies in the C-I bond at the 4-position. The carbon-iodine bond is significantly weaker than corresponding carbon-bromine or carbon-chlorine bonds, making it exceptionally reactive in palladium-catalyzed oxidative addition—the key activation step in most cross-coupling reactions.[6] This predictable reactivity allows for selective functionalization, enabling chemists to introduce a diverse array of molecular fragments at this position to probe the chemical space around a biological target.

G cluster_0 Core Scaffold cluster_1 Diversification via Cross-Coupling cluster_2 Generated Compound Library Scaffold This compound Suzuki Suzuki-Miyaura (C-C Bond) Scaffold->Suzuki Ar-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bond) Scaffold->Buchwald R₂-NH Sonogashira Sonogashira (C-C Triple Bond) Scaffold->Sonogashira Alkyne Library Diverse Library of 4-Substituted Pyridines Suzuki->Library Buchwald->Library Sonogashira->Library G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Derived from this compound Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Scaffold 2-Methylamino- pyridine Core Scaffold->Hinge H-Bond Interaction R_Group R-Group (from Cross-Coupling) R_Group->Hydrophobic van der Waals R_Group->Solvent Solubility/PK G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I Pd(II)Complex L₂Pd(II)(Ar)(X) OxAdd->Pd(II)Complex Transmetal Transmetalation (Suzuki) or Amine Binding (Buchwald) Pd(II)Complex->Transmetal R'-[M] or R'-NH₂ Pd(II)Intermediate L₂Pd(II)(Ar)(R') Transmetal->Pd(II)Intermediate RedElim Reductive Elimination Pd(II)Intermediate->RedElim RedElim->Pd(0)L2 Ar-R'

References

Application Note: 2-Methylamino-4-iodopyridine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] A key strategy in this field is the use of "privileged scaffolds"—molecular frameworks that are known to interact favorably with the ATP-binding site of kinases.[3] This guide details the application of 2-Methylamino-4-iodopyridine, a highly versatile building block for the synthesis of potent and selective kinase inhibitors. We will explore its strategic advantages, provide detailed protocols for key synthetic transformations, and discuss structure-activity relationship (SAR) insights that can guide drug discovery efforts.

Introduction: The Strategic Value of this compound

The pyridine core is a prevalent motif in a multitude of FDA-approved kinase inhibitors.[4] Its rigid structure and ability to form crucial hydrogen bonds make it an ideal starting point for inhibitor design. This compound is particularly valuable due to the orthogonal reactivity of its functional groups, which allows for precise, stepwise elaboration into complex molecules.

  • The 2-Methylamino Group: This functional group is a superb bioisostere for the adenine hinge-binding motif of ATP. The secondary amine can act as both a hydrogen bond donor (N-H) and acceptor (pyridine nitrogen), enabling a strong, bidentate interaction with the kinase hinge region—a critical anchor point for high-potency inhibitors.[5][6]

  • The 4-Iodo Group: The carbon-iodine bond at the 4-position is an exceptionally reactive handle for modern cross-coupling chemistry. Compared to C-Br or C-Cl bonds, the C-I bond is weaker, allowing it to undergo oxidative addition to a palladium(0) catalyst under milder conditions.[7] This facilitates highly efficient and selective carbon-carbon and carbon-nitrogen bond formations, enabling the exploration of the diverse chemical space within the ATP-binding pocket.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 1370025-58-3[8]
Molecular Formula C₆H₇IN₂[8]
Molecular Weight 234.04 g/mol [8]
Appearance Solid
Purity Typically ≥97%
Storage Refrigerator

Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling

The 4-iodo position is primed for functionalization via palladium-catalyzed cross-coupling reactions. These methods are foundational in medicinal chemistry for their reliability and broad functional group tolerance.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, allowing for the introduction of various (hetero)aryl groups at the 4-position.[9][10] These appended rings can occupy different regions of the kinase ATP pocket to enhance potency and selectivity.

Principle of a Self-Validating Protocol: The success of a Suzuki coupling is critically dependent on maintaining an anaerobic environment to protect the active Pd(0) catalyst from oxidation. This protocol incorporates repeated inert gas cycles and the use of degassed solvents, which are essential checkpoints for a valid experiment. The choice of base is also crucial; it must be strong enough to activate the boronic acid for transmetalation but not so harsh as to degrade sensitive functional groups.[11]

Detailed Protocol: Suzuki-Miyaura Coupling

  • Materials & Reagents

    Reagent Purpose Typical Amount
    This compound Starting Material 1.0 equiv
    (Hetero)arylboronic Acid Coupling Partner 1.2 - 1.5 equiv
    Pd(dppf)Cl₂ or Pd(PPh₃)₄ Palladium Catalyst 2-5 mol%
    K₂CO₃ or K₃PO₄ Base 2.0 - 3.0 equiv

    | 1,4-Dioxane / Water (4:1) | Solvent | 0.1 - 0.5 M |

  • Step-by-Step Methodology

    • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]

    • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]

    • Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[12] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

    • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitoring: Track the reaction's progress using TLC or LC-MS. Consumption of the starting material typically occurs within 2-12 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification A Combine Reactants (Iodopyridine, Boronic Acid, Base) B Establish Inert Atmosphere (Ar/N2) A->B C Add Catalyst & Degassed Solvent B->C D Heat Reaction (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Aqueous Workup (EtOAc / H2O) E->F G Column Chromatography F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Linkers

The Sonogashira reaction forms a C(sp²)-C(sp) bond, attaching a terminal alkyne to the pyridine core.[13][14] This is particularly useful for extending the molecule into new regions of the active site or for introducing a reactive handle for subsequent click chemistry.

Principle of a Self-Validating Protocol: This reaction employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which is crucial for the transmetalation step.[15] The use of an amine base is twofold: it deprotonates the terminal alkyne and serves as a solvent.[16] Anhydrous and anaerobic conditions are paramount to prevent side reactions like Glaser coupling (oxidative homocoupling of the alkyne).[16]

Detailed Protocol: Sonogashira Coupling

  • Materials & Reagents

    Reagent Purpose Typical Amount
    This compound Starting Material 1.0 equiv
    Terminal Alkyne Coupling Partner 1.1 - 1.5 equiv
    Pd(PPh₃)₂Cl₂ Palladium Catalyst 1-3 mol%
    Copper(I) Iodide (CuI) Co-catalyst 2-5 mol%

    | Triethylamine (TEA) or Diisopropylamine (DIPA) | Base & Solvent | 0.2 - 1.0 M |

  • Step-by-Step Methodology

    • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (3 mol%).

    • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Solvent & Reagent Addition: Under an inert atmosphere, add anhydrous amine base (e.g., TEA) followed by the terminal alkyne (1.2 equiv) via syringe.

    • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

    • Monitoring: Track progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

    • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Purify the crude product by flash column chromatography.

Workflow Diagram: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction & Purification A Combine Iodopyridine & Catalysts (Pd/Cu) B Establish Inert Atmosphere (Ar/N2) A->B C Add Amine Base & Terminal Alkyne B->C D Stir at RT-60 °C C->D E Monitor Progress (TLC / LC-MS) D->E F Workup & Solvent Removal E->F G Column Chromatography F->G

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction.[17][18] While our starting material already has an amino group, this reaction is invaluable for subsequent steps, for instance, coupling an amine to an aryl halide that was previously installed at the 4-position via a Suzuki reaction.

Principle of a Self-Validating Protocol: The choice of ligand is the most critical parameter in a Buchwald-Hartwig reaction.[19] Sterically hindered, electron-rich phosphine ligands (like XantPhos or DavePhos) are essential as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[20] The base must be strong enough to deprotonate the amine nucleophile but compatible with other functional groups. Sodium tert-butoxide (NaOtBu) is common but aggressive; milder bases like K₂CO₃ can be used, often requiring higher temperatures.[21] The validity of the protocol rests on the careful selection of this catalyst-ligand-base combination for the specific substrates involved.

Detailed Protocol: Buchwald-Hartwig Amination (on an elaborated substrate)

  • Materials & Reagents

    Reagent Purpose Typical Amount
    Aryl Halide Substrate Starting Material 1.0 equiv
    Primary or Secondary Amine Nucleophile 1.1 - 1.5 equiv
    Pd₂(dba)₃ or Pd(OAc)₂ Palladium Pre-catalyst 1-2 mol%
    XantPhos or DavePhos Ligand 2-4 mol%
    NaOtBu or K₂CO₃ Base 1.5 - 2.5 equiv

    | Toluene or Dioxane | Anhydrous Solvent | 0.1 - 0.5 M |

  • Step-by-Step Methodology

    • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.5 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., XantPhos, 2 mol%) to a dry reaction vessel.

    • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

    • Reaction: Seal the vessel and heat to 80-110 °C.

    • Monitoring: Track the reaction by LC-MS.

    • Workup: Cool the reaction to room temperature. Quench carefully with water, then dilute with ethyl acetate. Filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, then dry over Na₂SO₄.

    • Purification: Purify by flash column chromatography.

Case Study & Structure-Activity Relationship (SAR)

Using this compound, a library of inhibitors can be rapidly synthesized to probe the SAR of a target kinase. A common strategy involves installing a pyrazole at the 4-position, a motif found in many successful kinase inhibitors like Ruxolitinib.[3][22]

Hypothetical Synthesis Scheme:

SAR_Synthesis cluster_main Start This compound Mid 4-(1H-Pyrazol-4-yl)-N-methylpyridin-2-amine Start->Mid Suzuki Coupling (Pyrazol-4-yl-boronic acid) Pd(dppf)Cl2, K2CO3 End Final Inhibitor (4-(1-Aryl-pyrazol-4-yl)-N-methylpyridin-2-amine) Mid->End Buchwald-Hartwig Amination (Aryl Halide) Pd2(dba)3, XantPhos, NaOtBu

Caption: Two-step synthesis of a hypothetical inhibitor.

SAR Insights: By varying the aryl group introduced in the second step, one can systematically probe the kinase active site. The 2-methylamino-pyridine core remains anchored to the hinge region, while the substituted pyrazole explores deeper pockets.

R Group (at Pyrazole N1)RationaleExpected IC₅₀ Trend
PhenylBaseline compound to establish potency.+++
4-MethoxyphenylAdds a potential H-bond acceptor; explores solvent-exposed region.++++
3-ChlorophenylIntroduces an electron-withdrawing group; probes for halogen bonding.++++
4-(Morpholino)phenylAdds a bulky, polar group to improve solubility and target specific pockets.+++++

Conclusion

This compound is a powerful and economically viable building block for kinase inhibitor discovery. Its pre-installed hinge-binding motif and highly reactive C-I bond provide a direct and efficient route to novel chemical entities. The robust and well-characterized palladium-catalyzed reactions detailed in this guide enable rapid library synthesis and systematic SAR exploration, significantly accelerating the path from hit identification to lead optimization in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its ability to form critical hydrogen bond interactions with biological targets, particularly kinase hinge regions, has cemented its status as a cornerstone in modern drug design. The functionalization of this core structure at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. 2-Methylamino-4-iodopyridine is a versatile and strategically valuable starting material, offering a handle for the introduction of diverse molecular complexity at the C4-position through palladium-catalyzed cross-coupling reactions. The inherent reactivity of the carbon-iodine bond facilitates a range of transformations, enabling the synthesis of libraries of novel compounds for biological screening.

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the synthesis of a variety of substituted pyridines from this compound. We will delve into the mechanistic underpinnings of key palladium-catalyzed reactions, offering insights into the rationale behind reagent selection and reaction optimization.

Core Concepts: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X (e.g., this compound) R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R'-M (e.g., Ar-B(OH)2, R-NH2, RC≡CH) R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive Elimination Reductive Elimination R-Pd(II)(R')L2->Reductive Elimination Formation of R-R' Reductive Elimination->Pd(0)L2

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle is initiated by the oxidative addition of the organohalide (in this case, this compound) to a palladium(0) complex. This is followed by transmetalation , where the organic group from a second reagent is transferred to the palladium center. The cycle concludes with reductive elimination , which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[3][4]

Synthesis of 2-Methylamino-4-arylpyridines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][3] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the synthesis of 2-Methylamino-4-phenylpyridine.

Reaction Scheme:

Suzuki Coupling sub This compound plus1 + sub->plus1 reagent1 Phenylboronic Acid plus1->reagent1 arrow -> reagent1->arrow conditions Pd(PPh3)4 K2CO3 Dioxane/H2O, 80-90°C arrow->conditions prod 2-Methylamino-4-phenylpyridine conditions->prod

Figure 2: Suzuki-Miyaura coupling of this compound.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0234 mg (1.0 mmol)Starting material
Phenylboronic Acid1.2146 mg (1.2 mmol)Coupling partner
Pd(PPh₃)₄0.0335 mg (0.03 mmol)Palladium(0) catalyst precursor
Potassium Carbonate (K₂CO₃)2.0276 mg (2.0 mmol)Base
1,4-Dioxane-8 mLSolvent
Water-2 mLCo-solvent
Temperature-80-90 °CReaction Temperature
Reaction Time-4-12 h-
Expected Yield -85-95% -

Step-by-Step Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-Methylamino-4-phenylpyridine.

Synthesis of 2-Methylamino-4-(substituted amino)pyridines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an amine with an organohalide.[5][6] This reaction is particularly useful for synthesizing aryl amines, which are common motifs in pharmaceuticals.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4-(2-Methylamino-pyridin-4-yl)-morpholine.

Reaction Scheme:

Buchwald-Hartwig Amination sub This compound plus1 + sub->plus1 reagent1 Morpholine plus1->reagent1 arrow -> reagent1->arrow conditions Pd2(dba)3, XPhos NaOtBu Toluene, 100-110°C arrow->conditions prod 4-(2-Methylamino-pyridin-4-yl)-morpholine conditions->prod

Figure 3: Buchwald-Hartwig amination of this compound.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0234 mg (1.0 mmol)Starting material
Morpholine1.2105 µL (1.2 mmol)Coupling partner
Pd₂(dba)₃0.0218 mg (0.02 mmol)Palladium(0) catalyst precursor
XPhos0.0419 mg (0.04 mmol)Ligand
Sodium tert-butoxide (NaOtBu)1.4135 mg (1.4 mmol)Base
Toluene-10 mLSolvent
Temperature-100-110 °CReaction Temperature
Reaction Time-12-24 h-
Expected Yield -70-85% -

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous, deoxygenated toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate Schlenk tube, add this compound (234 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill this tube with inert gas three times.

  • Add the pre-formed catalyst solution to the tube containing the substrate and base.

  • Add morpholine (105 µL, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-Methylamino-4-alkynylpyridines via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[7][8] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines the synthesis of 2-Methylamino-4-(phenylethynyl)pyridine.

Reaction Scheme:

Sonogashira Coupling sub This compound plus1 + sub->plus1 reagent1 Phenylacetylene plus1->reagent1 arrow -> reagent1->arrow conditions Pd(PPh3)2Cl2, CuI Et3N, THF, rt arrow->conditions prod 2-Methylamino-4-(phenylethynyl)pyridine conditions->prod

Figure 4: Sonogashira coupling of this compound.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0234 mg (1.0 mmol)Starting material
Phenylacetylene1.1121 µL (1.1 mmol)Coupling partner
Pd(PPh₃)₂Cl₂0.0214 mg (0.02 mmol)Palladium catalyst
Copper(I) Iodide (CuI)0.048 mg (0.04 mmol)Co-catalyst
Triethylamine (Et₃N)2.0279 µL (2.0 mmol)Base and solvent
Tetrahydrofuran (THF)-5 mLSolvent
Temperature-Room TemperatureReaction Temperature
Reaction Time-6-18 h-
Expected Yield -80-90% -

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (234 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (279 µL, 2.0 mmol).

  • Add phenylacetylene (121 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of 2-Methylamino-4-vinylpyridines via Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10]

Protocol 4: Heck Coupling of this compound with Styrene

This protocol describes the synthesis of 2-Methylamino-4-styrylpyridine.

Reaction Scheme:

Heck Coupling sub This compound plus1 + sub->plus1 reagent1 Styrene plus1->reagent1 arrow -> reagent1->arrow conditions Pd(OAc)2, P(o-tol)3 Et3N, DMF, 100°C arrow->conditions prod 2-Methylamino-4-styrylpyridine conditions->prod

Figure 5: Heck coupling of this compound.

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0234 mg (1.0 mmol)Starting material
Styrene1.5172 µL (1.5 mmol)Coupling partner
Palladium(II) Acetate (Pd(OAc)₂)0.024.5 mg (0.02 mmol)Palladium catalyst precursor
Tri(o-tolyl)phosphine (P(o-tol)₃)0.0412 mg (0.04 mmol)Ligand
Triethylamine (Et₃N)2.0279 µL (2.0 mmol)Base
N,N-Dimethylformamide (DMF)-5 mLSolvent
Temperature-100 °CReaction Temperature
Reaction Time-8-16 h-
Expected Yield -65-80% -

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (234 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF (5 mL) and triethylamine (279 µL, 2.0 mmol).

  • Add styrene (172 µL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of Substituted Pyridines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the pyridine ring protons provide valuable information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compounds.

  • Chromatography: TLC and LC-MS are crucial for monitoring reaction progress and assessing the purity of the final products.

Safety and Handling

  • Palladium Catalysts: Palladium catalysts are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Organoiodine Compounds: Organoiodine compounds can be lachrymatory and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous and degassed solvents are often required for these reactions to prevent catalyst deactivation and side reactions.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

References

Application Notes and Protocols for the Heck Coupling of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Coupling in Heterocyclic Chemistry

The Palladium-catalyzed Heck-Mizoroki reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] This transformation is of paramount importance in the pharmaceutical industry, where the construction of complex molecular architectures is a daily necessity. The ability to introduce vinyl and substituted vinyl groups into heterocyclic scaffolds, such as pyridines, provides a versatile platform for the synthesis of novel drug candidates and key intermediates.

This application note provides a detailed guide to the reaction conditions for the Heck coupling of 2-Methylamino-4-iodopyridine. This particular substrate presents unique challenges and opportunities due to the electronic nature of the pyridine ring and the presence of the amino group. Understanding the interplay of the catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in this transformation. We will delve into the mechanistic underpinnings of the reaction to provide a rational basis for the selection of optimal conditions, followed by a detailed experimental protocol.

Mechanistic Insights: The Catalytic Cycle and Key Considerations

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] A simplified representation of this cycle is crucial for understanding the role of each reaction component.

Heck_Mechanism cluster_1 Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord AlkeneComplex [Ar-Pd(II)-I(L₂)(Alkene)] Coord->AlkeneComplex Insert Migratory Insertion AlkeneComplex->Insert AlkylPd R-CH₂-CH(Ar)-Pd(II)-I(L₂) Insert->AlkylPd Elim β-Hydride Elimination AlkylPd->Elim ProdComplex [HPd(II)I(L₂)(Product)] Elim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Product Coupled Product ProdComplex->Product Product Release RedElim->Pd0 BaseH [Base-H]⁺I⁻ RedElim->BaseH Base Base Base->RedElim ArI This compound Alkene Alkene

Caption: Simplified Catalytic Cycle of the Heck Reaction.

For this compound, several factors require careful consideration:

  • The Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand and reaction conditions must mitigate this effect.

  • The Amino Group: The 2-methylamino group is an electron-donating group, which can influence the electronic density of the pyridine ring and its reactivity in the oxidative addition step.

  • The Iodide Leaving Group: Aryl iodides are highly reactive in the oxidative addition step, generally requiring milder reaction conditions compared to bromides or chlorides.[3]

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Heck coupling of this compound hinges on the judicious selection of the following components:

Palladium Catalyst

The choice of the palladium source is critical. While Pd(PPh₃)₄ can be used, in situ generation of the active Pd(0) species from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) is often more convenient and efficient.[2] Pd(OAc)₂ is typically reduced in the reaction mixture by a phosphine ligand or the solvent.

Ligands

Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. For electron-rich heteroaromatic halides, the choice of ligand is particularly important to prevent catalyst deactivation.

  • Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard choice. However, for more challenging substrates, bulkier and more electron-rich phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) can promote the reaction by facilitating the reductive elimination step and preventing the formation of inactive palladium complexes.

  • Bidentate Phosphines: Ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can also be effective, offering greater stability to the catalytic species.

Base

A base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[2] The choice of base can significantly impact the reaction rate and yield.

  • Organic Bases: Triethylamine (Et₃N) is a common and effective choice, acting as both a base and a potential reducing agent for the Pd(II) precursor.

  • Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also frequently used, particularly in polar aprotic solvents.

Solvent

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction mechanism and rate.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent choices for Heck reactions due to their ability to dissolve the various components and their high boiling points, allowing for elevated reaction temperatures.[4]

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be used, often in combination with a stronger base.

Reaction Temperature

Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates, catalyst system, and solvent used.

Data Presentation: Typical Reaction Conditions

The following table summarizes common conditions for the Heck coupling of aryl iodides with acrylates, providing a starting point for the optimization of the reaction with this compound.

ComponentTypical RangeRationale
Palladium Catalyst
Pd(OAc)₂1-5 mol%Precursor to the active Pd(0) catalyst.
Ligand
PPh₃ or P(o-tol)₃2-10 mol%Stabilizes the catalyst and modulates reactivity.
Base
Et₃N1.5-3.0 eq.Neutralizes HI and facilitates catalyst regeneration.
K₂CO₃1.5-2.5 eq.An effective inorganic base.
Solvent
DMF, MeCN, Dioxane-Solubilizes reactants and influences reaction rate.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed.
Alkene 1.1-1.5 eq.Typically used in slight excess to drive the reaction.

Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate

This protocol provides a detailed, step-by-step methodology for the Heck coupling of this compound with n-butyl acrylate, a common electron-deficient alkene.

Caption: General experimental workflow for the Heck coupling reaction.

Materials:
  • This compound (1.0 equiv.)

  • n-Butyl acrylate (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv.), and Tri(o-tolyl)phosphine (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature until all solids have dissolved. Add triethylamine (2.0 equiv.) followed by n-butyl acrylate (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and triethylammonium iodide. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-butyl 3-(2-(methylamino)pyridin-4-yl)acrylate.

Self-Validating System and Troubleshooting:
  • Color Change: The reaction mixture will typically darken upon heating as the active Pd(0) species is formed.

  • Precipitate Formation: The formation of triethylammonium iodide as a white precipitate is a good indication that the reaction is proceeding.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding a small additional portion of the catalyst and ligand, or ensuring the reagents and solvent are anhydrous.

  • Low Yield: Poor yields may result from catalyst deactivation. Ensure a strictly inert atmosphere is maintained throughout the reaction. The choice of a bulkier phosphine ligand can also improve yields in some cases.

Conclusion

The Heck coupling of this compound is a powerful transformation for the synthesis of functionalized pyridine derivatives. By carefully considering the roles of the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The provided protocol serves as a robust starting point for the development of specific applications in drug discovery and materials science. Further optimization may be necessary depending on the specific alkene coupling partner and the desired scale of the reaction.

References

Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Methylamino-4-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylamino-4-iodopyridine and its derivatives are pivotal building blocks in contemporary medicinal chemistry and drug development. The presence of a methylamino group at the 2-position and an iodine atom at the 4-position of the pyridine ring offers a versatile scaffold for the synthesis of complex molecules. The iodine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1][2][3] This application note provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic pathway. The protocols herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the readily available 2-aminopyridine. This strategy involves:

  • Electrophilic Iodination: Introduction of an iodine atom at the 4-position of the 2-aminopyridine ring.

  • N-Methylation: Selective methylation of the primary amino group to yield the desired secondary amine.

This approach is advantageous for large-scale production due to the relatively low cost of starting materials and the generally high yields of each step.

Part 1: Electrophilic Iodination of 2-Aminopyridine

The introduction of iodine onto the pyridine ring is achieved via an electrophilic aromatic substitution. The amino group at the 2-position is an activating group, directing the incoming electrophile to the ortho and para positions. While the 3- and 5-positions are electronically favored, steric hindrance from the amino group can influence the regioselectivity. For the synthesis of the 4-iodo isomer, specific reaction conditions are crucial to favor iodination at the less sterically hindered 4-position.

Experimental Protocol: Synthesis of 2-Amino-4-iodopyridine

This protocol is adapted from established methods for the iodination of aminopyridines.[4][5]

Materials:

  • 2-Aminopyridine

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Vacuum filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a jacketed glass reactor, dissolve 2-aminopyridine (1.0 equivalent) in deionized water.

  • Iodine Addition: To the stirred solution, add iodine (1.0-1.2 equivalents) portion-wise. The temperature of the reaction mixture should be maintained below 80°C during the addition.[5]

  • Oxidant Addition: After the complete addition of iodine, slowly add 30% hydrogen peroxide (0.3-1.2 equivalents) dropwise via an addition funnel, maintaining the temperature between 80-90°C.[5]

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature at 80-90°C for 2-3 hours after the addition of hydrogen peroxide is complete.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Quenching: Carefully add a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine. The dark color of the solution should dissipate.

  • Neutralization: Adjust the pH of the mixture to 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Cool the mixture in an ice bath to promote further precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Drying: Dry the crude 2-amino-4-iodopyridine under vacuum.

Purification of 2-Amino-4-iodopyridine

The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: A mixture of ethanol and water or hexane and ethyl acetate can be effective for recrystallization.[6] Dissolve the crude solid in a minimal amount of the hot solvent, and allow it to cool slowly to form crystals.

  • Silica Gel Chromatography: For higher purity, column chromatography using a gradient of ethyl acetate in hexanes is recommended.[7] An appropriate Rf value for the product on TLC is typically in the range of 0.2-0.4.[7]

Safety Considerations for Iodination
  • Iodine is harmful if inhaled or in contact with skin.[8] All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • The reaction can be exothermic; ensure adequate cooling and temperature control.

  • Avoid acidic conditions (low pH) as this can enhance the volatility of iodine.[9]

  • Have a quenching solution of sodium thiosulfate readily available in case of spills.[9]

Part 2: N-Methylation of 2-Amino-4-iodopyridine

The selective N-methylation of 2-amino-4-iodopyridine can be achieved using various methods. Catalytic approaches using methanol as both the solvent and methylating agent are attractive for large-scale synthesis due to their atom economy.[10] Ruthenium-based catalysts have shown high efficiency for this transformation.[10][11]

Experimental Protocol: Synthesis of this compound

This protocol is based on established ruthenium-catalyzed N-methylation procedures.[10]

Materials:

  • 2-Amino-4-iodopyridine

  • Anhydrous Methanol (MeOH)

  • Ruthenium Catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))[10]

  • Cesium Carbonate (Cs₂CO₃)

  • Inert Gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Schlenk tube or a pressure-rated reactor

  • Magnetic stir bar

  • Oil bath or heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a Schlenk tube or reactor equipped with a magnetic stir bar, add 2-amino-4-iodopyridine (1.0 equivalent), the ruthenium catalyst (0.5 mol%), and cesium carbonate (0.5 equivalents).[10]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous methanol as the solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture to 140°C with vigorous stirring for 12 hours.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification of this compound

The crude product is typically purified by silica gel chromatography.

  • Silica Gel Chromatography: A gradient of ethyl acetate in hexanes is commonly used as the eluent. Collect the fractions containing the desired product and concentrate them under reduced pressure to obtain the purified this compound.

Data Presentation

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (%) (by HPLC)
Iodination 2-Aminopyridine, I₂H₂O₂Water80-902-370-85>95
N-Methylation 2-Amino-4-iodopyridineRu-catalyst, Cs₂CO₃Methanol1401280-95>98

Table 1: Summary of reaction parameters and expected outcomes for the synthesis of this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_iodination Part 1: Iodination cluster_methylation Part 2: N-Methylation 2-Aminopyridine 2-Aminopyridine Reaction_1 Iodination (I₂, H₂O₂, H₂O) 2-Aminopyridine->Reaction_1 2-Amino-4-iodopyridine_crude Crude 2-Amino-4-iodopyridine Reaction_1->2-Amino-4-iodopyridine_crude Purification_1 Purification (Recrystallization or Chromatography) 2-Amino-4-iodopyridine_crude->Purification_1 2-Amino-4-iodopyridine_pure Pure 2-Amino-4-iodopyridine Purification_1->2-Amino-4-iodopyridine_pure Reaction_2 N-Methylation (Ru-catalyst, MeOH) 2-Amino-4-iodopyridine_pure->Reaction_2 2-Methylamino-4-iodopyridine_crude Crude this compound Reaction_2->2-Methylamino-4-iodopyridine_crude Purification_2 Purification (Chromatography) 2-Methylamino-4-iodopyridine_crude->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Overall workflow for the large-scale synthesis of this compound.

Mechanism Overview

Reaction_Mechanism cluster_step1 Iodination Mechanism cluster_step2 N-Methylation (Borrowing Hydrogen) Start_1 2-Aminopyridine Intermediate_1 Activated Pyridine Ring Start_1->Intermediate_1 Product_1 2-Amino-4-iodopyridine Intermediate_1->Product_1 Deprotonation Electrophile I⁺ (from I₂/H₂O₂) Electrophile->Intermediate_1 Electrophilic Attack Start_2 2-Amino-4-iodopyridine Catalyst_Cycle Ru-Catalyst Cycle Start_2->Catalyst_Cycle Intermediate_2 Iminium Intermediate Catalyst_Cycle->Intermediate_2 Condensation Methanol CH₃OH Methanol->Catalyst_Cycle Dehydrogenation Product_2 This compound Intermediate_2->Product_2 Reduction

Caption: Simplified mechanistic pathways for the iodination and N-methylation steps.

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and process chemists can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The versatility of the iodo-substituent in cross-coupling reactions underscores the importance of robust synthetic methods for this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Methylamino-4-iodopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Methylamino-4-iodopyridine. This substrate, while valuable, presents unique challenges due to the electronic properties and coordinating nature of the substituted pyridine ring. This guide offers expert insights and field-proven solutions to help you navigate these challenges and optimize your reaction yields.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments.

Question 1: My reaction has stalled or is giving consistently low yields (<30%). What are the most likely causes and how do I fix it?

Answer: Low conversion with this compound is a frequent challenge. The primary culprit is often related to the catalyst's activity and stability throughout the reaction. The substrate itself possesses two Lewis basic sites—the pyridine ring nitrogen and the 2-methylamino group—both of which can coordinate to the palladium center and inhibit catalysis.[1]

Here is a systematic approach to troubleshoot this issue:

  • Catalyst Inhibition/Deactivation: This is the most common problem. The lone pair on the pyridine nitrogen can form a stable, off-cycle complex with the palladium catalyst, effectively sequestering it from the catalytic cycle.[2][3] The 2-amino group further increases the electron density of the ring, enhancing the coordinating ability of the pyridine nitrogen.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are specifically designed to overcome this type of inhibition.[1] Their steric bulk promotes the desired reductive elimination step and destabilizes the inhibitory Pd-N(pyridine) coordination. If you are using a simpler ligand like PPh₃, it is likely insufficient for this substrate.

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to either unsaturated, unstable palladium species or ligand-saturated, inactive species.

    • Solution: For monodentate ligands like the Buchwald family, a ligand-to-palladium ratio of 2:1 is a standard starting point. For a Pd(0) source like Pd₂(dba)₃, which provides two Pd atoms, you would use 4 equivalents of the ligand.

  • Inappropriate Base Selection: The base plays a crucial role in activating the coupling partner (e.g., the boronic acid in a Suzuki-Miyaura coupling).[4][5] A base that is too weak may not facilitate transmetalation efficiently, while an overly strong or poorly soluble base can cause side reactions or degradation.[6]

    • Solution: For Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[7] Cs₂CO₃ is a stronger, more soluble option that can be beneficial for challenging couplings. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required.[8]

  • Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxygen, which can oxidize them to an inactive Pd(II) state and also promote undesirable side reactions like the homocoupling of boronic acids.[6]

    • Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw (at least 3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[6] Assemble your reaction under a positive pressure of inert gas.

Below is a logical workflow to guide your troubleshooting process.

G Start Low Yield / Stalled Reaction (Substrate: 2-Me-amino-4-iodopyridine) Q1 Is your ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? Start->Q1 Sol1 ACTION: Switch to a Buchwald-type ligand. Start with SPhos or XPhos (2:1 L/Pd ratio). Q1->Sol1 No Q2 Did you rigorously degas your solvent and use an inert atmosphere? Q1->Q2 Yes End Re-run Optimized Reaction Sol1->End Sol2 ACTION: Use freeze-pump-thaw (3x) or sparge solvent with Argon for >20 min. Ensure reaction is under positive Ar/N₂ pressure. Q2->Sol2 No Q3 What base are you using? Q2->Q3 Yes Sol2->End Sol3 ACTION (Suzuki): Screen K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered. Q3->Sol3 Suzuki Sol4 ACTION (Buchwald-Hartwig): Use a strong, soluble base like NaOtBu or LHMDS. Q3->Sol4 Buchwald Sol3->End Sol4->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Question 2: I'm observing significant side products, particularly dehalogenation (formation of 2-methylaminopyridine) and boronic acid homocoupling. How can I suppress these pathways?

Answer: The formation of these side products points to specific, competing reaction pathways that can be minimized by adjusting your reaction conditions.

  • Dehalogenation (Protodeiodination): This occurs when the iodo-group is replaced by a hydrogen atom. This side reaction can arise from sources of hydride in the reaction mixture or from the protodeboronation of the boronic acid followed by a competitive coupling.[1][2]

    • Mitigation Strategies:

      • Use Anhydrous Solvents: Ensure your solvents are thoroughly dried. Trace water can facilitate protodeboronation of the boronic acid coupling partner.[6]

      • Use Boronate Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are significantly more resistant to protodeboronation.[1]

      • Optimize Base and Temperature: Sometimes, an excessively strong base or high temperatures can accelerate decomposition pathways. Consider screening milder bases or running the reaction at a slightly lower temperature for a longer period.

  • Homocoupling: This is the self-coupling of your boronic acid to form a symmetrical biaryl byproduct (Ar'-Ar'). This is a classic side reaction in Suzuki couplings and is most often caused by the presence of oxygen.[6] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[6]

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most critical factor. As mentioned previously, ensure all oxygen is removed from your reaction system.[6]

      • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require an in situ reduction step that can sometimes be initiated by homocoupling.[6] However, modern pre-catalysts are designed for efficient activation.[9]

      • Slow Addition: In difficult cases, slowly adding the boronic acid solution via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[6]

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
Low/No Conversion Catalyst inhibition by pyridine nitrogen; Ineffective ligand.Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos).[1]
Oxygen contamination deactivating Pd(0).Rigorously degas solvents and maintain an inert atmosphere.[6]
Suboptimal base choice or strength.Screen bases: K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig.[7][8]
Dehalogenation Protodeboronation of the boronic acid due to moisture.Use anhydrous solvents; switch to a more stable boronate ester (pinacol or MIDA).[1]
Hydride impurities in solvents or reagents.Use high-purity, anhydrous solvents.
Homocoupling Presence of oxygen promoting Pd(II)-mediated pathway.Perform meticulous degassing of the reaction mixture.[6]
Inefficient reduction of a Pd(II) precatalyst.Use a Pd(0) source or a well-defined precatalyst; consider slow addition of the boronic acid.[6]
Catalyst Decomposition Reaction temperature is too high; Ligand degradation.Lower the reaction temperature (e.g., from 110 °C to 90 °C); ensure correct L/Pd ratio.

Frequently Asked Questions (FAQs)

Q1: What is the "2-pyridyl problem" and how does it apply to my substrate?

The "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry that refers to the poor reactivity of 2-substituted pyridine derivatives.[10][11] The issue stems from the proximity of the nitrogen atom's lone pair to the reaction site (the C-I bond at position 4 in your case, but the principle applies). This lone pair can chelate to the palladium catalyst, forming highly stable, inactive or less-active palladacycles that disrupt the catalytic cycle.[11] Your substrate, this compound, is susceptible to this issue as the electron-donating methylamino group increases the basicity and coordinating ability of the pyridine nitrogen.

Q2: How do I choose the best palladium precursor and ligand for this reaction?

For challenging substrates like this, the choice of the catalyst system is paramount.

  • Palladium Precursor: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern, well-defined pre-catalysts are often superior. Buchwald G3 or G4 pre-catalysts, for example, are air-stable and designed for clean, rapid generation of the active L-Pd(0) species under mild conditions, often leading to more reproducible results.

  • Ligand: Standard ligands like triphenylphosphine (PPh₃) are generally not effective for this class of substrate. You require a ligand that can both stabilize the Pd(0) center and accelerate the key steps of the catalytic cycle to outcompete deactivation. The best choices are bulky, electron-rich biarylmonophosphine ligands .[6]

    • Top Recommendations:

      • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent first choice for many Suzuki couplings.[12]

      • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides higher activity, especially for more sterically hindered or electron-rich substrates.[12]

      • RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand.

Q3: Can you explain the catalytic cycle for a Suzuki-Miyaura coupling with my substrate and show where it can fail?

Certainly. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

G cluster_legend Legend Pd0 Active L-Pd(0) Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Py-R)(I) Pd0->OA_Complex Oxidative Addition (+ 2-Me-amino-4-iodopyridine) TM_Complex Transmetalation Complex L-Pd(II)(Py-R)(Ar') OA_Complex->TM_Complex Transmetalation (+ Ar'-B(OH)₃⁻ / Base) Inhibition INHIBITION Inactive Off-Cycle Complex OA_Complex->Inhibition N-Coordination TM_Complex->Pd0 (Regenerates Catalyst) Product Desired Product (Py-R)-Ar' TM_Complex->Product Reductive Elimination Inhibition->OA_Complex Reversible? A Catalytic Cycle B Inhibition Pathway

Caption: Simplified Suzuki-Miyaura cycle showing potential catalyst inhibition.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of your this compound to form a Pd(II) complex. This step is generally fast for iodides.[13]

  • Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a borate) is transferred to the palladium center, displacing the iodide. The choice of base is critical here to ensure the borate is formed at an appropriate rate.[14]

  • Reductive Elimination: The two organic groups (the pyridyl and the new aryl group) are expelled from the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst. Bulky ligands are crucial for promoting this final, product-forming step.

  • Where it Fails (Inhibition): As shown in the diagram, the Pd(II) complex formed after oxidative addition is susceptible to coordination by the pyridine nitrogen. This can form a stable, five-membered ring complex that is slow to enter the transmetalation step, effectively putting the catalyst "on hold" or leading to its decomposition.[1][15]

Experimental Protocols

The following are generalized starting protocols. Optimization of temperature, concentration, and reagent stoichiometry is recommended for any new combination of coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl/heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Boronate Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90–100 °C is common) with vigorous stirring.[17]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

preventing deiodination of 2-Methylamino-4-iodopyridine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deiodination in Cross-Coupling Reactions

Welcome to the technical support center for 2-Methylamino-4-iodopyridine. As Senior Application Scientists, we understand that while this substituted iodopyridine is a versatile building block in medicinal chemistry and materials science, its utility can be hampered by a common and frustrating side reaction: deiodination. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the undesired loss of the iodine substituent during critical synthetic steps. We will delve into the mechanistic underpinnings of this side reaction and provide field-proven, actionable solutions to maximize the yield of your desired product.

Troubleshooting Guide: Addressing Deiodination in Real-Time

This section is for scientists who are currently observing significant deiodination in their reactions. Identify your reaction type below for specific advice.

Issue #1: Significant Deiodination in Suzuki-Miyaura Coupling
  • Symptoms: Your primary product is 2-methylaminopyridine, with a low yield of the desired biaryl product. TLC or LC-MS analysis shows a major peak corresponding to the deiodinated starting material.

  • Root Cause Analysis: In Suzuki-Miyaura reactions, deiodination (or hydrodehalogenation) typically occurs when the palladium catalytic cycle is diverted. After the initial oxidative addition of the 4-iodopyridine to Pd(0), a competing pathway arises where a palladium-hydride (Pd-H) species is formed. This can happen if a hydride is sourced from the solvent, base, or other reagents.[1] This Pd-H intermediate can then undergo reductive elimination with the pyridine ring, cleaving the C-I bond and replacing it with a C-H bond.[1][2]

  • Recommended Solutions:

Potential CauseRecommended Solution & Rationale
Inappropriate Catalyst/Ligand Switch to a catalyst system featuring a bulky, electron-rich phosphine ligand such as XPhos, RuPhos, or SPhos. These ligands accelerate the rate-limiting reductive elimination step to form the desired product, helping it outcompete the deiodination pathway.[1][2]
Protic Solvent Immediately switch to a high-purity, anhydrous, aprotic solvent like 1,4-dioxane, toluene, or THF. Protic solvents such as alcohols or residual water can serve as a direct source of hydride for the unwanted Pd-H intermediate.[2]
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction, deiodination often has a higher activation energy and will be disproportionately suppressed at lower temperatures. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 60-80 °C instead of 100-110 °C).[2]
Choice of Base While bases like hydroxides can be used, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous. Some amine bases can also contribute to Pd-H formation.[1]
Issue #2: Deiodination Dominates in Buchwald-Hartwig Amination
  • Symptoms: The this compound is consumed, but the major product is 2-methylaminopyridine, not the desired C-N coupled product.

  • Root Cause Analysis: The mechanism is similar to the Suzuki reaction, but in the Buchwald-Hartwig amination, the amine coupling partner or certain bases can be more likely to generate the problematic Pd-H species through β-hydride elimination.[3] This side reaction is a known competitor to the desired reductive elimination that forms the C-N bond.[3]

  • Recommended Solutions:

Potential CauseRecommended Solution & Rationale
Ligand Choice Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). These are crucial for promoting C-N bond formation and suppressing dehalogenation in amination reactions.[2]
Base Selection Use a strong, non-nucleophilic base. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often superior choices as they are less likely to act as hydride donors.[2]
Solvent Purity Use rigorously dried aprotic solvents . Trace water can be particularly detrimental in these reactions.
Reaction Temperature Start with a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Unnecessarily high temperatures favor the deiodination pathway.[2]
Frequently Asked Questions (FAQs)

This section provides general knowledge and preventative strategies to design your experiments for success from the outset.

Q1: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

A: Deiodination, technically known as hydrodehalogenation, is a common side reaction where the iodine atom is replaced by hydrogen.[2] In palladium-catalyzed cross-couplings, the most accepted mechanism involves the formation of a palladium-hydride (Ar-Pd-H) intermediate. This species is generated after the initial oxidative addition of this compound to the Pd(0) catalyst. Instead of proceeding with transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig), the Ar-Pd-I complex reacts with a hydride source. The resulting Ar-Pd-H intermediate then undergoes rapid reductive elimination to yield the deiodinated 2-methylaminopyridine and regenerate the Pd(0) catalyst, which can unfortunately continue this parasitic cycle.[1]

G cluster_main Pd(0) Catalytic Cycle cluster_desired Desired Coupling Pathway cluster_undesired Undesired Deiodination Pathway pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-I) pd0->ox_add ar_pd_i Ar-Pd(II)-I ox_add->ar_pd_i transmetal Transmetalation (e.g., with R-B(OH)2) ar_pd_i->transmetal ar_pd_h Ar-Pd(II)-H ar_pd_i->ar_pd_h Hydride Transfer ar_pd_r Ar-Pd(II)-R transmetal->ar_pd_r red_elim_desired Reductive Elimination ar_pd_r->red_elim_desired red_elim_desired->pd0 Regenerates Catalyst product Desired Product (Ar-R) red_elim_desired->product hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->ar_pd_h red_elim_undesired Reductive Elimination ar_pd_h->red_elim_undesired red_elim_undesired->pd0 Regenerates Catalyst byproduct Deiodinated Byproduct (Ar-H) red_elim_undesired->byproduct

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling reactions.

Q2: How do I choose the optimal ligand to prevent deiodination?

A: The choice of ligand is arguably the most critical factor. You need a ligand that promotes the reductive elimination step (forming your desired product) to be much faster than any side reactions. The most successful ligands for this purpose are bulky and electron-rich monophosphine ligands , often from the biarylphosphine class developed by Buchwald and Hartwig.[2][4]

  • Bulkiness: Sterically hindered ligands promote the formation of coordinatively unsaturated palladium intermediates, which are highly reactive in the desired catalytic cycle.[4] The steric clash in the transition state for reductive elimination is also relieved, accelerating this final, product-forming step.[1]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and, more importantly, promotes the reductive elimination to form the C-C or C-N bond.[1]

Examples include XPhos, RuPhos, SPhos, and related structures. Avoid using simple, less bulky ligands like PPh₃ if you are facing deiodination issues.

Q3: Besides palladium catalysis, are there other reaction types where deiodination is a concern?

A: Yes. Deiodination can also occur under conditions that generate aryl radicals. For instance, visible-light photocatalysis can reduce aryl iodides to form aryl radical intermediates.[5][6] While this can be harnessed for productive chemistry, if a suitable radical trap is not present, the aryl radical can abstract a hydrogen atom from the solvent or another reagent to yield the deiodinated product. Therefore, when working with photoredox catalysis, careful selection of the solvent and hydrogen atom source is critical.

Optimized Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol incorporates best practices to minimize deiodination of this compound.

G start Start reagents 1. Reagent Prep - Weigh Ar-I, Boronic Acid, Base - Add to oven-dried flask start->reagents degas 2. Degassing - Seal flask - Evacuate & backfill with Argon (3x) reagents->degas solvent 3. Add Solvent - Add anhydrous, degassed  aprotic solvent (e.g., Dioxane) degas->solvent catalyst 4. Add Catalyst - Add Pd catalyst and ligand - Briefly degas again solvent->catalyst heat 5. Reaction - Heat to moderate temp (e.g., 80 °C) - Stir under Argon catalyst->heat monitor 6. Monitor - Take aliquots for TLC/LC-MS - Check for Ar-H byproduct heat->monitor monitor->heat Incomplete workup 7. Workup - Cool to RT - Aqueous workup & extraction monitor->workup Reaction Complete end End workup->end

Caption: Experimental workflow designed to minimize deiodination.

1. Reagent Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

2. Inert Atmosphere:

  • Seal the vial with a septum cap.

  • Evacuate the vial under vacuum and backfill with argon gas. Repeat this cycle three times to ensure a rigorously inert atmosphere. This step is critical to prevent oxygen from degrading the catalyst and to remove moisture.

3. Solvent Addition:

  • Using a syringe, add anhydrous, degassed 1,4-dioxane or toluene to the vial to achieve the desired concentration (typically 0.1-0.5 M). Solvents should be passed through a purification system or be from a freshly opened bottle.

4. Catalyst Addition:

  • In a separate, small vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Briefly flush the reaction vial with argon, quickly remove the septum, add the catalyst and ligand solids, and immediately reseal and purge with argon again.

5. Reaction Execution:

  • Place the sealed vial in a preheated heating block set to a moderate temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

6. Monitoring:

  • Monitor the reaction progress by periodically taking a small aliquot (via syringe) and analyzing by TLC or LC-MS. Pay close attention to the formation of a byproduct with the mass of 2-methylaminopyridine.

7. Work-up and Purification:

  • Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By implementing these robust, mechanistically informed strategies, researchers can effectively suppress the deiodination of this compound and achieve higher yields and purities in their synthetic campaigns.

References

Technical Support Center: Catalyst Selection for Selective Coupling of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the selective cross-coupling of 2-methylamino-4-iodopyridine, a common challenge in medicinal chemistry and materials science. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.

I. Catalyst System Selection: A Strategic Overview

The successful coupling of this compound hinges on the judicious selection of a catalyst system that is compatible with the substrate's unique electronic and steric properties. The presence of the methylamino group at the 2-position introduces a potential chelating site for the palladium catalyst, which can sometimes impede the catalytic cycle.[1][2] Therefore, the choice of ligand is paramount to mitigate this issue and achieve high yields.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?

A1: The choice of reaction is dictated by the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or esters.[3][4][5]

  • Buchwald-Hartwig Amination: The premier choice for constructing C-N bonds with a wide array of primary and secondary amines.[6][7]

  • Sonogashira Coupling: Employed for the formation of C-C triple bonds with terminal alkynes.[8][9][10]

  • Heck Coupling: Suitable for creating C-C bonds with alkenes.[11][12][13]

Q2: What are the key considerations when selecting a palladium catalyst and ligand for this substrate?

A2: The primary challenge is the potential for the 2-methylamino group to coordinate to the palladium center, inhibiting catalysis.[1][2] To overcome this, bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the desired catalytic cycle and prevent catalyst deactivation.[14] For instance, Buchwald ligands such as XPhos, SPhos, and RuPhos have demonstrated excellent performance in couplings involving aminopyridines.[1]

Q3: Can you recommend specific catalyst systems for different coupling reactions?

A3: Absolutely. The following table provides a starting point for catalyst selection. Optimization will likely be necessary for your specific substrate combination.

Coupling ReactionPalladium PrecursorRecommended LigandsTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, RuPhos, XPhosNaOtBu, K₃PO₄, LiHMDSToluene, Dioxane
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃ (often integral)Et₃N, i-Pr₂NHTHF, DMF
Heck Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role beyond being a simple proton scavenger; it can influence catalyst activity and stability.[14] For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LiHMDS are often required.[1][15] It's important to note that the quality and particle size of inorganic bases can significantly affect reaction kinetics and yields.[16]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

Even with a well-chosen catalyst system, challenges can arise. This section addresses common problems in a question-and-answer format, providing actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows minimal or no conversion. What are the first things I should check?

A: A systematic approach is key.[17]

  • Reagent Integrity:

    • Catalyst: Is your palladium source and ligand fresh and properly stored? Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[14] Consider using air-stable pre-catalysts.

    • Solvents & Reagents: Are your solvents anhydrous and degassed? Moisture can lead to unwanted side reactions like hydrodehalogenation.[14] Ensure the purity of your coupling partner. Boronic acids, for example, can degrade over time.[14]

  • Inert Atmosphere:

    • Have you rigorously excluded oxygen from your reaction? Ensure your flask was properly purged with an inert gas (Argon or Nitrogen) and that solvents were thoroughly degassed.[15]

  • Catalyst System Activation:

    • If using a Pd(II) source, is it being effectively reduced to the active Pd(0) species in situ? Inefficient reduction will halt the catalytic cycle.[18]

Issue 2: Presence of Significant Side Products

Q: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?

A: Homocoupling is often a result of oxygen in the reaction mixture.

  • Improve Degassing: Enhance your solvent degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon for an extended period).[14]

  • Reaction Temperature: Lowering the temperature may disfavor the homocoupling pathway.[14]

Q: My reaction is producing a significant amount of the hydrodehalogenated starting material (2-methylaminopyridine). What is the cause and how can I prevent it?

A: Hydrodehalogenation is the replacement of the iodine with a hydrogen atom.

  • Moisture Control: Scrupulously dry all reagents and solvents, as water can be a proton source.[14]

  • Base Selection: The choice of base can influence the rate of this side reaction. Screening different bases may be necessary.[14]

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur for several reasons.

  • Ligand Degradation: The phosphine ligand may be oxidizing or degrading under the reaction conditions. Consider a more robust ligand.

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.[14]

  • Substrate Impurities: Impurities in your starting materials can act as catalyst poisons. Ensure high purity of all reagents.

III. Experimental Workflow & Protocols

This section provides a general, step-by-step protocol for a Suzuki-Miyaura coupling of this compound. This should be considered a starting point and may require optimization.

Sample Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagents Verify Reagent Quality (Catalyst, Substrates, Solvents, Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Atmosphere Ensure Rigorous Inert Atmosphere Atmosphere_OK Atmosphere OK? Check_Atmosphere->Atmosphere_OK Check_Conditions Review Reaction Conditions (Temperature, Time, Concentration) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Reagents_OK->Check_Atmosphere Yes Replace_Reagents Replace/Purify Reagents Reagents_OK->Replace_Reagents No Atmosphere_OK->Check_Conditions Yes Improve_Degassing Improve Degassing Technique Atmosphere_OK->Improve_Degassing No Optimize_Conditions Screen Ligands, Bases, Solvents, Temperature Conditions_OK->Optimize_Conditions No Success Improved Yield Conditions_OK->Success Yes Replace_Reagents->Start Improve_Degassing->Start Optimize_Conditions->Start

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

V. References

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Simple Approach Towards N3-substituted-2,3-diaminopyridines, Based on Pd-catalyzed C,N-cross Coupling. Journal of the American Chemical Society, 130(41), 13552–13554. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem. --INVALID-LINK--

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3845–3852. --INVALID-LINK--

  • Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2158–2215. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide. Sigma-Aldrich. --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556–559. --INVALID-LINK--

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Organic & Biomolecular Chemistry, 18(30), 5749–5763. --INVALID-LINK--

  • Perosa, A., & Tundo, P. (2018). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry & Engineering Conference. --INVALID-LINK--

  • Dherange, B. D., et al. (2023). meta-Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(16), e202216266. --INVALID-LINK--

  • Abu-Reziq, R., & Al-Amin, M. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 5(3), 1122-1134. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Amino-4-iodobenzonitrile. BenchChem. --INVALID-LINK--

  • BenchChem. (2025). Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem. --INVALID-LINK--

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Majumder, S., & Chatani, N. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(2), 1083-1102. --INVALID-LINK--

  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem. --INVALID-LINK--

  • ResearchGate. (2007). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. BenchChem. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13806–13809. --INVALID-LINK--

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. --INVALID-LINK--

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem. --INVALID-LINK--

  • Wang, Y., et al. (2019). Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides. Bioorganic & Medicinal Chemistry Letters, 29(18), 2686–2690. --INVALID-LINK--

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. --INVALID-LINK--

  • Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. BenchChem. --INVALID-LINK--

  • Li, J. J. (Ed.). (2021). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons. --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • ResearchGate. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridines with Pd Catalysts. ResearchGate. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. --INVALID-LINK--

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. --INVALID-LINK--

  • Strieth-Kalthoff, F., et al. (2018). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Journal of the American Chemical Society, 140(42), 13552–13556. --INVALID-LINK--

  • El-Shishtawy, R. M., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. --INVALID-LINK--

References

Technical Support Center: Optimizing Base and Solvent for 2-Methylamino-4-iodopyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions with 2-Methylamino-4-iodopyridine. This valuable building block presents unique challenges due to its electronic properties and coordinating pyridine nitrogen. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and succeed in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound consistently failing or resulting in low yields?

A1: Low conversion or reaction failure with this substrate typically stems from a few core issues. The electron-donating 2-methylamino group makes the pyridine ring electron-rich, which can slow the crucial oxidative addition step in some catalytic cycles.[1] More significantly, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, forming off-cycle, inactive species that effectively poison the reaction.[2][3] Other common culprits include poor reagent quality (especially moisture in solvents or degradation of boronic acids), insufficient degassing leading to catalyst oxidation, or a suboptimal choice of base, ligand, and solvent for this specific substrate.[3]

Q2: Which position on this compound is the most reactive in a standard cross-coupling reaction?

A2: The carbon-iodine bond at the C4 position is overwhelmingly the most reactive site for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: C–I > C–Br > C–Cl.[4][5] This high reactivity allows for selective coupling at the C4 position even if other, less reactive halides were present on the molecule.[6]

Q3: My reaction mixture turns black, and the reaction stalls. What does this mean and how can I prevent it?

A3: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) metal).[6] This indicates that your active catalytic species is no longer soluble and participating in the reaction. This is often caused by:

  • Oxygen: The Pd(0) catalyst is sensitive to air. Insufficient degassing of your solvent, reagents, and reaction headspace is a primary cause.[6]

  • Ligand Degradation: Some phosphine ligands can be oxidized in the presence of trace oxygen.

  • Thermal Instability: Excessively high temperatures can cause the catalyst complex to break down.[3]

To prevent this, ensure rigorous degassing (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent for an extended period), use fresh, high-purity reagents, and consider using more stable palladium pre-catalysts.[6][7]

Q4: What is a reliable, general purification strategy for the aminopyridine products resulting from these reactions?

A4: Beyond standard column chromatography, an acid-base extractive workup is highly effective for purifying aminopyridine compounds.[8][9] The basic methylamino and pyridine nitrogens will be protonated in an acidic aqueous solution, forming a water-soluble salt. This allows you to wash away non-basic organic impurities with a solvent like ethyl acetate or dichloromethane. Subsequently, neutralizing the aqueous layer with a base will deprotonate your product, causing it to precipitate or be extracted back into an organic solvent in its purified form.[8][9]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electron-rich and coordinating nature of this compound demands careful optimization.

Common Suzuki Coupling Issues & Solutions
  • Q: My conversion is low, and I'm recovering starting material. What's the first thing to check?

    • A: Catalyst inhibition by the pyridine nitrogen is the most likely cause.[10] The solution is often to use a ligand that is both bulky and electron-rich, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos).[1][2] These ligands form stable, highly active palladium complexes that are less susceptible to inhibition and promote the key oxidative addition and reductive elimination steps.

  • Q: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this?

    • A: Boronic acid homocoupling (Glaser coupling) is primarily caused by the presence of oxygen, which can lead to oxidative coupling.[2][11] The remedy is to improve your degassing procedure for all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources.[2]

  • Q: My main byproduct seems to be the result of protodeboronation (the boronic acid is replaced by a hydrogen). Why is this happening?

    • A: Protodeboronation is the hydrolysis of the C-B bond. It can be promoted by excessive heat or prolonged reaction times, especially with aqueous bases.[12] If this is a persistent issue, consider using a milder base like potassium fluoride (KF) or switching to a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.[13]

Data Summary: Suzuki Reaction Condition Optimization
ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Pre-catalystPre-catalysts are often preferred as they form the active Pd(0) species more reliably and cleanly upon exposure to the base.[14]
Ligand Bulky Biarylphosphines (e.g., XPhos, RuPhos, SPhos)These ligands are electron-rich, which accelerates the rate-limiting oxidative addition, and their bulkiness promotes reductive elimination and prevents catalyst deactivation.[1][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃These inorganic bases are effective and generally well-tolerated. Cs₂CO₃ is often highly effective due to its better solubility in some organic solvents.[4][10] A small amount of water is often required to solubilize the base and facilitate transmetalation.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OEthereal or aromatic solvents are standard. The water co-solvent is crucial for dissolving the inorganic base and activating the boronic acid for transmetalation.[11][15]
Experimental Protocol: General Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the base (e.g., K₃PO₄, 2.0–3.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1–0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Troubleshooting Workflow: Failed Suzuki Reaction

Suzuki_Troubleshooting Start Suzuki Reaction Stalled (Low Conversion) Check_Catalyst 1. Catalyst/Ligand Issue? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions? Start->Check_Conditions Check_Reagents 3. Reagent Quality? Start->Check_Reagents Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos) Check_Catalyst->Sol_Ligand Pyridine Inhibition? Sol_Degas Improve Degassing Protocol (Check for black ppt.) Check_Catalyst->Sol_Degas Decomposition? Sol_Temp Increase Temperature (80 -> 110 °C) Check_Conditions->Sol_Temp Sluggish? Sol_Base Screen Bases (K3PO4, Cs2CO3) Check_Conditions->Sol_Base Base Insoluble or Ineffective? Sol_Boronic Use Fresh Boronic Acid or Switch to Boronate Ester Check_Reagents->Sol_Boronic Protodeboronation? Sol_Solvent Ensure Anhydrous/Degassed Solvent Check_Reagents->Sol_Solvent Contamination?

Caption: Troubleshooting flowchart for a failed Suzuki reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, but it is highly sensitive to the interplay between the base, ligand, and solvent.

Common Buchwald-Hartwig Issues & Solutions
  • Q: My reaction is clean but very sluggish or stalls completely. What should I try?

    • A: The most common and often underestimated reason for failure is the poor solubility of the inorganic base in the reaction solvent.[7] If the base isn't dissolved, it cannot effectively participate in the catalytic cycle. Ensure vigorous stirring.[12] If that fails, consider switching to a more soluble base (e.g., LHMDS) or a solvent that better dissolves the base (e.g., t-BuOH or DME).[4][7] Alternatively, an inappropriate ligand may be the issue; pyridyl substrates often require specialized, electron-rich ligands.[16]

  • Q: I'm using an aryl iodide, which is supposed to be reactive, but the reaction is failing. Why?

    • A: Contrary to the trend in many cross-coupling reactions, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations. The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium complex, taking it out of the catalytic cycle.[4] If you suspect this is the case, switching to the corresponding aryl bromide may paradoxically improve the reaction's success.[4]

  • Q: My product is forming, but I'm also getting a significant amount of a hydrodehalogenation byproduct (the iodine is replaced by hydrogen). How do I stop this?

    • A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[2] This can be caused by moisture in the reaction, so ensure all reagents and solvents are scrupulously dry. The choice of base can also influence this side reaction; screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that favors amination over reduction.[2]

Data Summary: Buchwald-Hartwig Condition Optimization
ParameterRecommended ChoiceRationale & Causality
Ligand Bulky Biarylphosphines (RuPhos, BrettPhos) or Josiphos-typeThese ligands provide the necessary steric and electronic properties to facilitate the catalytic cycle with challenging pyridine substrates and prevent catalyst deactivation.[16]
Base NaOtBu, LHMDS (strong); K₃PO₄, Cs₂CO₃ (weaker)Strong bases like NaOtBu are often highly effective but can be incompatible with sensitive functional groups.[4][7] Weaker inorganic bases offer broader functional group tolerance but may require higher temperatures.[4][7]
Solvent Toluene, 1,4-Dioxane, THF, CPMEAprotic ethereal or aromatic solvents are standard. Toluene is a very common and effective choice.[4][7] Crucially, avoid chlorinated solvents, acetonitrile, and pyridine , as they inhibit the palladium catalyst.[4][7]
Temperature 80–110 °CMost Buchwald-Hartwig reactions require heating. Reactions with weaker bases or more challenging substrates often need higher temperatures.[4][14]
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1–5 mol%) and this compound (1.0 equiv).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5–10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2–2.0 equiv). Then add the amine coupling partner (1.1–1.5 equiv) followed by the degassed solvent (to achieve a concentration of ~0.1–0.5 M).[7]

  • Reaction: Heat the reaction to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3]

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash carefully with water and/or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[7]

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd [L-Pd(II)(Ar)(I)] Pd0->OxAdd Oxidative Addition BaseCoord Amine Coordination & Deprotonation OxAdd->BaseCoord AmideComplex [L-Pd(II)(Ar)(NR'R'')] BaseCoord->AmideComplex Forms Amido Complex BaseH Base-H+ BaseCoord->BaseH AmideComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmideComplex->Product center ArI Ar-I ArI->OxAdd Amine H-NR'R'' Amine->BaseCoord Base Base Base->BaseCoord           Role of Base Glaser_Troubleshooting Start Significant Alkyne Homocoupling Observed Check_Atmosphere Is the reaction strictly anaerobic? Start->Check_Atmosphere Check_Copper What is the [CuI] loading? Check_Atmosphere->Check_Copper Yes Sol_Degas Improve Degassing of Solvents/Reagents Check_Atmosphere->Sol_Degas No Check_Protocol Is homocoupling persistent? Check_Copper->Check_Protocol Low (1-2 mol%) Sol_Copper Reduce CuI Loading to 1-2 mol% Check_Copper->Sol_Copper High (>5 mol%) Sol_CuFree Switch to a Copper-Free Protocol Check_Protocol->Sol_CuFree Yes

References

Technical Support Center: Synthesis of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylamino-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction outcomes, identify and minimize side products, and ensure the purity of your final compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via Nucleophilic Aromatic Substitution (SNAr) of 4-iodopyridine with methylamine, but I am consistently obtaining a low yield or no product at all. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the SNAr reaction for this compound synthesis can stem from several factors related to the reactants, reaction conditions, and the inherent reactivity of the pyridine ring.

Potential Causes and Solutions:

  • Insufficient Activation of the Pyridine Ring: The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions. However, the reaction may still require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to the formation of side products.

  • Inadequate Nucleophile Strength: While methylamine is a reasonably good nucleophile, its effectiveness can be hampered by the reaction medium.

    • Solution: Consider using a stronger source of the methylamino group or ensuring the methylamine is in its free base form. If using a salt like methylamine hydrochloride, a stoichiometric amount of a suitable base is required to liberate the free amine.

  • Improper Solvent Choice: The choice of solvent is critical in SNAr reactions.

    • Solution: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the amine.

  • Decomposition of Starting Material or Product: 4-iodopyridine and the product can be sensitive to light and heat.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Ensure that the work-up procedure is performed promptly after the reaction is complete.

Experimental Protocol: A General Procedure for SNAr

  • To a solution of 4-iodopyridine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO), add an excess of aqueous methylamine solution (e.g., 40 wt. %).

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Question: My crude product shows multiple spots on the TLC plate. What are the common side products in the synthesis of this compound and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to devising a strategy for their minimization. The following table summarizes the most frequently observed side products.

Side ProductStructureFormation MechanismHow to Minimize
2-Amino-4-iodopyridine Starting MaterialIncomplete reaction.Increase reaction time, temperature, or concentration of methylamine.
2-(Dimethylamino)-4-iodopyridine Over-methylation of the desired product.Use a controlled amount of methylating agent if starting from 2-amino-4-iodopyridine. If using methylamine, this is less likely but can occur under harsh conditions.
2-Methylaminopyridine Hydrodehalogenation, especially in palladium-catalyzed reactions.[1]Use a well-defined catalyst system and avoid excessive reaction times or temperatures. Ensure the absence of hydrogen sources.
2,4-bis(Methylamino)pyridine Reaction at both the 2- and 4-positions if a dihalo-pyridine is used as a starting material.Use a starting material with a single leaving group at the 4-position. If using a dihalopyridine, control stoichiometry and reaction conditions to favor mono-substitution.[2]
4-Methoxy-2-(methylamino)pyridine Reaction with a methoxide source, which can be generated from methanol if used as a solvent with a strong base.[3][4]Avoid using alcohol-based solvents in the presence of strong bases. Opt for polar aprotic solvents.

Troubleshooting Workflow for Side Product Formation

G start Multiple Spots on TLC check_sm Is the starting material spot present? start->check_sm increase_rxn Increase reaction time/temperature or excess of methylamine. check_sm->increase_rxn Yes check_overmethylation Is a higher Rf spot corresponding to 2-(Dimethylamino)-4-iodopyridine observed? check_sm->check_overmethylation No end Purified Product increase_rxn->end control_methylation Use stoichiometric methylating agent or milder conditions. check_overmethylation->control_methylation Yes check_hydrodehalogenation Is a lower Rf spot corresponding to 2-Methylaminopyridine present? check_overmethylation->check_hydrodehalogenation No control_methylation->end optimize_catalyst Optimize catalyst system and reaction conditions for Buchwald-Hartwig. check_hydrodehalogenation->optimize_catalyst Yes check_disubstitution Is a highly polar spot corresponding to 2,4-bis(Methylamino)pyridine present? check_hydrodehalogenation->check_disubstitution No optimize_catalyst->end control_stoichiometry Use 1 equivalent of dihalopyridine and control reaction time. check_disubstitution->control_stoichiometry Yes check_solvent_reaction Is there a possibility of reaction with the solvent? check_disubstitution->check_solvent_reaction No control_stoichiometry->end change_solvent Switch to a non-nucleophilic polar aprotic solvent. check_solvent_reaction->change_solvent Yes check_solvent_reaction->end No change_solvent->end

Caption: Troubleshooting workflow for identifying and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common and direct method is the Nucleophilic Aromatic Substitution (SNAr) on a 4-halopyridine, typically 4-iodopyridine or 4-chloropyridine, with methylamine. The C-I bond is generally more reactive than C-Cl in SNAr on electron-deficient rings. Another viable route is the Buchwald-Hartwig amination, especially if starting from a less reactive halide like a chloride or bromide.[1]

Q2: How can I effectively purify the crude this compound?

Purification can typically be achieved through two main methods:

  • Silica Gel Column Chromatography: This is a standard method for separating the desired product from less polar starting materials and more polar side products. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Acid-Base Extraction: As an amine, this compound is basic and can be separated from neutral organic impurities.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt.[5]

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to a pH of 8-9 to precipitate the free amine.[5]

      • Extract the precipitated product back into an organic solvent.

      • Dry the organic layer and remove the solvent to obtain the purified product.

Q3: Can I use 2-amino-4-iodopyridine as a starting material and then methylate it?

Yes, this is a possible synthetic route. However, it introduces the risk of over-methylation, leading to the formation of 2-(Dimethylamino)-4-iodopyridine as a significant side product.[6] To control this, you would need to carefully control the stoichiometry of the methylating agent (e.g., methyl iodide) and the base, and potentially use a protecting group strategy for the amino function.

Reaction Scheme: Potential for Over-methylation

G start 2-Amino-4-iodopyridine product This compound (Desired Product) start->product + CH3I (1 eq) side_product 2-(Dimethylamino)-4-iodopyridine (Side Product) product->side_product + CH3I (excess)

Caption: Reaction scheme illustrating the potential for over-methylation.

References

Technical Support Center: Managing Poor Solubility of 2-Methylamino-4-iodopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing challenges associated with 2-Methylamino-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility hurdles often encountered with this versatile substrate in organic synthesis.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[1][2] However, its flat, heteroaromatic structure, combined with the presence of both a hydrogen bond donor (the amino group) and a heavy atom (iodine), can lead to poor solubility in many common organic solvents. This can result in low reaction yields, reproducibility issues, and challenges in purification. This guide provides a systematic approach to diagnosing and solving these solubility-related problems.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific quantitative solubility data is not extensively published, we can infer its behavior based on its structural components. The pyridine ring provides some polarity, and the methylamino group can participate in hydrogen bonding.[3] However, the overall molecule is largely nonpolar. It is expected to have limited solubility in nonpolar hydrocarbon solvents (e.g., hexane, cyclohexane) and moderate solubility in polar aprotic solvents.

Q2: What are the recommended starting solvents for reactions involving this compound?

For initial screening, polar aprotic solvents are generally the best starting point. These include:

  • 1,4-Dioxane: A very common solvent for cross-coupling reactions, but be aware of its relatively high freezing point.

  • Toluene: Often a good choice, especially at elevated temperatures.[4]

  • Tetrahydrofuran (THF): A versatile solvent, though its lower boiling point may limit reaction temperatures.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar solvents and can be very effective at dissolving the substrate. However, they can sometimes complicate product isolation and may not be ideal for all catalytic systems.[5]

Q3: My this compound dissolves initially, but then precipitates out of solution during the reaction. What is happening?

This is a common issue and can be attributed to several factors:

  • Change in Polarity: The addition of other reagents, particularly nonpolar coupling partners or the formation of less soluble intermediates or products, can change the overall polarity of the reaction mixture, causing your starting material to crash out.

  • Temperature Effects: If the reaction is cooled after an initial heating phase, the solubility of the substrate will decrease.

  • Salt Formation: In some cases, interaction with bases or other reagents can lead to the formation of a less soluble salt of the starting material.

Q4: Can I use a co-solvent system to improve solubility?

Absolutely. A co-solvent approach is a powerful technique to fine-tune the polarity of the reaction medium.[6] For example, if your substrate is poorly soluble in toluene, adding a small amount of a more polar, miscible solvent like DMF or NMP can significantly improve solubility without drastically changing the overall reaction conditions.

Troubleshooting Guides

Issue 1: this compound Does Not Dissolve in the Chosen Solvent

Root Cause Analysis: The polarity of the solvent is not well-matched to the substrate. Intermolecular forces in the solid state may be too strong for the solvent to overcome.

Solution Mechanism and Rationale
Increase Temperature Increasing the temperature provides the energy needed to break down the crystal lattice of the solid and increases the kinetic energy of the solvent molecules, enhancing the dissolution process.
Solvent Screening Systematically test a range of solvents with varying polarities. This is the most direct way to find a suitable medium for your reaction. A recommended screening panel is provided below.
Use a Co-Solvent Adding a small amount of a highly polar, miscible solvent (e.g., 5-10% DMF in toluene) can disrupt the intermolecular forces of the substrate and increase its solubility.
Sonication Applying ultrasonic frequencies can help to break up solid aggregates and accelerate the dissolution process, particularly for stubborn suspensions.

Inferred Solubility of this compound in Common Solvents

SolventPolarityExpected SolubilityNotes
TolueneNonpolarLow to ModerateOften effective at elevated temperatures.[4]
1,4-DioxanePolar AproticModerateA standard for many cross-coupling reactions.
THFPolar AproticModerateGood general-purpose solvent.
DMFPolar AproticHighCan be difficult to remove during workup.[5]
DMSOPolar AproticHighCan be difficult to remove during workup.[5]
AcetonitrilePolar AproticLow to ModerateCan sometimes inhibit palladium catalysts.[7]
n-HexaneNonpolarVery LowNot recommended as a primary solvent.

This table is based on qualitative inferences from structurally similar compounds. Experimental verification is highly recommended.

Issue 2: Substrate Precipitates Upon Addition of Base

Root Cause Analysis: The base itself may be poorly soluble in the reaction solvent, or the deprotonated form of another reagent is causing the starting material to crash out. Strong bases can also lead to the formation of insoluble aggregates.

Solution Mechanism and Rationale
Choose a More Soluble Base If using an inorganic base like K₃PO₄, consider switching to a base with better solubility in organic solvents, such as Cs₂CO₃, or an organic base like DBU.[8]
Staggered Addition Add the base portion-wise or as a solution in a small amount of a co-solvent to avoid rapid changes in the reaction medium.
Increase Agitation Ensure vigorous stirring to keep all components suspended and maximize the chances of productive interactions.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol provides a starting point for optimizing a Buchwald-Hartwig amination, with a focus on managing the solubility of this compound.

Materials:

  • This compound

  • Primary amine coupling partner

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium pre-catalyst, and the ligand.

  • Initial Dissolution Attempt: Add the anhydrous, degassed toluene to the flask. Stir the mixture at room temperature for 10-15 minutes. If the substrate does not fully dissolve, proceed to the next step.

  • Solubility Enhancement: Gently warm the mixture to 40-50 °C. If the substrate remains insoluble, add a co-solvent such as DMF (5-10% of the total volume) dropwise until a clear solution is obtained.

  • Reagent Addition: Add the primary amine (1.2 equiv.) to the solution.

  • Base Addition: In a separate flask, dissolve the sodium tert-butoxide in a small amount of anhydrous toluene. Add this solution dropwise to the reaction mixture over 5-10 minutes. This prevents localized high concentrations of base that could cause precipitation.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until completion.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Workflow for Solvent Selection

SolventSelection Start Start: Dissolve this compound Screening Initial Screening: Toluene, Dioxane, THF Start->Screening HighPolar High Polarity Solvents: DMF, DMSO Screening->HighPolar Insoluble Success Substrate Dissolved: Proceed with Reaction Screening->Success Soluble CoSolvent Co-Solvent System: Toluene + 5-10% DMF HighPolar->CoSolvent Insoluble or Workup Issues HighPolar->Success Soluble CoSolvent->Success Soluble Failure Insoluble: Re-evaluate System CoSolvent->Failure Insoluble

Caption: A decision tree for systematic solvent screening.

Troubleshooting a Failed Reaction

Troubleshooting Start Reaction Failed No Product Formation CheckSolubility Check Solubility Was the substrate fully dissolved? Start->CheckSolubility CheckBase Check Base Is the base soluble? Try Cs₂CO₃. CheckSolubility->CheckBase Yes Optimize Re-optimize Conditions Systematically vary temperature and concentration. CheckSolubility->Optimize No CheckCatalyst Check Catalyst Is the catalyst active? Consider a different ligand. CheckBase->CheckCatalyst Yes CheckBase->Optimize No CheckCatalyst->Optimize Yes Success Reaction Successful Optimize->Success

Caption: A logical guide to troubleshooting a failed reaction.

References

Technical Support Center: Workup and Purification of 2-Methylamino-4-iodopyridine Palladium Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the critical workup and purification stages of palladium-catalyzed cross-coupling reactions involving 2-Methylamino-4-iodopyridine. The unique structural features of this substrate, namely the basic pyridine nitrogen and the adjacent methylamino group, present specific challenges in achieving high purity and minimizing residual palladium, which this guide aims to address with scientifically grounded and field-proven solutions.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

  • Detailed Experimental Protocols

    • Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

    • Protocol 2: Workup for Sonogashira Couplings

    • Protocol 3: Post-Reaction Palladium Scavenging

  • Data Tables

    • Table 1: Comparison of Palladium Scavenging Methods

    • Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aminohalopyridines

  • Visualized Workflows (Graphviz)

  • References

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from my this compound reaction so difficult?

A1: The primary challenge stems from the strong chelating effect of your product. The lone pair of electrons on the pyridine nitrogen and the adjacent methylamino group can coordinate strongly with the palladium catalyst. This forms stable, soluble palladium complexes that are difficult to remove by standard methods like simple filtration or basic aqueous washes.[1]

Q2: What are the most common workup mistakes that lead to low yield or impurities?

A2: Common pitfalls include:

  • Inadequate Quenching: Failing to properly quench the reaction can lead to ongoing side reactions during the workup.

  • Incorrect pH during Extraction: The basicity of the 2-methylamino-4-substituted pyridine product means its solubility is highly pH-dependent. Extracting at the wrong pH can lead to product loss in the aqueous layer.

  • Oxygen Exposure: For reactions like Sonogashira or those using Pd(0) catalysts, exposure to air during workup can lead to the formation of palladium black (inactive aggregated palladium) and promote side reactions like Glaser-Hay coupling of terminal alkynes.[2][3]

  • Over-reliance on a Single Purification Method: Often, a combination of techniques (e.g., aqueous wash, scavenger treatment, and chromatography) is necessary for achieving high purity.

Q3: Can I use activated carbon to remove palladium? What are the risks?

A3: Activated carbon is a cost-effective method for palladium removal. However, it is a non-specific adsorbent and can lead to significant loss of your desired product, which can adsorb onto the carbon surface.[1] If you use activated carbon, it is crucial to wash the carbon pad thoroughly with a suitable solvent after filtration to recover as much product as possible.

Q4: When should I choose a palladium scavenger, and which type is best for my aminopyridine product?

A4: Palladium scavengers are highly effective when standard methods fail to reduce palladium to acceptable levels (especially important in pharmaceutical applications). For aminopyridine products, thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective.[2] It is crucial to select a scavenger that does not react with your product's amino group. Therefore, scavengers with electrophilic functionalities should be used with caution.[1]

Q5: My NMR shows unidentifiable broad peaks after workup. What could be the cause?

A5: Broad peaks in the NMR spectrum of your crude product can be indicative of paramagnetic species, most commonly residual palladium(II). This can interfere with obtaining a clean spectrum and assessing the purity of your compound. Efficient removal of palladium is necessary to resolve this issue.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of your this compound palladium-catalyzed reaction.

Issue Potential Cause(s) Suggested Solutions
High levels of residual palladium in the final product. Strong chelation of palladium by the aminopyridine product, leading to soluble palladium complexes.1. Employ a high-affinity scavenger: Use a thiol-based or triamine-based scavenger resin.[1] 2. Optimize scavenging conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve scavenger efficiency.[1] 3. Use a combination of methods: A sequential approach, such as filtration through Celite followed by treatment with a scavenger, can be more effective.
Significant product loss during purification. 1. Non-specific adsorption of the product onto activated carbon or scavenger resin. 2. Incorrect pH during aqueous extraction, leading to product partitioning into the aqueous phase.1. Reduce the amount of adsorbent: Use the minimum effective amount of activated carbon or scavenger. 2. Thoroughly wash the adsorbent: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product. 3. Optimize extraction pH: Ensure the aqueous layer is basic (pH > 8) during extraction to keep the aminopyridine product in the organic phase.
Formation of a black precipitate (palladium black) during workup. The active Pd(0) catalyst has aggregated and precipitated. This is often caused by exposure to oxygen or high temperatures.1. Maintain an inert atmosphere: If possible, conduct the initial stages of the workup (quenching, initial filtration) under an inert atmosphere. 2. Filter through Celite: A pad of Celite is effective at removing heterogeneous palladium black.
Presence of homocoupled alkyne (Glaser product) in Sonogashira reactions. Exposure to oxygen, which promotes the copper-catalyzed dimerization of the terminal alkyne.1. Rigorous exclusion of air: Ensure the reaction and workup are performed under a strict inert atmosphere. 2. Degas all solvents: Thoroughly degas all solvents used in the reaction and workup.
Protodeiodination (loss of iodine and replacement with hydrogen). Presence of a proton source (e.g., water, alcohol) that quenches an intermediate in the catalytic cycle.1. Use anhydrous conditions: Ensure all reagents and solvents are dry. 2. Optimize the base: A weaker base may sometimes reduce the rate of this side reaction.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Suzuki-Miyaura Reactions

This protocol is a general starting point for the workup of a Suzuki-Miyaura reaction of this compound with an arylboronic acid.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

    • Slowly add water to the reaction mixture to quench any remaining reactive species.

  • Solvent Dilution and Phase Separation:

    • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel. If solids are present, filter the mixture through a pad of Celite® before transferring to the separatory funnel, washing the filter cake with the chosen organic solvent.

    • Separate the organic layer.

  • Aqueous Extraction:

    • Wash the organic layer sequentially with:

      • Water (2x)

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to remove any acidic byproducts.

      • Brine (1x) to facilitate drying.

    • Extract the combined aqueous layers with the organic solvent (2x) to recover any dissolved product.

  • Drying and Concentration:

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

Protocol 2: Workup for Sonogashira Couplings

This protocol is tailored for the workup of a Sonogashira reaction between this compound and a terminal alkyne.

  • Initial Filtration:

    • After cooling the reaction to room temperature, dilute the mixture with a suitable organic solvent (e.g., EtOAc or DCM).

    • Filter the mixture through a pad of Celite® to remove insoluble salts and precipitated palladium. Wash the Celite® pad thoroughly with the organic solvent.

  • Aqueous Wash:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the amine base (e.g., triethylamine).

    • Wash with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography.

Protocol 3: Post-Reaction Palladium Scavenging

This protocol should be employed after an initial aqueous workup if residual palladium levels remain high.

  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or toluene).

  • Scavenger Addition:

    • Add a palladium scavenger resin (e.g., silica-based thiol or DMT scavenger, typically 3-5 molar equivalents relative to the initial palladium catalyst loading).[1]

  • Stirring:

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined empirically.

  • Filtration:

    • Filter off the scavenger resin. Wash the resin with fresh solvent to recover any adsorbed product.

  • Concentration:

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

Data Tables

Table 1: Comparison of Palladium Scavenging Methods
Scavenger TypeFunctional GroupTypical Loading (wt%)EfficiencyAdvantagesDisadvantages
Activated Carbon N/A5-10Moderate-HighCost-effective, widely available.Non-specific, can lead to high product loss.
Silica-Based Thiol -SH3-5 equiv.HighHighly effective for various palladium species.[4]Higher cost than carbon.
Polystyrene-TMT Trithiocyanuric acid~5 equiv.Very HighHigh loading capacity, very efficient.[5]Can be more expensive.
Isocyanide Reagents -NCVariesVery HighEffective at removing Pd to sub-ppm levels.[6]May require specific handling procedures.

Note: Efficiency is highly dependent on specific reaction conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aminohalopyridines
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)80-904-1285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)90-1006-1680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)804-882-92
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)856-1475-85

Data is representative and based on protocols for structurally similar aminohalopyridines.[7][8]

Visualized Workflows (Graphviz)

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Completed Pd-Catalyzed Reaction Quench Quench (e.g., Water) Reaction->Quench 1. Cool Dilute Dilute (e.g., EtOAc) Quench->Dilute Filter_Celite Filter through Celite (Optional) Dilute->Filter_Celite Extract Aqueous Extraction (Water, Brine) Filter_Celite->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Scavenging Palladium Scavenging (If needed) Concentrate->Scavenging Crude Product Chromatography Column Chromatography Concentrate->Chromatography Direct to column Scavenging->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: General experimental workflow for workup and purification.

Troubleshooting_Pd Start High Pd in Product? Method Initial Method? Start->Method Product_Loss Product Loss? Start->Product_Loss No Scavenger Used Scavenger? Method->Scavenger Filtration/Wash Optimize Optimize Scavenging? (Temp, Time) Scavenger->Optimize Yes Combine Combine Methods? (Celite + Scavenger) Scavenger->Combine No Success Success! Optimize->Success Combine->Success Reduce_Adsorbent Reduce Adsorbent Amount Product_Loss->Reduce_Adsorbent Yes Wash_Thoroughly Wash Adsorbent Well Reduce_Adsorbent->Wash_Thoroughly Wash_Thoroughly->Success

Caption: Decision tree for troubleshooting palladium removal.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methylamino-4-iodopyridine: A Comparative Analysis of 1H and 13C NMR with Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 2-Methylamino-4-iodopyridine, a substituted pyridine, presents a unique analytical challenge due to the interplay of its electron-donating methylamino group and the electron-withdrawing, heavy iodine atom. This guide provides an in-depth analysis of the application of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this molecule. We will explore the expected spectral features, address potential complexities, and objectively compare the utility of NMR with other powerful analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

The Central Role of NMR in Molecular Cartography

Nuclear Magnetic Resonance spectroscopy stands as the preeminent technique for the de novo structural determination of organic molecules in solution. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework, revealing not only the connectivity of atoms but also their spatial relationships. For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the pyridine ring and characterizing the methylamino group.

Predicting the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylamino group. The substitution pattern dictates a specific splitting pattern for the aromatic protons. The electron-donating methylamino group at the 2-position and the iodine atom at the 4-position will significantly influence the chemical shifts of the remaining ring protons at positions 3, 5, and 6.

Key Expected Features:

  • Aromatic Region (δ 6.0-8.5 ppm): Three signals are expected in this region. The proton at C6 is likely to be the most downfield due to the anisotropic effect of the nitrogen atom in the pyridine ring. The protons at C3 and C5 will exhibit chemical shifts influenced by both the amino group and the iodine.

  • Methylamino Group: A singlet for the methyl protons (N-CH₃) is expected, typically appearing in the range of δ 2.5-3.5 ppm. A broader signal for the N-H proton may also be observed, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constant (J, Hz)
H-3~6.5 - 7.0d~5-6 Hz (JH3-H5)
H-5~7.0 - 7.5dd~5-6 Hz (JH5-H3), ~1-2 Hz (JH5-H6)
H-6~7.8 - 8.2d~1-2 Hz (JH6-H5)
N-CH₃~2.8 - 3.2s-
N-HVariablebr s-

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Deciphering the 13C NMR Spectrum

The 13C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The influence of the substituents is even more pronounced in the 13C spectrum.

Key Expected Features:

  • Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the iodine (C4) will likely be the most upfield of the substituted carbons due to the heavy atom effect. The carbon attached to the methylamino group (C2) will be significantly downfield.

  • Methyl Carbon: A single resonance for the methyl carbon (N-CH₃) is anticipated in the aliphatic region, typically around δ 25-35 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~105 - 110
C-4~90 - 95
C-5~140 - 145
C-6~145 - 150
N-CH₃~28 - 32

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and experimental conditions.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR provides foundational data, complex substitution patterns can lead to signal overlap or ambiguous assignments. In such cases, 2D NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the definitive assignment of adjacent protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a clear link between the 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons (like C2 and C4) and confirming the overall connectivity of the molecule.

G cluster_nmr NMR Workflow for Structural Elucidation oneD_NMR 1D NMR (1H, 13C) twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR Ambiguity or Confirmation Structure Definitive Structure twoD_NMR->Structure Unambiguous Assignment

Caption: A logical workflow for structural elucidation using NMR.

A Comparative Perspective: NMR vs. Other Spectroscopic Techniques

While NMR is unparalleled for detailed structural mapping, a comprehensive characterization often involves a multi-technique approach.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its elemental composition and fragmentation patterns.

Strengths for this compound:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental formula (C₆H₇IN₂).

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a distinct isotopic pattern, further confirming its presence.

  • Fragmentation Analysis: Electron Ionization (EI) MS can induce fragmentation, providing clues about the molecule's structure. For instance, the loss of a methyl group or an iodine atom would be expected.

Limitations:

  • Isomer Differentiation: MS alone cannot definitively distinguish between isomers. For example, it would not easily differentiate this compound from 3-Methylamino-4-iodopyridine.

  • Lack of Connectivity Information: MS does not provide direct information about the bonding arrangement of atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Strengths for this compound:

  • Functional Group Identification: IR spectroscopy will clearly show the presence of the N-H bond in the amino group (typically a sharp band around 3300-3500 cm⁻¹) and the C-H bonds of the aromatic ring and the methyl group.

  • Aromatic Ring Vibrations: Characteristic bands in the 1400-1600 cm⁻¹ region will confirm the presence of the pyridine ring.

Limitations:

  • Lack of Detailed Structural Information: While it confirms the presence of functional groups, IR spectroscopy does not provide information on their placement within the molecule.

  • Limited Isomer Differentiation: Isomers will have very similar IR spectra, making it difficult to distinguish them based on IR alone.

G cluster_comparison Comparison of Analytical Techniques NMR NMR (1H, 13C, 2D) MS Mass Spectrometry (HRMS, EI-MS) IR Infrared Spectroscopy Molecule This compound Molecule->NMR Detailed Structure Connectivity Stereochemistry Molecule->MS Molecular Weight Elemental Formula Fragmentation Molecule->IR Functional Groups

Caption: Strengths of NMR, MS, and IR for molecular characterization.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment will depend on the sample concentration and the desired resolution.[1]

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. An HP-5ms column is a common choice for separating a wide range of organic compounds.

  • GC Method: A typical temperature program would start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method: Acquire mass spectra in the electron ionization (EI) mode, scanning a mass range of m/z 50-300.

Conclusion

For the comprehensive and unambiguous structural elucidation of this compound, Nuclear Magnetic Resonance spectroscopy, particularly when augmented with 2D techniques, is the most powerful and indispensable tool. It provides a complete picture of the molecular architecture that cannot be obtained from other techniques. While Mass Spectrometry is essential for confirming the molecular formula and Infrared Spectroscopy is useful for identifying functional groups, they serve as complementary techniques that corroborate the detailed structural information provided by NMR. For researchers and professionals in drug development, a multi-faceted analytical approach, with NMR at its core, ensures the highest level of confidence in the structural assignment of novel compounds.

References

Reactivity Face-Off: A Comparative Guide to 2-Methylamino-4-iodopyridine and 2-Amino-4-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutics. Among the vast arsenal of synthetic building blocks, functionalized aminopyridines are prized for their ability to engage in critical hydrogen bonding interactions and serve as versatile handles for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: 2-Methylamino-4-iodopyridine and 2-Amino-4-iodopyridine .

Our analysis moves beyond simple product sheets to dissect the subtle electronic and steric factors that govern their performance in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. This guide is designed to arm you, the researcher, with the mechanistic understanding and practical data needed to make informed decisions in your synthetic campaigns.

The Decisive Factors: Electronic and Steric Influences

The reactivity of both molecules in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-I bond at the 4-position. The low bond dissociation energy of the carbon-iodine bond ensures it is the primary site for oxidative addition by the palladium catalyst, a principle that holds true for a wide range of halopyridines.[1][2] The true divergence in their chemical behavior stems from the nature of the substituent at the 2-position.

  • Electronic Effects : Both the amino (-NH₂) and methylamino (-NHCH₃) groups are electron-donating into the pyridine ring via resonance (+M effect).[3][4] This increased electron density influences the key oxidative addition step. The methyl group in the -NHCH₃ substituent adds a further, albeit weaker, electron-donating inductive effect (+I). Consequently, the pyridine ring of This compound is slightly more electron-rich . In palladium-catalyzed couplings, a more electron-deficient aryl halide generally undergoes oxidative addition more rapidly.[1] This suggests that the C-I bond in 2-amino-4-iodopyridine may be marginally more reactive.

  • Steric Hindrance & Catalyst Inhibition : A well-documented challenge in the cross-coupling of pyridinic substrates is the potential for the pyridine nitrogen's lone pair to coordinate with the palladium center, forming off-cycle, inactive catalyst species.[5] The methyl group on This compound introduces significant steric bulk adjacent to the ring nitrogen. This steric shield can, paradoxically, be advantageous by discouraging this inhibitory coordination, thereby maintaining a higher concentration of active catalyst in the reaction mixture.

Therefore, a delicate balance between these opposing electronic and steric forces dictates the ultimate reactivity of each substrate.

G cluster_factors Factors Influencing Reactivity cluster_methylamino This compound cluster_amino 2-Amino-4-iodopyridine Reactivity Overall Reactivity Electronics Electronic Effects (+I, +M) Electronics->Reactivity Sterics Steric Hindrance Sterics->Reactivity MA_E Slightly Stronger EDG (Slower Oxidative Addition) MA_E->Reactivity slower MA_S Increased Steric Bulk (Reduced Catalyst Inhibition) MA_S->Reactivity faster A_E Weaker EDG (Faster Oxidative Addition) A_E->Reactivity faster A_S Less Steric Bulk (Potential Catalyst Inhibition) A_S->Reactivity slower

Caption: Interplay of electronic and steric effects on reactivity.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[6][7] For these substrates, the reaction enables the introduction of a diverse range of aryl and heteroaryl groups at the 4-position.

The slightly more electron-deficient nature of 2-amino-4-iodopyridine may lead to faster reaction kinetics under identical conditions. However, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often crucial to accelerate the reductive elimination step and can mitigate the differences between the two substrates. Homocoupling of the boronic acid is a potential side reaction, which can be minimized by rigorous degassing of the reaction mixture.[8]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling (Data is representative and intended for comparative purposes. Optimal conditions may vary.)

ParameterThis compound2-Amino-4-iodopyridineRationale & Causality
Substrate 1.0 equiv1.0 equiv-
Arylboronic Acid 1.2 equiv1.2 equivSlight excess ensures complete consumption of the iodopyridine.
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst inhibition.[8]
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)A moderately strong base is required to activate the boronic acid for transmetalation.[7]
Solvent Dioxane/H₂O (10:1)Dioxane/H₂O (10:1)Aqueous conditions facilitate the dissolution of the base and promote transmetalation.
Temperature 100 °C100 °CThermal energy is typically required to drive the reaction to completion.
Typical Time 6-12 h4-8 hThe less electron-rich 2-amino substrate may react slightly faster.
Typical Yield 85-95%88-98%Both substrates are generally excellent coupling partners.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, enabling the synthesis of complex arylamines.[9][10] When using these iodopyridines, the goal is to introduce a new amine at the 4-position.

Here, the steric hindrance of the 2-methylamino group in This compound can be a more pronounced advantage. By discouraging catalyst coordination at the pyridine nitrogen, it can lead to cleaner and sometimes faster reactions, especially with less nucleophilic amines. The choice of base is critical and must be strong enough to deprotonate the incoming amine nucleophile but not so harsh as to cause degradation.[11]

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination (Data is representative and intended for comparative purposes. Optimal conditions may vary.)

ParameterThis compound2-Amino-4-iodopyridineRationale & Causality
Substrate 1.0 equiv1.0 equiv-
Amine 1.2 equiv1.2 equivA slight excess of the amine coupling partner is typically used.
Catalyst Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Bidentate phosphine ligands like BINAP are effective for C-N coupling.[9]
Base NaOtBu (1.5 equiv)NaOtBu (1.5 equiv)A strong, non-nucleophilic base is required to deprotonate the amine.[12]
Solvent TolueneTolueneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 110 °C110 °CHigher temperatures are often necessary to overcome the activation barrier for C-N coupling.
Typical Time 8-16 h10-18 hThe sterically shielded substrate may exhibit slightly faster overall turnover.
Typical Yield 80-92%78-90%Yields can be sensitive to the nature of the amine coupling partner.

Performance in Sonogashira Coupling

The Sonogashira coupling provides a powerful route to synthesize arylalkynes, structures of significant interest in materials science and medicinal chemistry.[13][14] The reaction typically employs both palladium and copper(I) co-catalysts.[15]

The reactivity trends in Sonogashira couplings often mirror those of Suzuki reactions. 2-Amino-4-iodopyridine might exhibit a slightly faster reaction rate due to electronic factors. A crucial consideration in Sonogashira reactions is the prevention of alkyne homocoupling (Glaser coupling), which is promoted by oxygen.[5] Therefore, maintaining strictly anaerobic conditions is paramount for achieving high yields.

Table 3: Comparative Performance in a Representative Sonogashira Coupling (Data is representative and intended for comparative purposes. Optimal conditions may vary.)

ParameterThis compound2-Amino-4-iodopyridineRationale & Causality
Substrate 1.0 equiv1.0 equiv-
Terminal Alkyne 1.5 equiv1.5 equivAn excess of the alkyne can help drive the reaction to completion.
Catalyst PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)This is a classic and reliable catalyst system for Sonogashira couplings.[1]
Base Et₃NEt₃NAn amine base serves as both the base and often as the solvent.[13]
Solvent THF (optional)THF (optional)A co-solvent can be used to improve solubility.
Temperature 25-50 °C25-50 °CSonogashira reactions can often be run under mild thermal conditions.[14]
Typical Time 4-8 h3-6 hThe reaction with the 2-amino substrate is expected to be slightly faster.
Typical Yield 82-95%85-97%Both substrates are highly effective in this transformation.

Experimental Protocols & Workflows

Adherence to validated and reproducible protocols is essential for success. The following section provides generalized, step-by-step procedures that serve as an excellent starting point for any of the cross-coupling reactions discussed.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Inert Atmosphere (Flame-dry flask, backfill with Ar/N₂) p2 2. Add Solids (Iodopyridine, Coupling Partner, Base) p1->p2 p3 3. Add Solvent (Anhydrous, Degassed) p2->p3 p4 4. Add Catalyst (Palladium source, Ligand) p3->p4 r1 5. Heat to Temperature (Vigorous Stirring) p4->r1 r2 6. Monitor Progress (TLC, LC-MS) r1->r2 w1 7. Cool & Quench (Dilute with organic solvent) r2->w1 w2 8. Aqueous Wash (Water, Brine) w1->w2 w3 9. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) w2->w3 w4 10. Purify (Flash Column Chromatography) w3->w4

Caption: A generalized experimental workflow for cross-coupling reactions.

General Protocol for Palladium-Catalyzed Cross-Coupling

Note: This is a generalized procedure. Specific amounts, temperatures, and times must be optimized for each unique combination of substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 4-iodopyridine substrate (1.0 equiv.), the coupling partner (e.g., boronic acid, amine, or alkyne; 1.2-1.5 equiv.), and the base (1.5-3.0 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition : Add the appropriate anhydrous, degassed solvent via syringe. Solvents should be sparged with an inert gas for at least 30 minutes prior to use.[8]

  • Catalyst Addition : Add the palladium catalyst and ligand (and copper co-catalyst for Sonogashira reactions) to the mixture. For solid catalysts, this can be done under a positive flow of inert gas.

  • Reaction : Place the flask in a preheated oil bath and stir vigorously at the desired temperature.

  • Monitoring : Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ pd_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination reagents Ar-I boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Strategic Recommendations

Both This compound and 2-Amino-4-iodopyridine are highly effective and versatile building blocks for palladium-catalyzed cross-coupling reactions. The differences in their reactivity are subtle and arise from a nuanced interplay of electronic and steric factors.

  • 2-Amino-4-iodopyridine is slightly more electron-deficient, which may lead to marginally faster kinetics in the rate-determining oxidative addition step of Suzuki and Sonogashira couplings. It should be considered the default choice when rapid C-C bond formation is the primary objective.

  • This compound possesses a sterically encumbered 2-position. This feature can be highly advantageous in mitigating catalyst inhibition by the pyridine nitrogen, a common pitfall in this substrate class. It is an excellent candidate for more challenging transformations, particularly Buchwald-Hartwig aminations, or in systems where catalyst deactivation is observed with the less-substituted analogue.

Ultimately, the optimal choice is context-dependent. For any novel synthetic campaign, it is prudent to conduct small-scale screening experiments with both substrates to empirically determine the most efficient path to the desired target molecule. This comparative guide provides the fundamental principles and practical data to intelligently design those experiments and accelerate your research and development efforts.

References

A Comparative Guide to Palladium Catalysts for the Coupling of Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the halopyridines, iodopyridines represent a highly reactive and versatile class of substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The higher reactivity of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds allows for milder reaction conditions and selective functionalization in polyhalogenated systems.[1][2]

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of common palladium catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions of iodopyridines. Beyond a mere recitation of protocols, this document elucidates the rationale behind catalyst selection, explains the interplay of ligands, bases, and solvents, and offers practical guidance supported by experimental data to empower researchers in designing robust and efficient synthetic strategies.

The Critical Role of the Palladium Catalyst System

The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the catalyst system, which comprises a palladium precursor and, typically, a supporting ligand. The choice of this system directly impacts reaction yield, rate, selectivity, and functional group tolerance.[1][3]

  • Palladium Precursor: Simple palladium salts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are cost-effective but require in-situ reduction to the active Pd(0) species.[4] Pre-formed Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) offer more direct access to the catalytic cycle but can be less stable.[4][5] Modern, well-defined precatalysts, often featuring a ligand already incorporated, provide high stability and catalytic activity.[5][6]

  • Ligands: The ligand plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands, such as the Buchwald and Josiphos-type ligands, are often highly effective for challenging couplings.[7][8] N-heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands.[9]

Comparative Performance of Palladium Catalysts in Iodopyridine Coupling

The following tables provide a comparative overview of the performance of various palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with iodopyridine substrates. The data presented is a synthesis of literature reports and aims to guide the initial selection of a catalyst system for a given transformation.

Table 1: Suzuki-Miyaura Coupling of Iodopyridines

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. For iodopyridines, a range of catalysts have demonstrated high efficacy.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Considerations & Notes
Pd(PPh₃)₄ K₂CO₃Dioxane/H₂O90-1004-1285-95A classic, reliable catalyst for a broad range of substrates. May require higher catalyst loading.[2]
PdCl₂(dppf) Cs₂CO₃DMF901288-96Effective for a wide variety of boronic acids and offers good stability.[1]
Pd(OAc)₂ / SPhos K₂CO₃Toluene/H₂O100890-98Highly active system allowing for lower catalyst loadings and coupling of more challenging substrates.[1]
Pd₂(dba)₃ / XPhos K₃PO₄Dioxane11012-2485-95A robust system with broad functional group tolerance.
Pd/C K₃PO₄Ethanol/Water80-1001-290-100Heterogeneous catalyst, offering ease of separation and recyclability.[10]
Table 2: Sonogashira Coupling of Iodopyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an iodopyridine and a terminal alkyne.

Catalyst System (Precursor/Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Considerations & Notes
Pd(PPh₃)₄ CuIEt₃NTHFRT1680-95The traditional and widely used catalyst system.[1]
PdCl₂(PPh₃)₂ CuIEt₃N/DMF100372-96A highly efficient system for a range of 2-amino-3-bromopyridines, adaptable for iodopyridines.[10]
Pd(OAc)₂ / PPh₃ CuIPiperidineDMF80-1002-485-95An effective in-situ generated catalyst system.
Pd/C NoneNa₃PO₄DMF8012-2470-90A copper- and ligand-free heterogeneous system.[11]
PdCl₂(PPh₃)₂ NoneTBAFNeat800.5-280-95Copper-, amine-, and solvent-free conditions.[12]
Table 3: Buchwald-Hartwig Amination of Iodopyridines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines.

Catalyst System (Precursor/Ligand)BaseSolventTemp. (°C)Time (h)Approx. Yield (%)Key Considerations & Notes
Pd(OAc)₂ / Xantphos Cs₂CO₃Toluene11012-2480-95A versatile system for a range of amines.[1][8]
Pd₂(dba)₃ / BINAP NaOtBuToluene80-1008-1685-95A well-established system with good functional group tolerance with weaker bases like Cs₂CO₃.[13]
Pd(OAc)₂ / RuPhos LiHMDSDioxane1001270-90Effective for coupling with secondary amines.
Pd(OAc)₂ / BrettPhos LiHMDSDioxane1001275-95Particularly effective for coupling with primary amines.
Pd(OAc)₂ / BINAP K₂CO₃DioxaneMW (150)0.580-95Microwave-assisted conditions for rapid synthesis.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the three major cross-coupling reactions of iodopyridines. These protocols serve as a robust starting point and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of an iodopyridine with an arylboronic acid.[1][14][15]

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes a typical Sonogashira coupling of an iodopyridine with a terminal alkyne.[1]

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the iodopyridine, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).

  • Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an iodopyridine.[1]

Materials:

  • Iodopyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the iodopyridine and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Mechanistic Considerations and Visualization

A fundamental understanding of the catalytic cycles governing these transformations is essential for troubleshooting and optimization.

Catalytic Cycles

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the iodopyridine to form a Pd(II) complex.

  • Transmetalation (Suzuki-Miyaura and Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (organoboron, organocopper, or amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the active Pd(0) catalyst.[16][17]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂-I] Pd0->OA_complex Oxidative Addition (R-I) TM_complex [R-Pd(II)L₂-R'] OA_complex->TM_complex Transmetalation (R'B(OH)₂ / Base) TM_complex->Pd0 Product R-R' TM_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_main Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂-I] Pd0->OA_complex Oxidative Addition (R-I) TM_complex [R-Pd(II)L₂-C≡CR'] OA_complex->TM_complex Transmetalation (Cu-C≡CR') TM_complex->Pd0 Product R-C≡CR' TM_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for a Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂-I] Pd0->OA_complex Oxidative Addition (R-I) Amine_complex [R-Pd(II)L₂(NHR'R'')]⁺I⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex [R-Pd(II)L₂(NR'R'')] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product R-NR'R'' Amido_complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.

Experimental Workflow

A systematic approach to catalyst screening and reaction optimization is crucial for success.

Experimental_Workflow Start Define Coupling Partners (Iodopyridine & Nucleophile) Catalyst_Screening Catalyst System Screening (Precursor, Ligand) Start->Catalyst_Screening Base_Screening Base Optimization Catalyst_Screening->Base_Screening Solvent_Screening Solvent Optimization Base_Screening->Solvent_Screening Temp_Time_Screening Temperature & Time Optimization Solvent_Screening->Temp_Time_Screening Workup_Purification Workup & Purification Temp_Time_Screening->Workup_Purification Analysis Analysis & Characterization (NMR, MS, etc.) Workup_Purification->Analysis

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Conclusion

The palladium-catalyzed coupling of iodopyridines is a powerful and versatile strategy for the synthesis of complex, nitrogen-containing molecules. The choice of the palladium catalyst system is a critical parameter that dictates the efficiency and outcome of the reaction. For routine couplings, traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) often provide excellent results. For more challenging substrates or to achieve higher catalytic efficiency, advanced systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos are recommended. The provided protocols and mechanistic insights serve as a comprehensive guide for researchers to navigate the selection of catalysts and reaction conditions, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of safety, efficacy, and reproducibility. 2-Methylamino-4-iodopyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of even minute impurities, such as isomers, starting materials, or degradation products, can have profound impacts on the final API's stability and pharmacological profile.[1] Therefore, the implementation of robust, validated analytical methods for purity assessment is not merely a quality control measure but a critical component of the entire drug development lifecycle, guided by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the technical details necessary to establish a comprehensive and self-validating purity assessment strategy.

The Workhorse Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile and thermally stable molecules like this compound, RP-HPLC is the undisputed gold standard for purity and impurity profiling.[4] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from structurally similar impurities.[5]

Principle and Methodological Rationale

The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.[6]

  • Stationary Phase Selection: A C18 column is the logical starting point. Its hydrophobic nature provides effective retention for the moderately polar this compound, allowing for fine-tuning of the separation by adjusting the mobile phase composition.

  • Mobile Phase Strategy: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically employed. The inclusion of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) in the aqueous phase is critical. This serves two purposes: it protonates the basic nitrogen atoms in the pyridine ring and the methylamino group, ensuring a consistent charge state and preventing peak tailing. Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, further improving peak shape.[7]

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A UV-Vis detector, typically set at a wavelength of maximum absorbance (e.g., 254 nm), provides excellent sensitivity for the analyte and many potential impurities.[6]

Experimental Protocol: HPLC Purity of this compound
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method. The validation of such methods must be performed according to ICH guidelines to ensure reliability.[3][8]

Data Presentation: Representative HPLC Results
PeakRetention Time (min)Area %Identity
13.50.08Unknown Impurity
28.299.75This compound
39.10.12Potential Isomer
411.40.05Potential Dimer

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Ref Std Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Workflow for HPLC Purity Determination.

Orthogonal Methods for Comprehensive Analysis

Relying on a single technique can lead to an incomplete purity profile. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for analyzing volatile and semi-volatile compounds.[6] While this compound has a relatively high boiling point, GC-MS can be invaluable for detecting residual solvents from the synthesis or volatile process impurities that might not be well-retained by RP-HPLC.

  • Causality of Choices: A high injector temperature is required for volatilization, but it must be optimized to prevent on-column degradation of the thermally labile C-I bond. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is suitable for separating compounds based on their boiling points. The mass spectrometer detector is a key advantage, providing mass information that can tentatively identify unknown impurities.[9]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 270 °C (Split mode, 20:1).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

  • Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like ethyl acetate or dichloromethane.

GC-MS Workflow Diagram```dot

GCMS_Workflow Prep Prepare Sample (1 mg/mL in EtOAc) Inject Inject into GC Prep->Inject Separate Separate in Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (MS) Ionize->Analyze Identify Identify Peaks (Library Search) Analyze->Identify

Logical relationship for qNMR purity calculation.

Comparative Summary of Analytical Methods

ParameterRP-HPLCGC-MSQuantitative ¹H NMR (qNMR)
Primary Use Quantitative purity & impurity profilingIdentification of volatile impurities & residual solventsAbsolute purity determination & structural confirmation
Quantitation Excellent (relative purity vs. Ref Std)Semi-quantitative without standardsExcellent (absolute purity vs. internal standard) [10]
Impurity Detection Excellent for non-volatile, UV-active impuritiesExcellent for volatile/semi-volatile impuritiesGood for impurities >0.1%, provides structural clues
Impurity ID Requires coupling to MS (LC-MS)Good tentative ID via mass spectra libraryExcellent for structural elucidation of major impurities
Throughput HighMediumLow
Orthogonality Separation-basedSeparation-based (different principle)Property-based (non-separative)

A Strategic Approach to Purity Assessment

A robust purity assessment strategy for this compound should be multi-tiered, leveraging the strengths of each technique.

Purity_Strategy cluster_tier1 Tier 1: Routine QC & Screening cluster_tier2 Tier 2: Confirmation & Investigation cluster_tier3 Tier 3: Absolute Quantification Start New Batch of This compound HPLC HPLC-UV Analysis Start->HPLC Decision1 Purity > 99.5%? No new peaks? HPLC->Decision1 NMR ¹H NMR for Identity Decision1->NMR No Pass Batch Release Decision1->Pass Yes LCMS LC-MS for Impurity ID NMR->LCMS GCMS GC-MS for Volatiles NMR->GCMS QNMR qNMR for Absolute Purity LCMS->QNMR GCMS->QNMR Fail Reject or Reprocess QNMR->Fail

Tiered strategy for comprehensive purity analysis.
  • Tier 1 (Routine Quality Control): All batches should be analyzed by a validated RP-HPLC method. This provides the primary measure of purity and a profile of related substance impurities.

  • Tier 2 (Structural Confirmation & Impurity Identification): For initial batches, or if unexpected peaks appear in the HPLC, ¹H NMR should be used to confirm the structure of the main component. LC-MS is then employed to obtain mass information on the impurities, aiding in their identification. GC-MS should be used to test for residual solvents.

  • Tier 3 (Reference Standard Qualification): qNMR should be used to determine the absolute purity of a designated batch, which can then serve as a qualified in-house reference standard for future HPLC analyses.

Conclusion

The purity assessment of this compound is a multi-faceted task that cannot be reliably accomplished with a single analytical method. While RP-HPLC serves as the primary tool for routine quality control due to its high resolution and quantitative power, a comprehensive understanding of a sample's purity profile requires orthogonal techniques. GC-MS is essential for profiling volatile impurities, and NMR spectroscopy provides unequivocal structural confirmation and a powerful method for absolute quantification (qNMR). By implementing a tiered, multi-technique strategy, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the final active pharmaceutical ingredient.

References

A Senior Application Scientist's Guide to Mechanistic Studies of Cross-Coupling with Substituted Iodopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold is both a privileged structure and a synthetic challenge. Its presence in numerous FDA-approved drugs underscores its importance, while its unique electronic properties often complicate classical synthetic transformations. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the functionalization of pyridine rings, with substituted iodopyridines serving as exceptionally reliable and reactive electrophilic partners.

This guide provides an in-depth mechanistic comparison of the most critical cross-coupling reactions used in this context: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple protocols to explore the underlying causality of experimental choices, the impact of pyridine substitution on reaction efficiency, and field-proven strategies to overcome common challenges.

The Mechanistic Framework: A Shared Catalytic Cycle

At the heart of these transformations lies a common palladium-catalyzed cycle, typically initiated from a Pd(0) species. Understanding these fundamental steps is crucial for rational problem-solving and reaction optimization. The cycle consists of three primary stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[1][2] The rate-determining step is often the initial oxidative addition, where the reactivity trend of the carbon-halogen bond (C-I > C-Br > C-Cl) makes iodopyridines highly effective substrates.[3][4]

Catalytic_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Py)(I) Pd0->OA_Complex Oxidative Addition (+ Py-I) Trans_Complex L₂PdII(Py)(R) OA_Complex->Trans_Complex Transmetalation (+ R-[M]) Trans_Complex->Pd0 Reductive Elimination Product Py-R Trans_Complex->Product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Analysis of Key Cross-Coupling Reactions

While sharing a common cycle, the specific nature of the nucleophile in each named reaction introduces unique mechanistic demands, dictating the optimal choice of ligands, base, and solvent.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a workhorse for biaryl synthesis. The activation of the boronic acid by a base to form a more nucleophilic boronate complex is a key prerequisite for efficient transmetalation.[5]

Mechanistic Considerations:

  • Base: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical. It not only facilitates the formation of the active boronate species but also influences the equilibrium of the catalytic cycle.[2] Stronger bases can accelerate the reaction but may not be tolerated by sensitive functional groups.[6]

  • Ligands: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ligands like PPh₃.[2] They promote the formation of the monoligated L₁Pd(0) active species, which accelerates the oxidative addition and subsequent reductive elimination steps.[7]

Comparative Performance of Catalytic Systems for Suzuki Coupling:

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insight
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95The classical, reliable standard for many aryl iodides.[3]
PdCl₂(dppf)K₃PO₄Dioxane1001690-98Dppf is a robust ligand, effective for a broad substrate scope.[3]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1008>95Highly active system allowing for lower catalyst loading and faster reactions.[3]
Buchwald-Hartwig Amination: Constructing C–N Bonds

The formation of aryl amines via Buchwald-Hartwig amination has revolutionized medicinal chemistry. The mechanism involves the coordination of the amine to the Pd(II) intermediate, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, which then undergoes reductive elimination.[8][9]

Mechanistic Considerations:

  • Base: Strong bases like NaOtBu or LiHMDS are required to deprotonate the amine while it is coordinated to the palladium center.[10] The choice is critical, as base-sensitive functional groups like esters may be incompatible.[9]

  • Ligand Evolution: The development of this reaction is a story of ligand innovation. Early systems were limited in scope. The advent of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., Josiphos, Buchwald-type ligands) was crucial for enabling the coupling of a wide range of amines and aryl halides by accelerating the reductive elimination step.[8][11]

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination:

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insight
Pd₂(dba)₃ / BINAPNaOtBuToluene801880-95An early generation bidentate ligand system, effective for secondary amines.[8]
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH11012>90A highly general system, tolerant of weaker bases and applicable to primary amines.
G3-XPhos PrecatalystLHMDSDioxane806>95Air-stable precatalyst allows for easier reaction setup and high efficiency.
Sonogashira Coupling: Accessing C(sp²)–C(sp) Linkages

The Sonogashira reaction couples terminal alkynes with aryl halides. The classical mechanism involves a dual catalytic cycle where a copper(I) co-catalyst activates the alkyne by forming a copper acetylide, which then participates in the transmetalation step with the Pd(II) intermediate.[12][13]

Mechanistic Considerations:

  • Copper Co-catalyst: While highly effective, the use of Cu(I) can lead to the formation of undesired alkyne homocoupling (Glaser coupling).[13] This has driven the development of copper-free protocols.

  • Amine Base: The amine (e.g., Et₃N, DIPEA) serves both as a base to deprotonate the alkyne and often as the solvent.[12]

  • Copper-Free Variants: In copper-free systems, the mechanism is believed to involve direct reaction of the alkyne with a palladium intermediate, often requiring a stronger base or different ligand systems to facilitate the process.[13][14]

Comparative Performance of Catalytic Systems for Sonogashira Coupling:

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insight
PdCl₂(PPh₃)₂ / CuIEt₃NDMF60685-95The classic Sonogashira conditions, highly effective but prone to Glaser side products.[3][13]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene708>90A common variant for substrates sensitive to stronger amines.
Pd(OAc)₂ / SPhosK₂CO₃Dioxane1001280-90A representative copper-free system, avoiding homocoupling side products.

The "Pyridine Problem": Mechanistic Nuances & Substituent Effects

The lone pair on the pyridine nitrogen introduces a significant mechanistic complication not present with simple aryl halides. It can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis by occupying a coordination site needed for the catalytic cycle to proceed. Furthermore, the electronic nature of substituents on the pyridine ring profoundly impacts the reactivity of the C-I bond.

  • Catalyst Inhibition: Electron-rich pyridines are more prone to catalyst inhibition. The use of bulky ligands is a key strategy to mitigate this, as they sterically disfavor the coordination of the pyridine nitrogen.[15]

  • Substituent Electronics:

    • Electron-Withdrawing Groups (EWGs): EWGs make the pyridine ring more electron-deficient. This accelerates the initial oxidative addition step, which is often rate-limiting, by making the carbon atom of the C-I bond more electrophilic.[16][17]

    • Electron-Donating Groups (EDGs): EDGs can slow the oxidative addition step. However, they can accelerate the final reductive elimination step, which is favored from more electron-rich metal centers.[18] The overall effect on reaction rate depends on which step is rate-determining for a given substrate and catalyst system.

Substituent_Effects cluster_0 Oxidative Addition Step cluster_1 Reductive Elimination Step EWG EWG on Pyridine Ring (e.g., -CN, -NO₂) Accelerates OA Accelerates OA EWG->Accelerates OA EDG EDG on Pyridine Ring (e.g., -OMe, -NMe₂) Slows OA Slows OA EDG->Slows OA Overall Rate Overall Rate Accelerates OA->Overall Rate Often Rate-Limiting EWG2 EWG on Pyridine Ring Slows RE Slows RE EWG2->Slows RE EDG2 EDG on Pyridine Ring Accelerates RE Accelerates RE EDG2->Accelerates RE Accelerates RE->Overall Rate Can become Rate-Limiting

Caption: Logical relationship of substituent effects on key mechanistic steps.

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers entering this field.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyridine

This protocol demonstrates a selective coupling at the more reactive C-I position.

G prep 1. Preparation & Degassing reagents 2. Reagent Addition (Py-I, Boronic Acid, Base) prep->reagents catalyst 3. Catalyst Addition (Pd(OAc)₂, SPhos) reagents->catalyst reaction 4. Reaction (Heat to 100°C) catalyst->reaction workup 5. Aqueous Workup (EtOAc/H₂O extraction) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-iodopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed solvent (a 4:1 mixture of Toluene and water, 5 mL) via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 8 hours. Monitor reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).[3]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 2-chloro-4-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination of 3-Iodopyridine

This protocol uses a robust catalyst system for coupling a primary amine.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add 3-iodopyridine (1.0 mmol, 1.0 equiv), NaOtBu (1.4 mmol, 1.4 equiv), and the G3-XPhos precatalyst (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Seal the tube with a screw cap containing a PTFE septum and cycle between vacuum and argon three times.

  • Reagent Addition: Under a positive pressure of argon, add degassed toluene (3 mL), followed by aniline (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at 100°C and stir for 6-12 hours. Monitor the disappearance of starting material by GC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 3-(phenylamino)pyridine.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Pyridine substrate inhibiting the catalyst.1. Use a robust precatalyst; ensure inert atmosphere technique is rigorous.2. Degas solvents by sparging with argon for 30 min.3. Increase ligand loading or switch to a bulkier ligand (e.g., SPhos -> XPhos -> G3-XPhos).
Formation of Side Products 1. Suzuki: Protodeboronation of boronic acid.2. Sonogashira: Glaser homocoupling.3. General: Hydrodehalogenation of iodopyridine.1. Use freshly purchased boronic acid; use a stronger base or different solvent system.2. Switch to a copper-free Sonogashira protocol.3. Ensure the system is free of excess moisture or other proton sources; check the purity of the amine/base.
Inconsistent Yields 1. Inconsistent quality of base (e.g., NaOtBu degrades in air).2. Variable catalyst activity.1. Use freshly opened, high-purity base, and handle it quickly in a glovebox if possible.2. Weigh catalyst and ligands carefully; consider using stable precatalysts for better reproducibility.

References

A Researcher's Guide to Regioselectivity in Reactions of Di-halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, mastering the selective functionalization of heteroaromatic compounds is a cornerstone of innovation. Di-halogenated pyridines, in particular, present a fascinating and synthetically valuable challenge: how to control which halogen atom reacts. This guide provides an in-depth comparison of regioselectivity in the most common and impactful reactions of di-halogenated pyridines, supported by experimental data and mechanistic insights to empower your synthetic strategies.

The Foundation of Regioselectivity: Electronic and Steric Effects

The pyridine ring is inherently electron-deficient, a characteristic that governs its reactivity. The nitrogen atom's electron-withdrawing nature creates a polarization of the ring, making the C2, C4, and C6 positions more electrophilic and thus more susceptible to nucleophilic attack.[1] This intrinsic electronic property is the primary determinant of regioselectivity in many reactions.

However, the reaction landscape is nuanced. The choice of catalyst, ligands, solvent, and the nature of the substituents on the pyridine ring can all exert significant influence, sometimes even overriding the inherent electronic preferences to achieve "unconventional" selectivity.[2]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. In di-halogenated pyridines, the regioselectivity of SNAr is predominantly dictated by the electronic activation of the carbon-halogen bond.

General Principles:

  • Positional Reactivity: The C2 and C4 positions are the most activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate through resonance.[1] Attack at C3 does not allow for this stabilization.

  • Leaving Group Ability: The nature of the halogen also plays a role, with the ease of displacement following the order I > Br > Cl > F.

Comparison of Isomers:

Di-halogenated PyridinePreferred Site of Nucleophilic AttackRationale
2,4-DichloropyridineC4The C4 position is generally more reactive in SNAr reactions. However, this selectivity can be highly sensitive to electronic and steric effects of other substituents on the ring.[3]
2,6-DichloropyridineC2/C6 (equivalent)Both positions are electronically activated.
3,5-DichloropyridineGenerally less reactiveNeither position is directly activated by the nitrogen atom. Reaction often requires harsher conditions.

Influencing Factors:

  • Substituents: Electron-withdrawing groups on the pyridine ring enhance the rate of SNAr, while electron-donating groups decrease it. The position of these substituents can also influence the regioselectivity. For instance, in 2,4-dichloropyrimidine analogs, strong electron-donating or withdrawing groups at the C5 or C6 positions can alter the typical C4 selectivity.[3]

  • Solvent and Counter-ion: In the reaction of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides, non-polar, aprotic solvents favor substitution at the C2 position (ortho to the substituent). This is attributed to the coordination of the alkali metal counter-ion to the 3-substituent, leading to a cyclic transition state.[4]

Experimental Protocol: Regioselective Amination of 2,4-Dichloropyrimidine

This protocol describes a highly regioselective SNAr amination at the C2 position of 2,4-dichloropyrimidines, a reaction that deviates from the typical C4 selectivity due to the use of tertiary amine nucleophiles.[5]

  • Reaction Setup: To a solution of the 2,4-dichloropyrimidine derivative (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add the tertiary amine (1.2 equiv).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the C2-aminated product. The in-situ N-dealkylation of the intermediate results in a product that appears as if a secondary amine had reacted.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm of Catalyst Control

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. In di-halogenated pyridines, the regioselectivity of these reactions is a complex interplay of electronic effects, steric hindrance, and, most critically, the nature of the palladium catalyst and its associated ligands.[2]

General Principles of Reactivity:

  • Oxidative Addition: The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[6] The ease of this step generally follows the trend: C-I > C-Br > C-Cl.[7]

  • Positional Preference: For di-halogenated pyridines, oxidative addition is typically favored at the electron-deficient C2 and C6 positions, which are alpha to the nitrogen atom.[2][8] This is due to the polarity of the C-N bond, which makes the C2 carbon more electropositive, and the weakening of the C-X bond by the nitrogen's lone pair.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. While the intrinsic reactivity of di-halogenated pyridines often leads to C2-selectivity, reaction conditions can be tuned to achieve remarkable control over the regiochemical outcome.

Comparison of Regioselectivity in 2,4-Dihalopyridines:

Catalyst SystemMajor ProductRationaleReference
Pd(OAc)2 / PPh3 (≥3:1 ratio)C2-arylation"Conventional" selectivity driven by the higher electrophilicity of the C2 position.[2]
Pd(OAc)2 / PPh3 (≤2.5:1 ratio)C4-arylationLower phosphine to palladium ratios can lead to the formation of different catalytically active species, favoring C4-selectivity.[2][9]
Pd-PEPPSI-IPr (hindered NHC ligand)C4-arylationSterically bulky ligands can favor reaction at the less hindered C4 position.[2]
Ligand-free "Jeffery" conditionsC4-arylationThese conditions can lead to exquisite C4-selectivity.[2]

Experimental Protocol: Ligand-Controlled Regioselective Suzuki Coupling of 2,4-Dibromopyridine

This protocol illustrates how the ligand-to-metal ratio can be used to control the site of arylation.[2][10]

  • Reaction Setup: In a reaction vessel, combine 2,4-dibromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K2CO3, 2.0 equiv) in a solvent mixture (e.g., toluene/water).

  • Catalyst Preparation (for C2-selectivity): In a separate vial, pre-mix Pd(OAc)2 and PPh3 in a ratio of 1:4. Add this catalyst mixture to the reaction vessel.

  • Catalyst Preparation (for C4-selectivity): In a separate vial, pre-mix Pd(OAc)2 and PPh3 in a ratio of 1:2. Add this catalyst mixture to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Transmetalation Complex->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions

The principles of regioselectivity observed in Suzuki-Miyaura coupling often extend to other palladium-catalyzed reactions, with the choice of ligands and reaction conditions being paramount.

  • Stille Coupling: The reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines are influenced by the electronic nature of the C3 substituent. An electron-withdrawing group enhances overall reactivity, and the selectivity can be completely reversed from C2 to C4 by changing an amino group to a nitro group at the C3 position.[11]

  • Negishi Coupling: This reaction is known for its high functional group tolerance.[12][13] In di-halogenated pyridines, chemoselectivity is often observed, with the more reactive C-X bond undergoing coupling first.[12]

  • Sonogashira Coupling: The Sonogashira coupling of aryl halides with terminal alkynes is a powerful tool for the synthesis of arylalkynes.[14] In di-halogenated systems, the reaction typically occurs at the most reactive C-X bond (I > Br > Cl).[14][15] For substrates with two identical halogens, the reaction favors the most electrophilic position.[14]

  • Buchwald-Hartwig Amination: This reaction has revolutionized the synthesis of arylamines.[16][17] The use of bidentate phosphine ligands has improved the coupling of challenging substrates like halopyridines.[18] For 2,6-dihalopyridines, the reactivity of the halogen influences the formation of mono- or di-aminated products (I > Br > Cl).[19]

Visualization of General Cross-Coupling Regioselectivity Factors

Regioselectivity_Factors Regioselectivity Regioselectivity Electronic Effects Electronic Effects Electronic Effects->Regioselectivity Intrinsic Ring Polarization Intrinsic Ring Polarization Electronic Effects->Intrinsic Ring Polarization Substituent Effects Substituent Effects Electronic Effects->Substituent Effects Steric Effects Steric Effects Steric Effects->Regioselectivity Ligand Bulk Ligand Bulk Steric Effects->Ligand Bulk Substrate Hindrance Substrate Hindrance Steric Effects->Substrate Hindrance Catalyst System Catalyst System Catalyst System->Regioselectivity Metal Metal Catalyst System->Metal Ligand Ligand Catalyst System->Ligand Reaction Conditions Reaction Conditions Reaction Conditions->Regioselectivity Solvent Solvent Reaction Conditions->Solvent Base Base Reaction Conditions->Base Temperature Temperature Reaction Conditions->Temperature

Caption: Key factors influencing regioselectivity in cross-coupling reactions.

Conclusion: A Predictive Framework for Synthesis

The regioselective functionalization of di-halogenated pyridines is a multifaceted challenge that can be addressed through a systematic understanding of the underlying electronic and steric principles, coupled with judicious selection of reaction conditions.

  • For SNAr reactions , the intrinsic electronic properties of the pyridine ring are the dominant factor, with the C4 position often being the most reactive in 2,4-dihalopyridines.

  • For palladium-catalyzed cross-coupling reactions , the "conventional" selectivity for the C2 position can be overturned by strategic choices of ligands and catalyst speciation. Bulky ligands and low ligand-to-metal ratios can favor reaction at the C4 position.

By leveraging the principles and experimental insights outlined in this guide, researchers can navigate the complexities of di-halogenated pyridine chemistry with greater confidence and precision, enabling the efficient and selective synthesis of novel molecular architectures for drug discovery and materials science.

References

A Researcher's Guide to the Computational Analysis of Carbon-Iodine Bond Dissociation Energy in 2-Methylamino-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, a molecule's stability and reactivity are paramount. The strength of a chemical bond, quantified by its Bond Dissociation Energy (BDE), is a fundamental parameter that governs these properties. A lower BDE can indicate a site of potential metabolic vulnerability, while in the context of covalent inhibitors, it can point to a desired reactive center. This guide provides a comprehensive, in-depth comparison of the Carbon-Iodine (C-I) bond dissociation energy in 2-Methylamino-4-iodopyridine, a scaffold of interest in medicinal chemistry, against structurally related analogues. We will delve into the causality behind experimental choices in computational chemistry, providing a self-validating protocol for researchers, scientists, and drug development professionals.

The Significance of Bond Dissociation Energy in Drug Development

The Cytochrome P450 family of enzymes is responsible for a significant portion of phase I drug metabolism, a process that often involves the cleavage of carbon-hydrogen bonds for hydroxylation.[1] The strength of these bonds, or their BDE, plays a pivotal role in determining the major sites of metabolism.[1] While the C-H bond is a primary focus, the C-I bond presents a unique case. Its relative weakness compared to other carbon-halogen bonds can render it a metabolic soft spot or, conversely, a tunable reactive handle for targeted covalent inhibition. Understanding the electronic effects of substituents on the pyridine ring on the C-I BDE is therefore crucial for rational drug design.[2]

Comparative Framework: Selecting Molecules for Analysis

To contextualize the C-I BDE of this compound, a comparative analysis against a curated set of molecules is essential. The chosen analogues allow for a systematic evaluation of the electronic and steric effects of substituents on the pyridine ring.

  • 4-Iodopyridine: The parent scaffold, providing a baseline C-I BDE without the influence of an amino group.

  • 2-Amino-4-iodopyridine: Introduces an amino group at the 2-position, allowing for the assessment of its electron-donating effect on the C-I bond.

  • 2-Amino-4-methylpyridine: While not containing iodine, this molecule serves as a control to understand the properties of the amino-pyridine scaffold itself.[3][4]

The selection of these molecules facilitates a stepwise analysis of how substituent effects modulate the C-I bond strength.

Computational Methodology: A Protocol Grounded in Accuracy

The calculation of BDE is a conceptually straightforward process involving the determination of the energies of the parent molecule and its resulting radicals after homolytic bond cleavage.[2][5][6] However, the accuracy of these calculations is highly dependent on the chosen computational method and basis set.[7]

The Choice of Density Functional Theory (DFT)

For BDE calculations, Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy.[7] Among the plethora of available functionals, the M06-2X functional has demonstrated high accuracy for BDE calculations in aromatic systems and for main-group thermochemistry.[7][8][9][10][11] Its performance has been benchmarked against experimental data, showing a low mean unsigned error, making it a trustworthy choice for this analysis.[7]

Selecting the Appropriate Basis Set for Iodine

The presence of a heavy atom like iodine necessitates careful consideration of the basis set. Basis sets for heavy elements often employ effective core potentials (ECPs) to reduce computational cost by treating the core electrons implicitly. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an ECP is a well-established and reliable choice for iodine.[12] For lighter atoms (C, H, N), a Pople-style basis set such as 6-311++G(d,p) provides a good description of the electronic structure.[13] A mixed basis set approach is therefore a computationally efficient and accurate strategy. Studies have also shown that the DGDZVP basis set performs well for halogen-bonded systems and can be a suitable all-electron alternative.[14][15][16]

Step-by-Step Computational Protocol

The following protocol outlines the steps for calculating the C-I BDE using the Gaussian 16 suite of programs.[7]

  • Geometry Optimization of the Parent Molecule:

    • Construct the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using the M06-2X functional.

    • Employ a mixed basis set: LANL2DZ for Iodine and 6-311++G(d,p) for all other atoms.

    • Ensure the optimization converges to a true minimum, indicated by the absence of imaginary frequencies.

    • Record the sum of electronic and thermal enthalpies.

  • Geometry Optimization of the Radical Fragments:

    • Generate the two radical fragments from the homolytic cleavage of the C-I bond: the 2-methylamino-4-pyridyl radical and the iodine radical.

    • For the 2-methylamino-4-pyridyl radical, perform a geometry optimization and frequency calculation using the same level of theory as the parent molecule, specifying a doublet multiplicity.

    • For the iodine radical, a single-point energy calculation is sufficient, also with a doublet multiplicity.

    • Record the sum of electronic and thermal enthalpies for each radical.

  • Calculation of the Bond Dissociation Energy:

    • The BDE is calculated as the difference between the sum of the enthalpies of the products (radicals) and the enthalpy of the reactant (parent molecule).[5]

    • BDE = [H(2-methylamino-4-pyridyl radical) + H(Iodine radical)] - H(this compound)

This entire process should be repeated for each of the comparative molecules (4-iodopyridine and 2-amino-4-iodopyridine).

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational workflow for determining the C-I Bond Dissociation Energy.

Caption: Computational workflow for BDE calculation.

Comparative Data Analysis

The calculated C-I Bond Dissociation Energies for this compound and its analogues are summarized in the table below. The values are presented in kcal/mol, a common unit for BDE.

MoleculeC-I Bond Dissociation Energy (kcal/mol)
4-Iodopyridine[Illustrative Value: 68.5]
2-Amino-4-iodopyridine[Illustrative Value: 70.2]
This compound[Illustrative Value: 71.0]

Note: The values presented in this table are illustrative placeholders. Actual values would be obtained by executing the detailed computational protocol.

Interpretation of Results

The illustrative data suggests a trend of increasing C-I BDE with the introduction and elaboration of the amino substituent at the 2-position. The electron-donating nature of the amino group, through resonance, can increase the electron density in the pyridine ring. This, in turn, can strengthen the C-I bond. The further addition of a methyl group to the amine in this compound may provide a slight inductive electron-donating effect, contributing to a further marginal increase in the BDE.

A higher BDE suggests a more stable C-I bond, which could translate to greater metabolic stability in a drug development context. Conversely, for applications requiring a more labile C-I bond, such as certain covalent inhibitors, a lower BDE would be desirable.

Conclusion

This guide has provided a comprehensive framework for the computational analysis of the C-I bond dissociation energy in this compound. By adhering to the principles of scientific integrity and employing a robust, well-benchmarked computational protocol, researchers can gain valuable insights into the stability and reactivity of this and other molecules of interest. The comparative approach detailed herein allows for a nuanced understanding of substituent effects, empowering more informed decisions in the rational design of novel therapeutics. The methodologies and principles outlined are broadly applicable, serving as a valuable resource for the wider community of researchers, scientists, and drug development professionals.

References

A Senior Application Scientist's Guide to the Validation of Synthesis Routes for Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs and clinical candidates. Their prevalence demands robust, efficient, and scalable synthetic routes. This guide provides an in-depth comparative analysis of the most common and effective strategies for the synthesis of this critical structural motif. We will delve into the mechanistic underpinnings of each route, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal synthetic strategy for their specific research and development needs.

The Strategic Importance of Aminopyridines in Drug Discovery

The aminopyridine moiety is a privileged structure in drug design due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, with biological targets.[1] This versatility has led to its incorporation into a wide range of therapeutic agents. The continued exploration of new chemical space around this scaffold necessitates a thorough understanding of the available synthetic methodologies.

Comparative Analysis of Key Synthetic Routes

We will now explore and compare four principal strategies for the synthesis of substituted aminopyridines: the classical Chichibabin Reaction, Nucleophilic Aromatic Substitution (SNAr), the modern Buchwald-Hartwig Amination, and versatile Multicomponent Reactions (MCRs).

The Chichibabin Reaction: Direct Amination with a Storied Past

First reported in 1914 by Aleksei Chichibabin, this reaction offers the most direct route to 2-aminopyridines by treating the parent pyridine with sodium amide (NaNH₂).[2] Despite its age, it remains a relevant, albeit often harsh, method.

Mechanism and Rationale: The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) directly attacks the electron-deficient C2 position of the pyridine ring. The pyridine nitrogen activates the ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of a hydride ion (H⁻), which then quenches with a proton source upon workup to yield the aminopyridine.[3] Traditional conditions often require high temperatures (100–130°C) in solvents like toluene or xylene.[2]

Modern Advancements: The harshness of traditional Chichibabin conditions has prompted the development of milder protocols. For instance, the use of a NaH-iodide composite has been shown to mediate the reaction under significantly gentler conditions (65-85 °C), expanding the substrate scope to include more sensitive functional groups.[4][5]

Experimental Protocol: Milder Chichibabin Amination using NaH/LiI [4][6]

  • Materials: Pyridine derivative (1.0 mmol), primary amine (2.0 mmol), Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 mmol), Lithium Iodide (LiI, 2.0 mmol), and anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add NaH and LiI.

    • Add anhydrous THF, followed by the primary amine.

    • Add the pyridine derivative to the stirring suspension.

    • Heat the reaction mixture to 65-85°C and monitor by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

    • Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Safety and Scalability: The primary safety concern with the Chichibabin reaction is the use of sodium amide, which is highly reactive and can be pyrophoric. The evolution of hydrogen gas also requires proper ventilation and an inert atmosphere.[3] While the reaction can be performed on a large scale, the safety precautions and the often-high reaction temperatures can present challenges. The milder NaH/LiI protocol improves the safety profile and scalability.[5][6]

Nucleophilic Aromatic Substitution (SNAr): A Workhorse for Halopyridines

SNAr is a widely used and predictable method for synthesizing aminopyridines from halopyridine precursors. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The reactivity of the halopyridine is dependent on the nature of the halogen (F > Cl > Br > I) and the presence of other electron-withdrawing groups on the ring.

Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement (A classic SNAr-related synthesis) [7]

  • Materials: Nicotinamide (0.49 mol), Sodium Hydroxide (1.87 moles), Bromine (0.6 mole), Water.

  • Procedure:

    • In a 2-liter beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, dissolve sodium hydroxide in water.

    • With stirring, add bromine to the solution.

    • Once the temperature reaches 0°C, add finely powdered nicotinamide all at once with vigorous stirring.

    • Remove the ice bath and allow the mixture to warm to room temperature, then heat to 70-75°C for 30 minutes.

    • Cool the solution to room temperature and saturate with sodium chloride.

    • Extract the product with ether using a continuous extractor for 15-20 hours.

    • Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

    • The crude product crystallizes on cooling. Recrystallize from a mixture of benzene and ligroin with decolorizing carbon to obtain pure 3-aminopyridine.

Flow Chemistry in SNAr: Modern advancements have seen the application of continuous flow reactors for SNAr reactions on chloropyridines. Flow chemistry allows for rapid heating to high temperatures (up to 300°C) with short reaction times, which can overcome the activation barrier for less reactive substrates and minimize side product formation.[8]

Buchwald-Hartwig Amination: The Power of Palladium Catalysis

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a highly versatile and functional group tolerant method for coupling amines with aryl halides, including halopyridines.[9][10]

Mechanism and Rationale: This cross-coupling reaction is catalyzed by a palladium complex. The catalytic cycle begins with the oxidative addition of the halopyridine to a Pd(0) species. The resulting Pd(II) complex then coordinates to the amine. A base is used to deprotonate the coordinated amine, forming a palladium amide complex. The final step is reductive elimination, which forms the desired aminopyridine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[10]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine [11][12]

  • Materials: 2-Chloropyridine derivative (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), Sodium tert-butoxide (NaOtBu, 1.4 mmol), and anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add the Pd₂(dba)₃, phosphine ligand, and NaOtBu under an inert atmosphere.

    • Add the 2-chloropyridine derivative and the amine.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 80-110°C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Overcoming Challenges: A common issue with less reactive chloropyridines is low conversion. This can often be addressed by using a more active catalyst system (e.g., a more electron-rich ligand), higher reaction temperatures, or a stronger base. Hydrodehalogenation is a potential side reaction that can be suppressed by ensuring strictly anhydrous conditions and using a slight excess of the amine.[11]

Multicomponent Reactions (MCRs): Efficiency Through Convergence

MCRs offer a powerful and atom-economical approach to constructing complex molecules, such as highly substituted aminopyridines, in a single step from three or more starting materials.[13]

Mechanism and Rationale: The mechanism of MCRs can be complex and varied, often involving a cascade of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps. For example, a four-component reaction between an acetophenone, an aldehyde, malononitrile, and ammonium carbonate can efficiently produce 2-amino-3-cyanopyridine derivatives under solvent-free conditions.[14][15]

Experimental Protocol: Four-Component Synthesis of a 2-Aminopyridine Derivative [14][15]

  • Materials: Acetophenone derivative (0.1 mol), malononitrile (0.1 mol), aldehyde derivative (0.1 mol), and ammonium carbonate (0.1 mol).

  • Procedure:

    • In a flask, mix the acetophenone derivative, malononitrile, aldehyde derivative, and ammonium carbonate.

    • Stir the mixture at room temperature under solvent-free conditions.

    • Monitor the reaction by TLC. The reaction is often complete within a few hours.

    • Upon completion, wash the resulting solid several times with diethyl ether to remove any unreacted starting materials.

    • The product is often pure enough for subsequent steps, or it can be further purified by recrystallization.

Microwave-Assisted MCRs: The efficiency of MCRs can often be further enhanced by using microwave irradiation, which can significantly reduce reaction times and improve yields.[16]

Quantitative Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale, and the tolerance of functional groups. The following table provides a comparative overview of the discussed methods.

Parameter Chichibabin Reaction Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination Multicomponent Reactions (MCRs)
Starting Materials PyridineHalopyridineHalopyridine, Pyridyl TriflatesAldehydes, Ketones, Nitriles, etc.
Key Reagents NaNH₂ or NaH/LiIAmine, BasePd catalyst, Phosphine ligand, BaseOften catalyst-free or simple catalysts
Typical Conditions High Temp (100-130°C) or Milder (65-85°C)Variable, often elevated temperaturesModerate Temp (80-110°C)Room Temp to moderate heating
Typical Yields Moderate to GoodGood to ExcellentGood to ExcellentGood to Excellent
Substrate Scope Limited by harsh conditionsGood, requires activated pyridineVery BroadBroad for specific scaffolds
Advantages Direct amination, atom economicalReliable, predictable, scalableHigh functional group tolerance, broad scopeHigh efficiency, atom economy, complexity from simple precursors
Disadvantages Harsh conditions, safety concerns with NaNH₂Requires halopyridine starting materialCatalyst cost, sensitivity to air/moistureSubstrate scope can be limited to specific reaction types

Visualizing the Synthetic Pathways

To further clarify the mechanistic differences, the following diagrams illustrate the core transformations for each synthetic route.

Chichibabin Reaction Mechanism

G Chichibabin Reaction Mechanism Pyridine Pyridine Intermediate σ-Complex (Meisenheimer Adduct) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product 2-Aminopyridine Intermediate->Product - H⁻ H2 H₂ Gas Intermediate->H2

Caption: The nucleophilic addition of an amide anion to the pyridine ring, followed by hydride elimination.

SNAr Reaction Workflow

G SNAr Reaction Workflow Start Halopyridine (e.g., 2-Chloropyridine) Reaction Reaction Vessel (Heat) Start->Reaction Amine Amine (R-NH₂) Amine->Reaction Base Base Base->Reaction Solvent Solvent (e.g., DMSO, NMP) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Aminopyridine Purification->Product

Caption: A typical workflow for the synthesis of aminopyridines via Nucleophilic Aromatic Substitution.

Buchwald-Hartwig Catalytic Cycle

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OA_Complex + Ar-X Amine_Complex Amine Coordination OA_Complex->Amine_Complex + RNH₂ Amide_Complex Palladium Amide Complex Amine_Complex->Amide_Complex - HX, + Base Amide_Complex->Pd0 Reductive Elimination Product Ar-NHR Amide_Complex->Product

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination.

Conclusion and Future Outlook

The synthesis of substituted aminopyridines is a mature field with a diverse array of reliable methods. The classical Chichibabin and SNAr reactions remain valuable for their directness and scalability, respectively. For substrates with sensitive functional groups and for broader substrate scope, the palladium-catalyzed Buchwald-Hartwig amination is often the method of choice. For rapid access to complex and diverse libraries of aminopyridines, multicomponent reactions offer unparalleled efficiency.

Future developments in this area are likely to focus on further increasing the sustainability and efficiency of these transformations. This includes the development of more active and stable catalysts for C-N cross-coupling at lower temperatures, the expansion of biocatalytic methods, and the application of cutting-edge technologies like flow chemistry and machine learning for reaction optimization.[17][18] A thorough understanding of the fundamental principles and practical considerations outlined in this guide will enable researchers to navigate the synthetic landscape and efficiently access the aminopyridine derivatives crucial for advancing drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Handling of 2-Methylamino-4-iodopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical compounds is paramount. 2-Methylamino-4-iodopyridine, a substituted pyridine derivative, presents a unique set of handling considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the causality behind each procedural step. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Landscape

Substituted pyridines as a class of compounds can present a range of health hazards. Based on data from analogous compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed, inhaled, or absorbed through the skin. [1][2]

  • A cause of serious eye irritation. [3][4]

  • A cause of skin irritation. [3][4]

  • A cause of respiratory tract irritation. [1]

The toxicological properties of this compound itself have not been fully investigated, underscoring the importance of adhering to stringent safety measures.[1]

Core Principles of Safe Handling: A Multi-Layered Approach

A robust safety plan relies on a combination of engineering controls, personal protective equipment (PPE), and established safe work practices.

Engineering Controls: Your First Line of Defense

The primary method for controlling exposure to hazardous chemicals is to use effective engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a properly functioning and certified chemical fume hood.[2] This is critical to prevent the inhalation of any vapors or fine dusts.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[1][2]

  • Eyewash Stations and Safety Showers: Accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[2]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. A full-face shield is recommended when there is a significant risk of splashing.[3]
Hands Nitrile or neoprene gloves.Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[3]
Body A fully buttoned, long-sleeved lab coat.This provides a removable barrier to protect your skin and personal clothing from contamination.
Respiratory Generally not required when working in a fume hood.If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. A risk assessment should be conducted to determine if a respirator is necessary.[1]

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Operational Plan: From Receipt to Disposal

A clear, step-by-step plan is crucial for safe and efficient workflow.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Handling and Use
  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood is operational.

  • Pre-weighing: If possible, pre-weigh the required amount of the compound in a dedicated weighing station within the fume hood.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid compound. Avoid creating dust.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][5] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Responsible End-of-Life for a Hazardous Compound

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[1]

Diagram: Waste Disposal Workflow

Waste_Disposal Start Generation of Waste (Contaminated PPE, excess compound, etc.) Collect Collect in a Labeled, Sealed Hazardous Waste Container Start->Collect Store Store in a Designated Secondary Containment Area Collect->Store Contact Contact Environmental Health & Safety (EHS) Store->Contact Pickup Scheduled Pickup by Licensed Waste Disposal Service Contact->Pickup Dispose Proper Disposal (e.g., Incineration) Pickup->Dispose

Caption: Step-by-step workflow for the safe disposal of this compound waste.

By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Methylamino-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.